Acid-PEG8-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H41NO14 |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H41NO14/c26-21-1-2-22(27)25(21)39-24(30)4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(28)29/h1-20H2,(H,28,29) |
InChI-Schlüssel |
SFCNXTZPMPHAFG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG8-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG8-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, reaction kinetics, and provides step-by-step protocols for its application in modifying proteins, peptides, and other biomolecules.
Introduction to this compound
This compound is a versatile chemical tool characterized by a polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units, flanked by a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent modification of primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond. The terminal carboxylic acid offers an additional site for subsequent conjugation, making it a valuable linker for creating complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the modified molecule.
Physicochemical and Reactive Properties
A clear understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings. The following tables summarize key quantitative data for this crosslinker.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H41NO14 | [1] |
| Molecular Weight | 567.58 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, desiccated |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Water | Soluble | |
| Phosphate Buffered Saline (PBS) | Soluble |
Table 3: Reactivity and Stability of the NHS Ester Moiety
| Parameter | Value | Conditions | Source |
| Optimal Reaction pH | 7.0 - 9.0 | For reaction with primary amines | |
| Hydrolysis Half-life | Highly pH-dependent | General for NHS esters | |
| ~4-5 hours | pH 7.0, 4°C | ||
| ~1 hour | pH 8.0, 4°C | ||
| ~10 minutes | pH 8.6, 4°C |
Reaction Mechanism and Kinetics
The primary application of this compound is the acylation of nucleophiles, most commonly primary amines. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The rate of this reaction is highly dependent on the pH of the reaction medium. The reacting species is the unprotonated primary amine. Therefore, the reaction rate increases with pH as more amine groups are deprotonated and available for reaction. However, this is counterbalanced by the increased rate of hydrolysis of the NHS ester at higher pH, which deactivates the reagent. The optimal pH for conjugation is typically between 7.0 and 8.5, representing a compromise between maximizing the concentration of the reactive amine and minimizing the hydrolysis of the NHS ester.
Figure 1. Reaction mechanism of this compound with a primary amine.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein PEGylation
This protocol describes the non-specific conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method or dialysis.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the use of this compound as a linker in the synthesis of an antibody-drug conjugate. This is a two-step process involving the initial attachment of the linker to the antibody, followed by the conjugation of the drug to the linker's terminal carboxylic acid.
Step 1: Antibody-Linker Conjugation
-
Follow the "General Protocol for Protein PEGylation" (Section 4.1) to conjugate the this compound to the antibody.
Step 2: Drug Conjugation to the Linker's Carboxylic Acid
-
Activation of Carboxylic Acid: The terminal carboxylic acid of the PEG linker on the antibody must be activated to facilitate reaction with the drug molecule. This is typically achieved using carbodiimide (B86325) chemistry (e.g., with EDC and NHS or Sulfo-NHS).
-
Drug Conjugation: The activated antibody-linker conjugate is then reacted with the drug molecule containing a primary amine.
-
Purification: The final ADC is purified to remove unconjugated drug, linker, and any side products.
Figure 2. General experimental workflow for bioconjugation with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines:
-
Bioconjugation: It is widely used to link proteins, peptides, and oligonucleotides to other molecules or surfaces. The PEG spacer helps to maintain the biological activity of the conjugated biomolecule.
-
Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. The PEG component can improve the pharmacokinetic properties of the ADC.
-
Proteomics: this compound can be used to label proteins for identification and quantification. The carboxylic acid can be used to attach an affinity tag or a reporter molecule.
-
Surface Modification: It can be used to modify the surface of materials, such as nanoparticles or microplates, to attach biomolecules for various applications, including diagnostics and biosensors.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined structure, including a reactive NHS ester, a flexible PEG spacer, and a terminal carboxylic acid, provides researchers with a robust tool for creating complex and functional bioconjugates. A thorough understanding of its properties and reaction kinetics, as outlined in this guide, is essential for its successful implementation in experimental workflows.
References
An In-depth Technical Guide to Acid-PEG8-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG8-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and reactivity, offering researchers the foundational knowledge required for its effective application. Furthermore, it presents detailed experimental protocols and visual workflows to guide the practical implementation of this versatile reagent.
Core Concepts: Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
Chemical Structure
The fundamental structure of this compound consists of:
-
Carboxylic Acid (-COOH): This functional group can be coupled to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
-
Polyethylene Glycol (PEG8) Spacer: A flexible, hydrophilic chain of eight ethylene (B1197577) glycol units that increases the hydrodynamic radius and masks the conjugated molecule from proteolytic enzymes and the immune system.
-
N-hydroxysuccinimide (NHS) Ester: A highly reactive group that readily forms stable amide bonds with primary amines (-NH2) at physiological to slightly alkaline pH.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below.
| Property | This compound | m-PEG8-NHS Ester | Ald-Ph-PEG8-NHS ester |
| Molecular Formula | C24H41NO14 | C24H43NO13 | C31H46N2O14 |
| Molecular Weight ( g/mol ) | 567.58 | 553.6 | 670.7 |
| Purity | >90% | >90% | >95% |
| Appearance | White to off-white solid | Solid or viscous liquid | - |
| Solubility | DMSO, DMF, Ethyl Acetate | DMSO, DCM, DMF | DMSO, DCM, DMF |
| Storage Conditions | -20°C, desiccated | -20°C | -20°C |
Note: Properties for m-PEG8-NHS Ester and Ald-Ph-PEG8-NHS ester are provided for comparison.[3][4] Data for this compound is compiled from various commercial sources.
Reactivity and Stability
The utility of this compound in bioconjugation is primarily dictated by the reactivity of its NHS ester group.
Reaction with Primary Amines
The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient at a pH range of 7.2 to 8.5.[5] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction rate.
Hydrolysis: The Competing Reaction
A critical consideration in aqueous solutions is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis is significantly influenced by pH.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 (at 4°C) | 10 minutes |
| 9.0 | < 10 minutes |
This data is representative of NHS esters in general.[6][7][8] The specific half-life of this compound may vary.
The table below presents a comparison of the hydrolysis half-lives for various PEG NHS esters at pH 8 and 25°C, illustrating the influence of the chemical structure adjacent to the NHS ester on its stability.
| Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is recommended for each specific application.
General Protocol for Protein Labeling with NHS Ester
This protocol outlines the basic steps for conjugating an NHS ester to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a more detailed workflow for the synthesis of an ADC using this compound.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
Cytotoxic Drug with a primary amine
-
Activation Reagents (for the carboxylic acid end, if needed): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS
-
Reaction Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
-
Anhydrous DMSO
-
Purification Columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Purify the antibody to remove any amine-containing stabilizers.
-
Exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Drug-Linker Conjugation (Amine-Reactive Drug):
-
Dissolve the amine-containing drug in DMSO.
-
Dissolve the this compound in DMSO.
-
Add the NHS ester solution to the drug solution and incubate to form the Drug-PEG-Acid conjugate.
-
Purify the Drug-PEG-Acid conjugate.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the Drug-PEG-Acid in the activation buffer.
-
Add a molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Immediately add the activated Drug-PEG-Linker to the prepared antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate common experimental workflows and signaling pathways where this compound is a relevant tool.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Logical Relationship: Targeted Drug Delivery to a Cancer Cell
Caption: Targeted drug delivery using a PEG-linked nanoparticle.
Signaling Pathway: EGFR Signaling Inhibition
Caption: Inhibition of the EGFR signaling pathway by a targeted ADC.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of drug development, bioconjugation, and proteomics. Its well-defined structure, favorable physicochemical properties, and predictable reactivity make it an ideal choice for a wide range of applications. This guide has provided a comprehensive overview of its core concepts, practical experimental protocols, and visual representations of its utility. By understanding the principles outlined herein, researchers can effectively leverage the capabilities of this compound to advance their scientific endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. researchgate.net [researchgate.net]
- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Mechanism and Application of Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG8-NHS ester, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, the critical role of its constituent parts, and provide detailed experimental protocols and quantitative data to support its effective application in research and development.
Core Principles: Mechanism of Action
The functionality of this compound is rooted in its two reactive termini: a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[] The primary mechanism of action for bioconjugation involves the reaction of the NHS ester with primary amines.
Nucleophilic Acyl Substitution: The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine of a biomolecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile.[2] It attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable and irreversible amide bond.
The Role of the PEG8 Spacer: The polyethylene glycol (PEG) linker is not merely a spacer; it imparts several beneficial properties to the resulting conjugate. The 8-unit PEG chain enhances the hydrophilicity and aqueous solubility of the molecule it is attached to.[3] This is particularly crucial for hydrophobic drugs or biomolecules, preventing aggregation and improving their pharmacokinetic profile.[4] The PEG linker can also extend the circulation half-life of a therapeutic by creating a protective hydrophilic shield, reducing enzymatic degradation and renal clearance.[4]
Quantitative Data for Reaction Parameters
The efficiency of the conjugation reaction is a critical parameter. It is primarily influenced by the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.
Table 1: Factors Influencing NHS Ester Reaction Efficiency
| Parameter | Optimal Condition/Effect | Rationale |
| pH | 7.2 - 8.5 | Balances the deprotonation of primary amines (making them nucleophilic) with the rate of NHS ester hydrolysis, which increases at higher pH.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the rate of hydrolysis for labile proteins, while room temperature reactions are faster. |
| Concentration | Higher protein/amine concentration | Favors aminolysis over hydrolysis, especially in dilute solutions. |
| Buffers | Phosphate, Borate, Carbonate, HEPES | These buffers are non-reactive towards NHS esters.[5] |
| Contaminants | Avoid primary amine-containing buffers (e.g., Tris, glycine) | These will compete with the target molecule for reaction with the NHS ester. |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Note: This data is for general NHS esters and may vary for specific molecules.
Experimental Protocols
Below are detailed methodologies for the conjugation of this compound to a protein (e.g., an antibody) and a small molecule.
Protein Conjugation Protocol
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Small Molecule Conjugation Protocol
This protocol is for conjugating this compound to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., TEA, DIPEA)
-
LC-MS or TLC for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-bearing small molecule in an anhydrous organic solvent.
-
Reaction:
-
Under continuous stirring, add a base and the this compound. A 1:1 or 2:1 molar ratio of NHS ester to amine can be a starting point, but may require optimization.
-
Stir the reaction mixture for 3-24 hours at room temperature.
-
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures or column purification.
Application in Antibody-Drug Conjugates (ADCs)
This compound is a valuable tool in the construction of ADCs. In a typical ADC, an antibody is linked to a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of the ADC. The NHS ester end of the linker can be used to attach to lysine residues on the antibody, while the carboxylic acid end can be activated to couple with the drug molecule, or vice-versa.
The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and trafficked to the lysosome. There, the linker may be cleaved (if designed to be cleavable) or the antibody degraded, releasing the cytotoxic drug and inducing cell death. The PEG8 linker in this context enhances the solubility and stability of the ADC in circulation.
Conclusion
This compound is a versatile and powerful tool for researchers in bioconjugation and drug development. Its straightforward and efficient reaction with primary amines, coupled with the beneficial properties of the PEG8 linker, makes it an excellent choice for a wide range of applications, from basic research to the development of next-generation therapeutics. Understanding the core principles of its mechanism of action and optimizing reaction conditions are key to its successful implementation.
References
An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect two molecular entities, such as a drug and a targeting protein.[1] Their use in pharmaceuticals, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, has grown significantly due to their ability to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[][3] PEGylation, the process of covalently attaching PEG chains to molecules, can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of therapeutic agents.[1][4][5]
This technical guide provides a comprehensive overview of bifunctional PEG linkers, covering their structural diversity, common functional groups, applications in bioconjugation, and the experimental protocols for their use and characterization.
Core Concepts of Bifunctional PEGylation
Bifunctional PEGs are polymers with reactive functional groups at both termini, allowing them to act as crosslinkers.[6] They are broadly classified into two main categories:
-
Homobifunctional PEGs: These linkers possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating hydrogels.[6][7]
-
Heterobifunctional PEGs: These linkers have two different functional groups (X-PEG-Y), enabling the sequential and specific conjugation of two distinct molecules.[6][8] This targeted approach is crucial in complex therapeutic design, such as linking a cytotoxic drug to a monoclonal antibody.[8]
The PEG chain itself confers desirable properties like water solubility and biocompatibility, while the terminal functional groups determine the conjugation chemistry.[6][9] The length of the PEG chain is a critical parameter that can be adjusted to optimize the flexibility, steric hindrance, and overall pharmacokinetic profile of the final bioconjugate.[8][10]
Structural Diversity of Bifunctional PEG Linkers
Bifunctional PEG linkers are available in various architectures to suit different bioconjugation needs:
-
Linear PEGs: These are the simplest form, consisting of a straight chain of ethylene (B1197577) glycol units.[1][] They are widely used in drug delivery and protein conjugation.[1]
-
Branched PEGs: These linkers have multiple PEG arms extending from a central core, which can lead to a higher hydrodynamic volume and further reduce renal clearance.[][11] Branched PEGs can also be used to attach multiple molecules, creating multivalent conjugates.[]
-
Cleavable vs. Non-Cleavable Linkers:
-
Cleavable Linkers: These are designed with linkages that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes (e.g., cathepsins in tumor cells).[12][13] This allows for the controlled release of a therapeutic payload at the target site, minimizing off-target toxicity.[12][13] Common cleavable linkages include disulfide bonds, hydrazones, and certain peptide sequences.[12]
-
Non-Cleavable Linkers: These form a stable bond between the conjugated molecules.[13] The release of the payload from a non-cleavable linker typically relies on the complete degradation of the antibody or protein component within the target cell.[14] Non-cleavable linkers often exhibit greater plasma stability.[14]
-
Common Functional Groups in Bifunctional PEG Linkers
The choice of functional groups on a bifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated. The following table summarizes some of the most common reactive groups and their targets.
| Functional Group | Target Moiety | Resulting Bond | Optimal pH for Reaction | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Stable Amide Bond | 7.0 - 9.0[15] | One of the most common methods for protein modification.[15] Susceptible to hydrolysis in aqueous solutions.[15] |
| Maleimide (B117702) | Thiols/Sulfhydryls (-SH) (e.g., Cysteine) | Stable Thioether Bond | 6.5 - 7.5[15] | Highly specific for thiol groups, enabling site-specific conjugation.[15] The maleimide ring can undergo hydrolysis at pH > 7.5.[16] |
| Azide (-N₃) | Alkyne (-C≡CH) | Triazole Ring (via "Click Chemistry") | Not pH-dependent | Bioorthogonal reaction with high specificity and efficiency.[17] Requires a copper catalyst (CuAAC) or can be strain-promoted (SPAAC). |
| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime Bond | ~4.5 - 7.0 | Forms a reversible hydrazone bond (acid-labile) or a more stable oxime bond. |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide Bond | 4.5 - 5.0 (with carbodiimide (B86325) activation) | Requires activation with reagents like EDC to form a reactive intermediate. |
| Thiol (-SH) | Maleimides, Haloacetyls | Thioether Bond | 6.5 - 7.5 | Can also form disulfide bonds with other thiols. |
Applications in Bioconjugation
Bifunctional PEG linkers are integral to the development of advanced therapeutics and diagnostics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a bifunctional PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[][3] The PEG linker enhances the solubility and stability of the ADC, prolongs its circulation time, and can reduce its immunogenicity.[] The choice between a cleavable and non-cleavable linker is critical for controlling the drug release mechanism and therapeutic window.[][12] For example, trastuzumab emtansine (T-DM1) utilizes a stable, non-cleavable linker to attach the cytotoxic agent DM1 to the anti-HER2 antibody.[]
Drug Delivery Systems
PEG linkers are used to improve the delivery of various therapeutic agents, including small molecules, peptides, and nucleic acids.[3][4] By attaching a drug to a PEG linker, its solubility can be increased, and its circulation half-life extended, leading to reduced dosing frequency.[4][5]
Protein and Peptide Modification
PEGylation of therapeutic proteins and peptides can protect them from enzymatic degradation, reduce immunogenicity, and improve their pharmacokinetic profiles.[3][5] Site-specific PEGylation, often achieved using heterobifunctional linkers, is crucial for preserving the biological activity of the protein.[18]
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. Optimization is often necessary for specific proteins and linkers.
Protocol 1: Two-Step Conjugation using a Mal-PEG-NHS Ester Linker
This protocol describes the conjugation of a protein (Protein 1, containing primary amines) to a second molecule (Molecule 2, containing a thiol group).
Materials:
-
Protein 1 (e.g., monoclonal antibody)
-
Molecule 2 (e.g., thiol-containing drug)
-
Mal-PEG-NHS Ester linker
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5[16]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction vessels and stirring equipment
Procedure:
Step 1: Reaction of Mal-PEG-NHS with Protein 1 (Amine-Reactive Step)
-
Protein Preparation: Dissolve Protein 1 in PBS (pH 7.2-7.5) to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).[15]
-
Linker Preparation: Immediately before use, dissolve the Mal-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[15]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15][16]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS (pH 6.5-7.5).[16] The resulting product is Protein 1-PEG-Maleimide.
Step 2: Reaction of Protein 1-PEG-Maleimide with Molecule 2 (Thiol-Reactive Step)
-
Molecule 2 Preparation: Dissolve the thiol-containing Molecule 2 in an appropriate buffer or solvent.
-
Reaction: Add a 1.5- to 5-fold molar excess of Molecule 2 to the purified Protein 1-PEG-Maleimide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent thiol oxidation.
-
Purification: Purify the final conjugate (Protein 1-PEG-Molecule 2) using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted Molecule 2 and any remaining unconjugated protein.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
| Technique | Information Provided |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight, appearing as a higher band or a smear compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. Can be used to separate the PEGylated conjugate from unreacted protein and to detect aggregation.[19] |
| Reversed-Phase Chromatography (RP-HPLC) | Can be used to determine the drug-to-antibody ratio (DAR) in ADCs by separating species with different numbers of conjugated drugs. |
| Mass Spectrometry (MS) | Provides the most accurate determination of molecular weight and can confirm the degree of PEGylation (number of PEG chains per molecule).[18][20] Techniques like MALDI-TOF and ESI-MS are commonly used.[20] |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, the degree of conjugation. |
Visualizing Bioconjugation Concepts
Structure of a Heterobifunctional PEG Linker
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. chempep.com [chempep.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
The Strategic Role of the PEG8 Spacer in Acid-PEG8-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the polyethylene (B3416737) glycol (PEG) component, specifically the eight-unit PEG spacer (PEG8), within the heterobifunctional crosslinker Acid-PEG8-NHS ester. Understanding the distinct contributions of each part of this molecule—the carboxylic acid, the PEG8 spacer, and the N-hydroxysuccinimide (NHS) ester—is paramount for its effective application in bioconjugation, drug delivery, and the development of targeted therapeutics.
Molecular Architecture and Functional Components
This compound is a bifunctional linker designed for the covalent conjugation of molecules.[1] Its structure comprises three key functional units:
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), which are abundantly available on the surface of proteins and peptides (e.g., the side chain of lysine (B10760008) residues and the N-terminus).[2][]
-
Carboxylic Acid (-COOH): Located at the opposite end of the molecule, this functional group provides a secondary site for conjugation, typically through activation with carbodiimides like EDC to react with primary amines.[4]
-
PEG8 Spacer: This flexible, hydrophilic chain of eight ethylene (B1197577) glycol units separates the two reactive ends. The PEG8 spacer is not merely a passive linker; it imparts crucial physicochemical properties to the entire molecule and the resulting conjugate.
The Pivotal Role of the PEG8 Spacer
The incorporation of a PEG8 spacer into a crosslinker offers significant advantages over simple alkyl chain linkers, primarily due to its hydrophilicity, flexibility, and biocompatibility.
Enhanced Solubility
Reduced Immunogenicity and Enhanced Biocompatibility
The PEG8 spacer can create a "stealth" effect by forming a hydration shell around the conjugated molecule. This can mask immunogenic epitopes, reducing the likelihood of an immune response against the conjugate. Furthermore, PEG is well-established as a biocompatible and non-toxic polymer, making it ideal for in vivo applications.
Improved Pharmacokinetics
For therapeutic applications, the hydrodynamic volume imparted by the PEG chain can protect the conjugated molecule from enzymatic degradation and reduce renal clearance. This leads to a longer circulation half-life and sustained therapeutic effect. While the effect of a short PEG8 chain on half-life is less pronounced than that of larger PEGs, it still contributes to improved stability.
Flexibility and Reduced Steric Hindrance
The flexible nature of the PEG8 spacer allows for better spatial orientation of the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity. This is particularly important when conjugating large molecules like antibodies to smaller drug molecules or imaging agents.
Quantitative Data and Comparisons
The following tables summarize key quantitative data relevant to the components and application of this compound.
Table 1: Hydrolysis of NHS Esters at Various pH Conditions
The stability of the NHS ester is highly pH-dependent, with hydrolysis being a competing reaction to the desired amidation. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[2]
Table 2: Comparison of Linker Types
This table provides a qualitative comparison of the properties of PEG linkers versus traditional alkyl linkers.
| Property | PEG Linker (e.g., PEG8) | Alkyl Linker |
| Solubility | High hydrophilicity, improves aqueous solubility of conjugate. | Hydrophobic, can decrease aqueous solubility. |
| Immunogenicity | Generally low, can mask epitopes. | Can be immunogenic depending on the structure. |
| Flexibility | High, reduces steric hindrance. | More rigid, can lead to steric hindrance. |
| Biocompatibility | High, well-tolerated in vivo. | Variable, can have toxicity concerns. |
| Stability | Protects against enzymatic degradation. | Does not offer significant protection. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is recommended for each specific application.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of the NHS ester end of the linker to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Two-Step Conjugation using Both Ends of the Linker
This protocol outlines a two-step process to conjugate two different molecules (Molecule A with an amine group and Molecule B with an amine group).
Step 1: Reaction with Molecule A (via NHS Ester)
-
Follow the procedure in Protocol 1 to conjugate this compound to Molecule A.
-
After purification, you will have Molecule A-PEG8-Acid.
Step 2: Reaction with Molecule B (via Carboxylic Acid)
-
Activation of Carboxylic Acid: Dissolve Molecule A-PEG8-Acid in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0). Add EDC and NHS to activate the terminal carboxylic acid. Incubate for 15 minutes at room temperature.[4]
-
Conjugation to Molecule B: Adjust the pH of the solution to 7.2-7.5 and add Molecule B (containing a primary amine). Incubate for 2 hours at room temperature.[4]
-
Quenching and Purification: Quench the reaction with an amine-containing buffer (e.g., Tris) and purify the final conjugate (Molecule A-PEG8-Molecule B) using an appropriate method such as size-exclusion chromatography.
Visualizations
Experimental Workflow for Heterobifunctional Crosslinking
The following diagram illustrates a typical two-step workflow for conjugating two distinct biomolecules (e.g., an antibody and a small molecule drug) using a heterobifunctional linker like this compound.
Generic Signaling Pathway Investigation
Heterobifunctional crosslinkers can be instrumental in creating probes to study cellular signaling pathways. For example, a fluorescent dye can be conjugated to a ligand using this compound. This fluorescently labeled ligand can then be used to visualize its binding to a cell surface receptor and track its internalization, providing insights into the initial steps of a signaling cascade.
Conclusion
The PEG8 component of this compound is a critical determinant of the crosslinker's utility and the performance of the resulting bioconjugate. Its ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer makes it a superior choice over simple alkyl linkers for a wide range of applications in research, diagnostics, and drug development. A thorough understanding of the reaction chemistry and the role of the PEG8 spacer is essential for the successful design and synthesis of novel bioconjugates.
References
An In-depth Technical Guide to the Applications of Acid-PEG8-NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of a Versatile Heterobifunctional Linker
Acid-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and biomaterials science. Its unique structure, featuring a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for covalently linking molecules and modifying surfaces. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous environments, a crucial attribute for many biological applications.[1] This guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its effective implementation in the laboratory.
Key Properties and Specifications
To effectively utilize this compound, it is essential to understand its fundamental physicochemical properties. These properties influence its reactivity, solubility, and stability, thereby dictating the optimal conditions for its use in various applications.
| Property | Value | Reference |
| Molecular Formula | C24H41NO14 | [1] |
| Molecular Weight | 567.6 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM), Ethyl acetate | [1][2] |
I. Bioconjugation: Precision Labeling of Biomolecules
The most prevalent application of this compound is the covalent modification of proteins, peptides, and other biomolecules containing primary amines. The NHS ester group reacts efficiently with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[] This reaction is highly selective at a slightly basic pH, minimizing off-target reactions.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary amine on the activated carbonyl of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
References
An In-depth Technical Guide to Acid-PEG8-NHS Ester: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acid-PEG8-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery. Understanding these core characteristics is essential for the successful design and execution of labeling, crosslinking, and PEGylation strategies. This document outlines quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their applications of this versatile reagent.
Core Concepts: Understanding this compound
This compound is a chemical modification reagent characterized by three key components:
-
A Carboxylic Acid Terminus: The free carboxylic acid group provides a site for further chemical modification or can be used to modulate the overall charge of the conjugate.
-
A Polyethylene Glycol (PEG) Spacer: The eight-unit PEG chain is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugates.[1][][3] This PEG linker can create a protective shield around a conjugated payload, potentially reducing aggregation, minimizing immunogenicity, and improving pharmacokinetic profiles.[1]
-
An N-Hydroxysuccinimide (NHS) Ester: This amine-reactive functional group enables the covalent conjugation of the PEG linker to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies.[4][5][6] The reaction proceeds efficiently at neutral to slightly basic pH (typically 7.2-8.5) to form a stable amide bond.[4][6]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. The hydrophilic nature of the PEG chain generally imparts good solubility in aqueous solutions, while the overall molecule remains soluble in several organic solvents.[7][8]
Table 1: Quantitative Solubility Data for this compound and Related Compounds
| Solvent | Compound | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | m-PEG8-NHS ester | ≥ 100 mg/mL | Room Temperature | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[9] |
| Dimethylformamide (DMF) | General PEG-NHS esters | Soluble | Room Temperature | A common solvent for preparing stock solutions.[8][10] |
| Dichloromethane (DCM) | m-PEG8-NHS ester | Soluble | Room Temperature | |
| Water | 8-Arm PEG-SAS | Soluble | Room Temperature | General observation for multi-arm PEG-NHS esters.[7] |
| Aqueous Buffers (e.g., PBS) | 8-Arm PEG-SAS | Soluble | Room Temperature | General observation for multi-arm PEG-NHS esters.[7] |
Stability and Handling
The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. Understanding and mitigating this instability is crucial for successful conjugation.
Hydrolytic Stability
The NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis.[6] The rate of hydrolysis is significantly influenced by pH and temperature.[6]
Table 2: Hydrolytic Stability of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 8.0 | 25 | ~20 minutes (for some PEG-NHS esters)[7] |
| 9.0 | 25 | < 5 minutes (for some PEG-NHS esters)[7] |
Note: The half-life data is for general NHS esters and specific PEG-NHS esters. The reactivity of the NHS ester in this compound is expected to be in a similar range.
Storage and Handling Recommendations
To ensure the reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid reagent at -20°C in a desiccated environment to prevent moisture contamination.[3][8]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[8]
-
Solution Preparation: Prepare stock solutions in anhydrous organic solvents like DMSO or DMF immediately before use.[8][11] Do not prepare aqueous stock solutions for long-term storage due to the rapid hydrolysis of the NHS ester.[8]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the solubility, stability, and application of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well, clear bottom)
-
Plate reader capable of measuring absorbance at 260 nm
-
Nephelometer (optional)
-
Incubator
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dispense into Microtiter Plate: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution to the wells of a microtiter plate in triplicate. Include wells with DMSO only as a blank.
-
Add Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure Solubility:
-
Nephelometry (Optional): Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of undissolved particles.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at 260 nm. The concentration of the dissolved compound can be determined using a standard curve.
-
Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)
This protocol describes a spectrophotometric method to determine the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer at various pH values (e.g., 7.0, 8.0, 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve a known quantity of this compound in a small volume of anhydrous DMSO.
-
Initiate Hydrolysis: Add a small volume of the DMSO stock solution to the reaction buffer in a cuvette, pre-equilibrated to the desired temperature (e.g., 25°C), to achieve a final concentration that gives an absorbance reading in the linear range.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 260 nm over time. The release of NHS results in an increased absorbance at this wavelength.[12]
-
Data Analysis: Plot the absorbance at 260 nm versus time. The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve. The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant.
Application Workflow and Visualization
This compound is frequently employed as a linker in the synthesis of antibody-drug conjugates (ADCs). The following section visualizes a typical workflow for this application.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an ADC using this compound involves the conjugation of a drug molecule to an antibody via the PEG linker. This process enhances the solubility and pharmacokinetic properties of the resulting ADC.[13][14]
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Role in Nanoparticle Drug Delivery
This compound can be utilized to functionalize the surface of nanoparticles for targeted drug delivery. The NHS ester group reacts with amine groups on the nanoparticle surface, while the carboxylic acid terminus can be used for further modifications or to influence the surface charge. The PEG chain provides a "stealth" layer, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[15][16][17]
Caption: Functionalization of nanoparticles using this compound.
Conclusion
This compound is a valuable tool in bioconjugation and drug delivery, offering a balance of reactivity, hydrophilicity, and defined spacer length. A thorough understanding of its solubility and stability is paramount for its effective application. While quantitative data for this specific molecule can be limited, the principles governing PEG-NHS esters provide a strong framework for its successful implementation in research and development. The provided protocols and workflows serve as a guide for researchers to harness the full potential of this versatile crosslinker.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Bioconjugation
Amine-reactive crosslinkers are indispensable reagents in modern molecular biology, biotechnology, and drug development.[1] These molecules are designed to covalently link two or more biomolecules by targeting primary amine groups (-NH₂), which are abundantly available on proteins and peptides.[1][2][3][4] Primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][5] Their accessibility on the surface of proteins makes them ideal targets for conjugation.[5]
The fundamental chemistry of amine-reactive crosslinkers involves a nucleophilic attack from the amine group on an electrophilic center of the crosslinker, resulting in the formation of a stable covalent bond.[1] This strategy is widely employed for a multitude of applications, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured and analyzed.[2][5]
-
Antibody-Drug Conjugates (ADCs): These powerful therapeutics utilize crosslinkers to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][6]
-
Immobilization of Biomolecules: Attaching proteins, antibodies, or enzymes to solid surfaces is crucial for applications like ELISA, biosensors, and affinity chromatography.[2]
-
Labeling and Detection: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to biomolecules for tracking and quantification.[2]
This guide provides a comprehensive overview of the chemistry, types, and applications of amine-reactive crosslinkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
The Chemistry of Amine-Reactive Crosslinkers
The most prevalent and widely utilized class of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters .[2][5] These esters react efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable amide bonds.[2][7] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to the release of N-hydroxysuccinimide as a byproduct.[8]
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[2] Therefore, reactions are typically performed in amine-free buffers such as phosphate (B84403), borate, or carbonate buffers.[2]
Another class of amine-reactive moieties is imidoesters , which react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds.[2][5] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be advantageous for preserving the native structure and function of the protein.[2]
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on the reactivity of their functional ends and the nature of their spacer arm.
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[2][4][9][10] They are commonly employed in studying protein-protein interactions and creating protein polymers.[2][4]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[2][4][9][10] This provides greater control and minimizes the formation of unwanted polymers.[2][4] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[2][4]
-
Cleavable vs. Non-Cleavable Spacer Arms: Non-cleavable crosslinkers form a permanent link between molecules.[2][4] In contrast, cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable).[2][4] This feature is particularly useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs.[2][4]
Quantitative Data of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical and depends on factors such as the required spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common amine-reactive crosslinkers.[4]
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | No | Yes | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |
| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | No | Yes | Yes (Periodate) |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Reducing agents) |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | Yes (Hydroxylamine) |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Maleimide | 8.3 | No | Yes |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | Yes | No |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Pyridyldithiol | 6.8 | No | Yes |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS ester | Iodoacetyl | 10.6 | No | Yes |
| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS ester | Maleimide | 11.6 | No | Yes |
| N-β-Maleimidopropyloxysuccinimide ester | BMPS | NHS ester | Maleimide | 7.3 | No | Yes |
Experimental Protocols
The following are generalized protocols for common applications of amine-reactive crosslinkers. Optimization for specific molecules and applications is often necessary.
Protocol 1: Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying and stabilizing protein-protein interactions.[3][11][12][13]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[12][13]
-
Disuccinimidyl suberate (DSS) crosslinker.
Procedure:
-
Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25-50 mM).[12][13] DSS is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[12]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DSS solution to the protein solution.[13] The final concentration of DSS is typically between 0.25-5 mM.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3][12] Incubate for 15 minutes at room temperature.[3][12]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[11]
Protocol 2: Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol provides a general guide for creating antibody-drug conjugates (ADCs).[6][8]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[6]
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Desalting column.
-
Thiol-free reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5).
Procedure:
-
Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM).[14] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[6] c. Incubate for 30-60 minutes at room temperature.[14] d. Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to the thiol-free reaction buffer.[6]
-
Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5 to 5-fold molar excess of the drug over available maleimide groups is recommended.[6] b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[6][14]
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[6]
Protocol 3: Protein Immobilization on a Surface
This protocol describes the immobilization of a protein onto an amine-reactive surface.[15]
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated plate).
-
Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surface several times with the wash buffer to remove unbound protein.
-
Blocking: Block any remaining reactive sites on the surface by incubating with the blocking buffer for 30-60 minutes at room temperature.
-
Final Washing: Wash the surface again with the wash buffer to remove excess blocking agent. The surface is now ready for use in downstream applications.
Mandatory Visualizations
To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[2][4] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[2][4] This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. store.sangon.com [store.sangon.com]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Acid-PEG8-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of a Versatile Bioconjugation Reagent
In the evolving landscape of bioconjugation and drug delivery, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy and diagnostic potential. Among the arsenal (B13267) of chemical tools available, Acid-PEG8-NHS ester has emerged as a versatile and valuable bifunctional linker. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its application, and a summary of key quantitative data to empower researchers in their scientific endeavors.
This compound is a heterobifunctional crosslinker that features a carboxylic acid group on one terminus and a highly reactive N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This distinct architecture allows for a two-step conjugation strategy, offering precise control over the linkage of different molecules. The PEG spacer not only enhances the solubility of the reagent and the resulting conjugate in aqueous environments but also provides a flexible bridge, which can be critical for maintaining the biological activity of the conjugated molecules.[1][2]
The primary utility of this compound lies in its ability to covalently link molecules containing primary amine groups. The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[3][] This reaction is highly selective for unprotonated primary amines and proceeds readily in aqueous buffers at neutral to slightly alkaline pH.[][5] The terminal carboxylic acid can be activated, for example using carbodiimide (B86325) chemistry, to react with other amine-containing molecules, enabling the creation of complex bioconjugates.[1]
The applications of this compound are extensive and span various domains of biomedical research and development, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.[3][6]
-
PEGylation of Proteins and Peptides: The attachment of the PEG chain (PEGylation) can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation, thus extending their circulation half-life.[7][8]
-
Surface Modification: this compound can be employed to modify the surfaces of nanoparticles, liposomes, and other materials to enhance their biocompatibility, reduce non-specific protein adsorption, and facilitate the attachment of targeting ligands.[2][9][]
-
Proteomics and Diagnostics: This reagent is valuable for linking proteins to reporter molecules, such as fluorescent dyes or biotin, for use in various assay formats.[]
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions with this compound are influenced by several key parameters. The following tables summarize important quantitative data to guide experimental design.
| Parameter | Value | Conditions | Reference(s) |
| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | [11] |
| 1 hour | pH 8.0 | [12] | |
| 10 minutes | pH 8.6, 4°C | [11] | |
| Optimal Reaction pH for Aminolysis | 7.2 - 8.5 | Aqueous Buffer | [11] |
| Typical Molar Excess (Reagent:Protein) | 10- to 50-fold | For protein labeling | [13] |
| 20-fold | For IgG labeling (1-10 mg/mL) | [14][15] | |
| Typical Linkers per Antibody (IgG) | 4 - 6 | 20-fold molar excess of NHS-PEG | [15][16] |
| Solubility | DMSO, DMF, CH2Cl2 | Organic Solvents | [14][16] |
| Ethyl acetate | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein, such as an antibody, via its primary amine groups.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[14][15]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14][16]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[11]
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)[13][14]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for reaction with the NHS ester and must be avoided.[14][16] If necessary, perform dialysis or use a desalting column to exchange the buffer.[17]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[14][15] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[14][16] It is recommended to allow the vial of the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[14][17]
-
Reaction Incubation: Add a calculated molar excess (typically 20-fold for IgG) of the this compound stock solution to the protein solution.[14][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13][14] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14][15]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 20-50 mM.[13]
-
Purification: Remove unreacted this compound and byproducts from the conjugated protein using dialysis, size-exclusion chromatography, or spin filtration.[13][14]
-
Characterization and Storage: Characterize the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). Store the purified conjugate under conditions that are optimal for the unmodified protein.[14]
Protocol 2: Modification of Amine-Containing Small Molecules
This protocol provides a general method for reacting this compound with a small molecule that possesses a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO, THF)[14][16]
-
Organic base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)[14]
-
Reaction monitoring system (e.g., LC-MS or TLC)[14]
-
Purification system (e.g., column chromatography)[14]
Procedure:
-
Dissolution: Dissolve the amine-bearing small molecule in an appropriate anhydrous organic solvent.[14][16]
-
Reaction Setup: Under continuous stirring, add the organic base (if needed) followed by the this compound. A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule is a common starting point, with the optimal ratio depending on the reaction kinetics.[14][16]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours.[14][17] The progress of the reaction should be monitored by a suitable technique such as LC-MS or TLC to determine the consumption of the starting materials and the formation of the product.[14]
-
Purification: Once the reaction is complete, the desired product can be isolated using standard organic synthesis workup procedures, such as extraction and column chromatography.[14][17]
Visualizing Core Concepts
To further elucidate the fundamental aspects of this compound, the following diagrams, generated using the DOT language, illustrate its chemical structure, a typical experimental workflow for protein bioconjugation, and the underlying reaction mechanism.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. precisepeg.com [precisepeg.com]
- 7. worldscientific.com [worldscientific.com]
- 8. betalifesci.com [betalifesci.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. confluore.com [confluore.com]
Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Acid-PEG8-NHS ester, a bifunctional crosslinker pivotal in bioconjugation and drug delivery research. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of your experimental outcomes. This document outlines the chemical properties, potential hazards, proper storage and handling, and detailed experimental protocols related to this compound.
Chemical Identity and Hazard Profile
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing both a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester is highly reactive towards primary amines, forming stable amide bonds, while the terminal carboxylic acid can be conjugated to other molecules. Due to its reactive nature, it requires careful handling to prevent unintended reactions and ensure its efficacy.
General Safety Precautions:
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves. | To prevent skin and eye contact with the chemical. |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood, especially when handling the solid powder. | To avoid inhalation of fine particles. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | To prevent accidental ingestion. |
| Spills | In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as chemical waste. Clean the affected area with soap and water. | To contain and safely clean up the chemical. |
| First Aid (Eyes) | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. | To remove the chemical and prevent eye damage. |
| First Aid (Skin) | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | To remove the chemical from the skin. |
| First Aid (Inhalation) | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | To provide fresh air and aid breathing. |
| First Aid (Ingestion) | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | To avoid further damage and seek professional medical help. |
Storage and Stability
Proper storage is paramount to maintaining the reactivity of this compound. The NHS ester group is highly susceptible to hydrolysis.
| Parameter | Condition | Rationale |
| Temperature | -20°C.[1][2][3] | To minimize degradation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[1][2][3] | NHS esters are highly moisture-sensitive.[1][2][3][4] |
| Light | Store in a dark container or protect from light. | To prevent potential photodegradation. |
| Solutions | Prepare solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[1][2][5][6][7] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[1][2][3] Discard any unused reconstituted reagent.[1][2][3] | To prevent hydrolysis and ensure maximum reactivity. |
Experimental Protocols and Handling
The successful use of this compound in bioconjugation relies on meticulous experimental technique. The following protocols provide a general framework for its application.
General Handling Workflow
The following diagram illustrates the critical steps for handling this compound from storage to use.
Protocol for Protein Conjugation
This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate (B1201080) buffer) at pH 7.2-8.5.[8]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][2][5][6][7]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the target for reaction with the NHS ester.[1][2][8][9]
-
Prepare this compound Solution:
-
Conjugation Reaction:
-
Quench Reaction (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris or glycine at a final concentration of 20-50 mM) can be added.[8][9] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or another suitable chromatographic method.[1][2][5]
Reaction Mechanism and Influencing Factors
The conjugation reaction proceeds via the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Factors Influencing the Reaction:
| Factor | Effect | Optimal Condition |
| pH | The rate of reaction with amines and the rate of hydrolysis of the NHS ester are both pH-dependent.[6][7][8] At low pH, the amine is protonated and less reactive. At high pH, hydrolysis is rapid.[6][7][8] | A pH of 7.2-9.0 is generally effective, with an optimal range of 8.3-8.5 for many applications.[5][6][8][10][11] |
| Temperature | Higher temperatures increase the reaction rate but also accelerate hydrolysis. | Room temperature (20-25°C) or 4°C. |
| Concentration | Higher concentrations of reactants favor the desired conjugation reaction over hydrolysis. | Protein concentrations of 1-10 mg/mL are recommended. |
| Buffer Composition | Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.[1][2][8][9] | Use non-amine containing buffers such as PBS, HEPES, or borate buffer.[8] |
Incompatible Materials
To ensure the stability and reactivity of this compound, avoid contact with the following:
-
Water and moisture: Leads to rapid hydrolysis of the NHS ester.
-
Primary and secondary amines: Reacts with the NHS ester. This includes buffers like Tris and glycine.[1][2][8][9]
-
Strong oxidizing agents: May degrade the PEG chain.
-
Strong acids and bases: Can catalyze hydrolysis.
-
High concentrations of nucleophiles: Such as azide (B81097) (>3 mM) and glycerol (B35011) can interfere with the reaction.[4][8]
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their experiments, leading to reliable and reproducible results in the development of novel bioconjugates and drug delivery systems.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide on the Core Principles of PEGylation with Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of PEGylation utilizing the heterobifunctional linker, Acid-PEG8-NHS ester. This reagent is a valuable tool in bioconjugation for the development of advanced therapeutics, diagnostics, and research agents.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles. This modification can significantly improve the therapeutic properties of the conjugated molecule by increasing its hydrodynamic size, which in turn can enhance serum half-life, improve stability, reduce immunogenicity, and increase solubility.[1][2]
This compound is a specific type of PEGylation reagent that offers precise control over the conjugation process. It is a heterobifunctional linker, meaning it has two different reactive groups at either end of a discrete PEG chain.[3][4] In this case, the linker consists of:
-
An N-Hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins and peptides, to form stable amide bonds.[5][][7]
-
A Carboxylic acid : This group can be activated to react with other functional groups, or it can be used to attach the PEGylated molecule to a surface or another molecule in a subsequent reaction step.
-
A PEG8 linker : This discrete PEG linker is composed of eight ethylene (B1197577) glycol units, providing a spacer arm of approximately 29.8 Å.[8] This spacer enhances the water solubility of the conjugate and provides a flexible bridge between the two conjugated entities, minimizing steric hindrance.[9][10]
The Chemistry of Conjugation
The conjugation process with this compound is a two-step reaction. The first step involves the reaction of the NHS ester with a primary amine on the target molecule. This is a nucleophilic acyl substitution reaction that proceeds optimally at a slightly alkaline pH (typically 7.2-8.5).[][11]
Diagram: PEGylation Reaction Mechanism
The second step involves the utilization of the terminal carboxylic acid group. This group can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with another amine-containing molecule, or it can be used for surface immobilization.
Quantitative Data on PEGylation with NHS Esters
The efficiency and stability of the PEGylation reaction are critical parameters. The following tables summarize key quantitative data related to PEGylation with NHS esters. Note that these are representative values and can vary depending on the specific reaction conditions and molecules involved.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H41NO14 |
| Molecular Weight | 567.58 g/mol |
| Spacer Arm Length | ~29.8 Å |
| Purity | Typically >95% |
| Storage Condition | -20°C, desiccated |
Table 2: Influence of pH on NHS Ester Hydrolysis and Amidation
| pH | Half-life of NHS Ester (Aqueous Solution, 25°C) | Relative Amidation Rate | Relative Hydrolysis Rate |
| 7.0 | ~1-2 hours | 1 | 1 |
| 7.5 | ~30-60 minutes | 3 | 2 |
| 8.0 | ~15-30 minutes | 10 | 5 |
| 8.5 | ~5-15 minutes | 20 | 10 |
| 9.0 | < 5 minutes | 30 | 25 |
Data is generalized from various sources on NHS ester chemistry. Specific rates depend on the exact molecule and buffer conditions.
Table 3: Typical Reaction Parameters and Outcomes for Protein PEGylation
| Parameter | Typical Range/Value |
| Molar excess of PEG-NHS ester | 5 to 50-fold |
| Protein Concentration | 1-20 mg/mL |
| Reaction pH | 7.2 - 8.5 |
| Reaction Temperature | 4°C to 25°C |
| Reaction Time | 30 minutes to 4 hours |
| Typical Conjugation Yield | 50-90% |
| Drug-to-Antibody Ratio (DAR) for ADCs | 2-8 |
Experimental Protocols
General Protocol for Protein/Peptide PEGylation
This protocol describes a general procedure for conjugating this compound to a protein or peptide containing primary amines.
Materials:
-
Protein/peptide solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein or peptide at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved this compound to the protein/peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Analyze the PEGylated product by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Diagram: Experimental Workflow for Protein PEGylation
Protocol for Surface Functionalization of Nanoparticles
This protocol outlines the steps for conjugating a targeting ligand (e.g., a peptide) to a pre-formed nanoparticle using this compound.
Materials:
-
Nanoparticle suspension with surface amine groups
-
Targeting ligand with a primary amine
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching and washing buffers
Procedure:
-
Nanoparticle Activation: Activate the carboxylic acid end of this compound by reacting it with EDC and Sulfo-NHS in an activation buffer (pH 6.0) for 15-30 minutes at room temperature.
-
Ligand Conjugation: Add the amine-containing targeting ligand to the activated PEG reagent in a conjugation buffer (pH 7.4) and react for 2-4 hours at room temperature.
-
Purification: Purify the PEGylated ligand by dialysis or chromatography to remove excess reagents.
-
Nanoparticle Functionalization: React the NHS ester end of the purified PEGylated ligand with the amine-functionalized nanoparticles in a conjugation buffer (pH 7.4-8.0) for 2-4 hours at room temperature.
-
Quenching and Washing: Quench the reaction with an amine-containing buffer and wash the nanoparticles extensively by centrifugation or filtration to remove unreacted materials.
-
Characterization: Characterize the functionalized nanoparticles for size, zeta potential, and ligand density.
Application in Targeted Drug Delivery: EGFR Signaling Pathway
A significant application of bifunctional linkers like this compound is in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[12] These systems can be designed to target specific cell surface receptors that are overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[][12][13]
Diagram: EGFR Signaling Pathway and ADC Targeting
In this example, an antibody targeting EGFR is conjugated to a cytotoxic drug via a linker, which could incorporate the Acid-PEG8-NHS moiety. Upon binding to EGFR on the cancer cell surface, the ADC is internalized. Inside the cell, the drug is released, leading to cell death and inhibition of the downstream signaling pathways that drive cancer progression.
Conclusion
This compound is a versatile and powerful tool for PEGylation, offering precise control over the conjugation process. Its heterobifunctional nature allows for the creation of complex bioconjugates for a wide range of applications in research and drug development. Understanding the core principles of its reactivity, stability, and application is crucial for the successful design and synthesis of next-generation therapeutics and diagnostics.
References
- 1. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
The Pivotal Role of Hydrophilic PEG Spacers in Advanced Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the conjugation of polyethylene (B3416737) glycol (PEG) spacers to biologics and small molecule drugs, a process known as PEGylation, has emerged as a cornerstone technology. This in-depth guide explores the multifaceted benefits of employing hydrophilic PEG spacers, providing quantitative data, detailed experimental protocols, and visual representations of key biological mechanisms to empower researchers in the design and optimization of next-generation therapies. The strategic incorporation of these flexible, water-soluble linkers can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile.[1][2]
Core Benefits of Hydrophilic PEG Spacers
The utility of hydrophilic PEG spacers in drug development is vast, offering significant advantages that address common challenges in pharmaceutical formulation and in vivo performance.[3][4]
Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, particularly small molecule payloads used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[5] This poor aqueous solubility can lead to aggregation, diminishing therapeutic efficacy and potentially triggering an immune response. The hydrophilic nature of PEG spacers, owing to the repeating ethylene (B1197577) glycol units, dramatically improves the overall water solubility of the conjugate, facilitating formulation and administration.[6][7]
Reduced Immunogenicity: The PEG chain forms a protective hydration shell around the conjugated molecule.[8] This "stealth" effect can mask immunogenic epitopes on the protein or payload, thereby reducing the likelihood of recognition and neutralization by the immune system.[9] This is a critical factor in the development of protein-based therapeutics to minimize adverse immune reactions and ensure sustained efficacy upon repeated administration.
Improved Pharmacokinetics and Pharmacodynamics: PEGylation significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic molecule.[10] By increasing the hydrodynamic radius of the molecule, PEGylation reduces renal clearance, leading to a prolonged circulation half-life.[11][] This extended presence in the bloodstream can lead to a more sustained therapeutic effect and allows for less frequent dosing, improving patient compliance.[1]
Enhanced Stability: The flexible PEG chain provides steric hindrance, protecting the conjugated protein from proteolytic degradation.[6] This enhanced stability is crucial for maintaining the therapeutic integrity of the molecule both in storage and within the biological environment.
Optimal Spacing and Reduced Steric Hindrance: In complex bioconjugates like ADCs and Proteolysis-Targeting Chimeras (PROTACs), the PEG spacer provides critical spatial separation between the different functional moieties. This prevents steric hindrance, ensuring that, for example, an antibody's binding affinity for its target is not compromised by a bulky payload.[13]
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified across various parameters. The following tables summarize key data on how PEG spacers influence the properties of therapeutic molecules.
| Parameter | Molecule | Pre-PEGylation | Post-PEGylation (20 kDa PEG) | Fold Increase | Reference |
| Elimination Half-life | Recombinant Human TIMP-1 | 1.1 hours | 28 hours | 25-fold | [14] |
| Elimination Half-life | Filgrastim | 3.5 - 3.8 hours | 42 hours | ~11-12-fold | [11] |
Table 1: Enhancement of Circulation Half-Life by PEGylation. This table illustrates the significant extension in the elimination half-life of therapeutic proteins after conjugation with a 20 kDa PEG spacer.
| PEG Linker Size | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats. This table demonstrates that increasing the PEG spacer length in an antibody-drug conjugate (ADC) up to a certain point (PEG8) can significantly decrease its clearance rate, thereby increasing its circulation time.[15]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. This table highlights that the architecture of the PEG linker also plays a crucial role, with a branched (pendant) configuration being more effective at reducing clearance for highly loaded ADCs compared to a linear PEG of the same total length.[15]
| PEG Linker Length | In Vitro Cytotoxicity Reduction |
| No PEG | 1-fold (Baseline) |
| 4 kDa PEG | 4.5-fold |
| 10 kDa PEG | 22-fold |
Table 4: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates. This table shows a potential trade-off where longer PEG chains, while beneficial for pharmacokinetics, can sometimes lead to a reduction in in vitro potency.[15]
Experimental Protocols
Accurate characterization of PEGylated molecules is essential for quality control and regulatory approval.[16] Below are detailed methodologies for key experiments.
Characterization of PEGylated Proteins by Mass Spectrometry
Objective: To determine the molecular weight, degree of PEGylation, and identify PEGylation sites.[17][18]
Methodology:
-
Sample Preparation:
-
Purify the PEGylated protein to remove free PEG and other contaminants using techniques like size-exclusion chromatography (SEC).[19]
-
For ESI-MS, prepare the sample in a suitable solvent. Methanol is often effective, and the addition of triethylamine (B128534) (TEA) can shift the charge-state pattern to a more favorable mass range for Orbitrap instruments.[16]
-
-
Mass Spectrometry Analysis:
-
Utilize high-resolution mass spectrometry, such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap-based mass spectrometers (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[16]
-
For intact mass analysis, acquire the spectrum and deconvolute the data to obtain the zero-charge mass. The mass increase compared to the unmodified protein corresponds to the total mass of the attached PEG.[19]
-
To identify PEGylation sites, perform peptide mapping. Digest the PEGylated protein with a protease (e.g., Trypsin or Lys-C). PEGylation can cause steric hindrance, preventing cleavage at the modified residue, which can be identified through LC-MS/MS analysis of the resulting peptides.[17][20]
-
-
Data Analysis:
Quantification of PEGylation using Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify PEGylated proteins from their unmodified counterparts based on hydrodynamic radius.[21][22]
Methodology:
-
System Setup:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Tosoh TSKgel G4000SWXL).[23]
-
The mobile phase should be optimized to ensure good separation and prevent protein-column interactions. A typical mobile phase consists of a buffered saline solution, for example, 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[23]
-
-
Sample Analysis:
-
Calibrate the SEC column with molecular weight standards.
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a refractive index detector (for PEG).[21]
-
-
Data Analysis:
-
PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[21]
-
Quantify the area under the respective peaks to determine the relative amounts of PEGylated and unmodified protein.
-
Assessment of Immunogenicity of PEGylated Conjugates (ELISA)
Objective: To detect the presence of anti-PEG antibodies in serum samples.[2][24]
Methodology:
-
Plate Coating:
-
Blocking and Sample Incubation:
-
Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Add diluted serum samples to the wells and incubate to allow for the binding of any anti-PEG antibodies to the coated PEG.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgM or IgG) that will bind to the captured anti-PEG antibodies.
-
Wash the plate again and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Measure the signal intensity, which is proportional to the amount of anti-PEG antibodies in the serum sample.
-
Visualizing Key Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental workflows involving PEG spacers.
Caption: The Enhanced Permeability and Retention (EPR) Effect.[25][26][27][28]
Caption: PROTAC-mediated Ternary Complex Formation and Protein Degradation.[13][29][30][31][32]
Caption: Tiered Approach for Assessing Immunogenicity of PEGylated Conjugates.[24]
References
- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. sciencescholar.us [sciencescholar.us]
- 9. creativepegworks.com [creativepegworks.com]
- 10. exactmer.com [exactmer.com]
- 11. kinampark.com [kinampark.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. enovatia.com [enovatia.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. dovepress.com [dovepress.com]
- 29. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Acid-PEG8-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The covalent attachment of PEG chains can improve pharmacokinetics and pharmacodynamics by increasing solubility, extending circulating half-life, reducing immunogenicity, and enhancing stability against proteolytic degradation.[2][3][4] Acid-PEG8-NHS ester is a specific PEGylation reagent that incorporates an eight-unit PEG spacer, terminating in a carboxylic acid at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester group selectively reacts with primary amines on biomolecules to form stable amide bonds, providing a versatile and efficient method for bioconjugation.[5][6][7]
These application notes provide a detailed protocol for the bioconjugation of molecules using this compound, including reaction mechanisms, experimental workflows, and key optimization parameters.
Reaction Mechanism
The bioconjugation process relies on the reaction between the NHS ester of the this compound and a primary amine on the target biomolecule. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][6]
Caption: NHS ester reaction with a primary amine.
Experimental Workflow
The general workflow for this compound bioconjugation involves preparation of the biomolecule and the PEGylation reagent, the conjugation reaction itself, and subsequent purification of the conjugate.
Caption: General bioconjugation workflow.
Experimental Protocols
This section provides a detailed protocol for the conjugation of a model protein with this compound.
Materials:
-
This compound
-
Protein or other biomolecule with primary amines
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[8] Avoid buffers containing primary amines like Tris or glycine.[9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)
Protocol:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[10]
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[9][10] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the PEG reagent over the biomolecule is a common starting point.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10] Reaction times may need to be optimized.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and the NHS byproduct by dialysis, size-exclusion chromatography, or another suitable purification method.
-
-
Characterization:
Data Presentation: Reaction Parameters
The efficiency of the bioconjugation reaction is influenced by several factors. The following tables summarize key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of reaction with amines but also increases the rate of NHS ester hydrolysis.[6][8] |
| Molar Excess of PEG-NHS | 10x - 50x | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of PEGylation.[10] |
| Reaction Time | 30 min - 2 hours (RT) or 2 hours - overnight (4°C) | Longer incubation times may be necessary for less reactive amines.[10] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[10] |
| Buffer System | pH Range | Compatibility |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Widely compatible. |
| Sodium Bicarbonate | 8.3 - 8.5 | Optimal for high reaction rates.[8] |
| Borate | 8.0 - 9.0 | An alternative to bicarbonate.[6] |
| HEPES | 7.2 - 8.0 | A non-amine containing buffer option.[6] |
| Tris, Glycine | N/A | Incompatible - Contain primary amines that compete with the target biomolecule.[9] |
Applications in Drug Development
The use of this compound for PEGylation offers numerous advantages in the development of therapeutic agents.[2]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, reducing renal clearance and extending the in vivo half-life.[2][3]
-
Enhanced Stability: The PEG chain can protect the biomolecule from enzymatic degradation.[2]
-
Reduced Immunogenicity: PEGylation can mask epitopes on the biomolecule, reducing its recognition by the immune system.[2]
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Prepare fresh PEG-NHS solution immediately before use. Ensure the use of anhydrous solvent. |
| Low pH | Increase the pH of the reaction buffer to 8.0-8.5. | |
| Presence of competing amines | Ensure the buffer is free of primary amines (e.g., Tris, glycine). | |
| Precipitation of Biomolecule | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. |
| Biomolecule instability | Perform the reaction at 4°C. | |
| High Degree of Polydispersity | Too high molar excess of PEG-NHS | Reduce the molar ratio of the PEG reagent to the biomolecule. |
| Long reaction time | Shorten the incubation time. |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Antibodies with Acid-PEG8-NHS Ester
Introduction
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer widely used in pharmaceutical and biotechnological applications.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibodies.[2][3] For antibodies, PEGylation can increase serum half-life, enhance stability, improve solubility, and reduce immunogenicity by masking antigenic sites.[2][3][4]
This document provides a detailed protocol for labeling antibodies with Acid-PEG8-NHS ester. The N-Hydroxysuccinimide (NHS) ester group is one of the most common amine-reactive chemical groups used for bioconjugation.[5][6] It efficiently reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable and irreversible amide bond.[][8] The "Acid-PEG8" component of the reagent consists of a flexible eight-unit PEG spacer, which enhances solubility, and a terminal carboxylic acid group, which can be used for subsequent conjugation steps if desired.
Principle of the Reaction
The labeling chemistry is based on the nucleophilic acyl substitution reaction between the primary amine groups on the antibody and the NHS ester of the PEG reagent.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure that the primary amines are deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][9]
Caption: Chemical reaction between an antibody's primary amine and this compound.
Applications in Research and Drug Development
PEGylated antibodies are valuable tools for both research and therapeutic development:
-
Increased In Vivo Half-Life: The increased hydrodynamic size of PEGylated antibodies reduces their clearance by the kidneys, prolonging their circulation time in the body.[2]
-
Reduced Immunogenicity: The PEG chains can shield the antibody from the host immune system, reducing the risk of an anti-drug antibody (ADA) response.[2][10]
-
Enhanced Stability and Solubility: PEGylation can protect antibodies from proteolytic degradation and aggregation, and improve the solubility of hydrophobic antibodies.[2][3]
-
Drug Delivery: PEGylated antibodies are used in antibody-drug conjugates (ADCs) to improve the pharmacokinetics of the conjugate.[] The terminal acid group on Acid-PEG8 can be further functionalized to attach small molecule drugs or other payloads.
Experimental Protocols
I. Materials and Reagents
-
Antibody (to be labeled) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5 (Amine-free)[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[8][12]
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) or Dialysis Cassette (e.g., Slide-A-Lyzer™)[8][13]
II. Recommended Reaction Parameters
The optimal conditions for labeling can vary depending on the specific antibody and the desired degree of labeling. The following table provides general guidelines.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[8][9] |
| Molar Ratio (PEG:Ab) | 10:1 to 50:1 | A 20-fold molar excess typically results in 4-6 PEG chains per antibody.[8][14] |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Must be free of primary amines (e.g., Tris, Glycine).[8] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use.[8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster; 4°C can be used for sensitive antibodies.[] |
| Incubation Time | 30 - 120 minutes | Longer incubation at 4°C may be required.[] |
| Quenching Reagent | 1 M Tris or Glycine | Added to a final concentration of 50-100 mM to stop the reaction.[12] |
III. Experimental Workflow
Caption: Workflow for the PEGylation of antibodies using an NHS ester reagent.
IV. Detailed Step-by-Step Protocol
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer such as PBS at a pH between 7.2 and 8.5.
-
If the antibody solution contains interfering substances like Tris, glycine, or BSA, it must be purified.[12] This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.[8]
-
Determine the molar concentration of the antibody (Antibody MW is typically ~150,000 g/mol ).
Step 2: Preparation of this compound Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare this solution immediately before use and do not store it.[8]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Weigh the required amount of the NHS ester based on the desired molar excess (e.g., 20-fold).
-
Dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]
Step 3: Antibody Labeling Reaction
-
Add the calculated volume of the dissolved this compound solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13] Protect from light if the PEG reagent is conjugated to a fluorophore.
Step 4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.[12]
Step 5: Purification of the PEGylated Antibody
-
Remove unreacted this compound, the hydrolyzed reagent, and the NHS leaving group from the labeled antibody.
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common and efficient method.[] Use a desalting column (e.g., Zeba™ Spin column) equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for sample loading and collection.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette (10K MWCO) and dialyze against a large volume of storage buffer for several hours to overnight at 4°C, with at least two buffer changes.[13]
Step 6: Characterization and Storage (Optional but Recommended)
-
Determine Degree of Labeling (DOL): The number of PEG molecules per antibody can be estimated using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or analytical SEC.
-
Assess Purity: Use SEC-HPLC to check for the presence of aggregates or unreacted antibody.
-
Measure Concentration: Determine the final concentration of the purified PEGylated antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280).
-
Storage: Store the final PEGylated antibody under the same conditions as the original, unmodified antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Troubleshooting
-
Low Labeling Efficiency: Check the pH of the reaction buffer. Ensure the antibody buffer was free of primary amines. Confirm the NHS ester reagent was not hydrolyzed (use fresh, anhydrous solvent). Increase the molar excess of the PEG-NHS ester.
-
Antibody Aggregation/Precipitation: The antibody may be sensitive to the organic solvent or the modification itself. Reduce the percentage of DMSO/DMF in the reaction, perform the reaction at 4°C, or use a lower molar excess of the PEG reagent.
-
Loss of Antibody Activity: High degrees of labeling can mask the antigen-binding site. Reduce the molar excess of the PEG-NHS ester to achieve a lower DOL.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody labeling chemistries | Abcam [abcam.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes: Protein Labeling with Acid-PEG8-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-PEG8-NHS ester is a bioconjugation reagent used for PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly proteins and peptides. This reagent features a terminal N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on biomolecules.[][2] The eight-unit PEG spacer arm is hydrophilic, enhancing the solubility and stability of the resulting conjugate and potentially reducing immunogenicity.[][3]
The NHS ester reacts with the N-terminal alpha-amino group of a polypeptide chain and the epsilon-amino groups of lysine (B10760008) residues to form stable, covalent amide bonds.[4][5] This process is valuable in drug development for extending the circulating half-life of therapeutic proteins, creating antibody-drug conjugates (ADCs), and modifying surfaces for biomedical applications.[][3][5]
Principle of the Reaction
The core of the labeling protocol is the reaction between the NHS ester functional group and a primary amine (-NH2) on the protein.[6] In a process of nucleophilic acyl substitution, the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the PEG chain to the protein and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6][7] The reaction is most efficient in a slightly alkaline environment, which ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic.[7][8]
Key Experimental Parameters
Successful protein labeling with this compound requires careful optimization of several parameters. The reaction is a competition between the aminolysis (reaction with the protein) and hydrolysis of the NHS ester.[6]
3.1. pH The reaction pH is the most critical factor.[8] The optimal pH range for NHS ester coupling is typically 7.2 to 8.5.[6] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[8][9]
-
Below pH 7.0: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction rate.[8]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which consumes the reagent before it can react with the protein.[6][9]
3.2. Buffer Selection The choice of buffer is critical to avoid unwanted side reactions. Buffers must be free of primary amines.[6][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are commonly used.[4][6]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided during the conjugation step.[6][11] If a protein is in an incompatible buffer, a buffer exchange step via dialysis or desalting column is necessary before labeling.[10]
3.3. Molar Excess of Reagent To achieve a desired degree of labeling (DOL), the this compound is typically added in molar excess relative to the protein. A starting point of a 5- to 20-fold molar excess is common for antibodies, but the optimal ratio depends on the protein's concentration, the number of available lysines, and the desired outcome.[12][13] Dilute protein solutions generally require a higher molar excess to achieve the same level of labeling as concentrated solutions.[10]
3.4. Reagent Preparation and Stability this compound is moisture-sensitive and should be stored desiccated at -20°C.[10] The reagent is often insoluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8][12] Stock solutions in organic solvents are not recommended for long-term storage as the NHS ester moiety can degrade.[10][14]
Data Presentation: Reaction Condition Summary
Table 1: General Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and NHS ester hydrolysis.[6][8] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines like Tris or glycine.[6] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help control the reaction rate and minimize hydrolysis.[15] |
| Incubation Time | 30 minutes - 4 hours | Longer times may be needed at lower temperatures or pH.[4][6] |
| Molar Excess | 5x - 20x (or higher) | Highly dependent on protein concentration and desired degree of labeling.[12][13] |
| Protein Conc. | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[8][9] |
Table 2: Buffer Compatibility for NHS Ester Reactions
| Buffer Type | Compatibility | Reason |
|---|---|---|
| Phosphate (PBS) | Yes | Amine-free and provides stable pH in the desired range.[4] |
| Bicarbonate/Carbonate | Yes | Amine-free and effective in the optimal pH 8-9 range.[6] |
| Borate | Yes | Amine-free and suitable for reactions.[6] |
| HEPES | Yes | Amine-free zwitterionic buffer.[6] |
| Tris (TBS) | No | Contains primary amines that compete with the target protein.[6][11] |
| Glycine | No | Contains a primary amine and will react with the NHS ester.[10] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein, such as an antibody (IgG), with this compound.
A. Materials Required:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography column)
B. Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.[10]
-
Reagent Preparation: Just before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[10] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[10]
-
Calculate Molar Excess: Determine the volume of the 10 mM reagent stock needed to achieve the desired molar excess. For a typical IgG (~150 kDa) at 5 mg/mL, a 20-fold molar excess is a good starting point to achieve 4-6 PEGs per antibody.[10]
-
Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10] Gentle agitation can continue during this time.
-
Quenching: Stop the reaction by adding a quenching buffer to hydrolyze any unreacted NHS ester. Add Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[16]
-
Purification: Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the labeled protein. Size-exclusion chromatography (SEC) or dialysis are effective methods for this separation.[10][11][]
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C to -80°C in aliquots for long-term storage.[2][11]
Protocol 2: Purification of PEGylated Protein
Purification is essential to remove excess PEGylating reagent and byproducts. The choice of method depends on the scale of the reaction and the properties of the protein.
Table 3: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Very effective at removing small molecules (unreacted PEG, NHS). Good for separating native from PEGylated protein.[][18] | May not resolve species with different degrees of PEGylation. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate proteins with different degrees of PEGylation, as PEG chains shield surface charges.[] | Resolution decreases as the degree of PEGylation increases.[18] |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity. | Can be a useful polishing step after IEX.[3][19] | Lower capacity and resolution compared to IEX or SEC.[] |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity using organic mobile phases. | Effective for analytical-scale separation of positional isomers and for peptides/small proteins.[] | Organic solvents can denature many larger proteins. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Simple method to remove small molecule impurities.[18] | Cannot fully remove all impurities; trade-off between purity and yield.[18] |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. neb.com [neb.com]
- 16. benchchem.com [benchchem.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Functionalizing Nanoparticles with Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation imparts a "stealth" character to nanoparticles, reducing opsonization and phagocytosis, which prolongs their systemic circulation time.[1][2] This modification also improves the solubility and stability of nanoparticles in biological media.[3] The Acid-PEG8-NHS ester is a heterobifunctional linker that provides a flexible PEG8 spacer and a reactive N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on the nanoparticle surface, while the terminal carboxylic acid can be used for subsequent modifications.
This document provides detailed protocols for the functionalization of amine-modified nanoparticles with this compound using both a direct (one-step) and an indirect (two-step) method. It also includes methods for the characterization of the resulting PEGylated nanoparticles and presents exemplary quantitative data.
Reaction Principle
The core of the functionalization process is the reaction between the NHS ester of the PEG linker and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction forms a stable amide bond.[4] The reaction is most efficient at a pH range of 7 to 9.[5]
For the two-step conjugation, the carboxylic acid end of an Acid-PEG8-COOH linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated PEG is then reacted with the amine-functionalized nanoparticles.[4][6]
Experimental Protocols
Protocol 1: One-Step Conjugation of Amine-Functionalized Nanoparticles with this compound
This protocol is suitable for the direct conjugation of pre-activated this compound to nanoparticles with surface primary amine groups.
Materials Required:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines like Tris.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7]
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of PEG-NHS ester to nanoparticles should be optimized, but a starting point of a 20 to 50-fold molar excess of the PEG linker is recommended.[7]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v).[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG linker and by-products by repeated centrifugation and resuspension of the nanoparticles in fresh buffer, dialysis against a suitable buffer, or by using size exclusion chromatography.
Protocol 2: Two-Step Conjugation using Acid-PEG8-COOH, EDC, and NHS
This protocol is for nanoparticles that are not pre-functionalized with amines but have carboxyl groups that can be activated, or for conjugating an amine-containing molecule to carboxyl-functionalized nanoparticles via the Acid-PEG8 linker. The following describes the activation of the carboxylic acid on the PEG linker and subsequent reaction with amine-functionalized nanoparticles.
Materials Required:
-
Amine-functionalized nanoparticles
-
Acid-PEG8-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[4]
-
Reaction Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine[4][8]
-
Purification system
Procedure:
-
Activation of Acid-PEG8-COOH:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
Conjugation Reaction:
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the PEGylated nanoparticles as described in Protocol 1.
Data Presentation
The successful functionalization of nanoparticles with this compound can be quantified and characterized by various analytical techniques. The following table summarizes typical data obtained before and after PEGylation.
| Parameter | Before PEGylation | After PEGylation | Characterization Method | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 8 | Dynamic Light Scattering (DLS) | [9] |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.20 ± 0.04 | Dynamic Light Scattering (DLS) | [9] |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 | Zeta Potential Measurement | [9] |
| PEG Conjugation Efficiency (%) | N/A | 4.3 - 34.0 | Quantitative NMR (qNMR) | [10] |
Note: The values presented are exemplary and will vary depending on the nanoparticle type, size, and the specific reaction conditions.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for functionalizing and characterizing nanoparticles with this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for nanoparticle PEGylation.
Signaling Pathway: STING Pathway Activation
PEGylated nanoparticles can be designed for targeted drug delivery in cancer therapy. One such application involves the activation of the Stimulator of Interferon Genes (STING) pathway, which can lead to an anti-tumor immune response. The following diagram illustrates a simplified representation of the STING pathway.
Caption: Simplified STING signaling pathway activation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive NHS ester due to hydrolysis. | Prepare NHS ester solution immediately before use. Ensure anhydrous solvents. |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of PEG-NHS ester to nanoparticles. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES. | |
| Nanoparticle Aggregation | Change in surface charge after PEGylation. | Optimize the PEG density on the nanoparticle surface. |
| Incomplete purification. | Ensure thorough removal of unreacted crosslinkers and PEG. | |
| High Polydispersity Index (PDI) | Non-uniform PEGylation. | Optimize reaction conditions (pH, temperature, reaction time). |
| Presence of aggregates. | Filter the nanoparticle solution before and after PEGylation. |
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid-PEG8-NHS Ester Reaction with Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of Acid-PEG8-NHS ester to peptides. The following sections outline the principles of the reaction, optimal conditions, a step-by-step experimental protocol, and methods for purification of the resulting PEGylated peptide.
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues in peptides and proteins.[1][][3] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[1][][4] this compound is a specific polyethylene (B3416737) glycol (PEG) derivative that allows for the attachment of a discrete PEG chain with eight ethylene (B1197577) glycol units to a peptide. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic peptides.[3]
The efficiency of the conjugation reaction is highly dependent on several factors, most notably the pH of the reaction buffer.[5][6][7] A careful balance must be struck to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester, which is more rapid at higher pH values.[1][7][8]
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) and form a stable amide bond between the PEG chain and the peptide.[]
Key Reaction Parameters
Successful conjugation of this compound to peptides requires careful optimization of the reaction conditions. The table below summarizes the key quantitative parameters.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often considered ideal.[5][6][7] |
| Reaction Buffer | 0.1 M Phosphate, Bicarbonate, or Borate buffer | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the peptide for reaction with the NHS ester.[1][9] |
| Molar Excess of PEG Reagent | 5- to 20-fold molar excess over the peptide | The optimal ratio should be determined empirically for each specific peptide.[10] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) can help to minimize hydrolysis of the NHS ester and are often used for longer incubation times.[1] |
| Reaction Time | 30 minutes - 4 hours | The optimal time depends on the specific reactants and temperature. Common protocols use 30-60 minutes at room temperature or 2 hours on ice.[1][11][10] |
| Quenching Agent | 50-100 mM Tris or Glycine | Added after the desired reaction time to consume any unreacted NHS ester.[1][9] |
| Organic Solvent | DMSO or DMF | Used to dissolve the this compound before adding to the aqueous reaction mixture. The final concentration should not exceed 10%.[5][11][10] |
Experimental Protocols
Materials and Reagents
-
Peptide of interest
-
This compound
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Step-by-Step Protocol
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the peptide is stored in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[11]
-
Prepare the this compound Solution: The this compound reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[11][10] Immediately before use, dissolve the required amount of this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][10] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[11]
-
Perform the Conjugation Reaction: While gently vortexing, add the calculated volume of the this compound solution to the peptide solution.[6] Ensure the final concentration of the organic solvent is below 10%.[11][10] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Quench the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7][9] Incubate for an additional 15-30 minutes at room temperature.[7]
-
Purify the PEGylated Peptide: Remove the excess, unreacted this compound, hydrolyzed PEG, and NHS by-product from the PEGylated peptide. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the larger PEGylated peptide from smaller molecules.[9][12]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.[10][12]
-
Ultrafiltration: Use a centrifugal device with an appropriate molecular weight cut-off to concentrate the PEGylated peptide and remove smaller contaminants.[12]
-
Chromatographic Methods: For higher purity, methods such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[12][13][]
-
Visual Representations
Caption: Workflow for the PEGylation of peptides using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is between 7.2 and 8.5.[1] |
| Hydrolyzed this compound. | Prepare the NHS ester solution immediately before use. Ensure the reagent is stored properly with a desiccant.[11] | |
| Presence of primary amines in the peptide buffer. | Exchange the peptide into an amine-free buffer before the reaction.[11] | |
| Peptide Aggregation | High concentration of reactants or improper solvent conditions. | Optimize the concentrations of the peptide and PEG reagent. Ensure the final organic solvent concentration is low.[9] |
| High Background/Non-specific Binding | Insufficient purification. | Ensure complete removal of unreacted and hydrolyzed PEG reagent using an appropriate purification method.[9] |
| Reaction time is too long, leading to side reactions. | Optimize the incubation time. |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acid-PEG8-NHS ester, a bifunctional linker used for covalent modification of biomolecules. This document details the chemical properties, applications, and detailed protocols for successful bioconjugation.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester is an amine-reactive functional group that readily forms stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[2][3][4] The eight-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility of the molecule in aqueous solutions.[1][5] This reagent is widely used in bioconjugation, drug delivery, and proteomics.[5][6]
Chemical Structure:
Principle of NHS Ester Chemistry
The core of this compound's functionality lies in the reactivity of the NHS ester group towards primary amines (-NH₂), which are abundantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][7][8] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][9]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[8][10] A careful balance must be struck to ensure the amine is deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester.[8][11]
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₁NO₁₄ | [1] |
| Molecular Weight | 567.6 | [1] |
| Purity | >95% | [1] |
| Solubility | Ethyl acetate, DMSO, DMF | [1][5] |
| Storage Condition | -20°C with desiccant | [1][12] |
NHS Ester Hydrolysis Rates
The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is a competing reaction that renders the reagent inactive.[8][9][13]
| pH | Temperature (°C) | Half-life of NHS Ester | Source |
| 7.0 | 0 | 4-5 hours | [9][13] |
| 7.4 | Not Specified | > 120 minutes | [14] |
| 8.6 | 4 | 10 minutes | [9][13] |
| 9.0 | Not Specified | < 9 minutes | [14] |
Recommended Reaction Conditions
| Parameter | Recommended Range/Condition | Rationale | Source |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[9][10] | [8][9][10] |
| Buffer | Amine-free (e.g., PBS, Borate (B1201080), Carbonate) | Avoids competition with the target molecule.[9][12] | [9][12] |
| Solvent for Stock | Anhydrous DMSO or DMF | Solubilizes the reagent before adding to aqueous buffer.[10][12] | [10][12] |
| Molar Excess of PEG Reagent | 5 to 20-fold | Ensures efficient conjugation, especially with dilute protein solutions.[12][15] | [12][15] |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (on ice) | Sufficient for reaction completion; can be optimized.[12][16] | [12][16] |
| Quenching Agent | Tris or Glycine | Stops the reaction by consuming unreacted NHS ester.[9] | [9] |
Experimental Protocols
Materials Required
-
This compound
-
Protein or other amine-containing molecule to be conjugated
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4, or 50 mM sodium borate buffer, pH 8.5.[12] Crucially, avoid buffers containing primary amines like Tris or glycine. [9][12]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™).[12]
Protocol for Protein PEGylation
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Protein Solution:
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[12][17]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF.[12][18] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes. [12][19]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 20-fold for antibodies).[12]
-
Add the calculated volume of the PEG reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12][18] The optimal time may vary depending on the protein and desired degree of labeling.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Characterization and Storage:
-
Characterize the extent of PEGylation using methods such as SDS-PAGE, which will show a shift in molecular weight, or mass spectrometry.
-
Store the purified PEGylated protein under the same conditions as the unmodified protein.[18]
-
Visualizations
Reaction Mechanism
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. broadpharm.com [broadpharm.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preparing Antibody-Drug Conjugates with Acid-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody and the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Acid-PEG8-NHS ester is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation, especially when working with hydrophobic payloads.[1][2][3] This can lead to improved pharmacokinetics, such as a longer plasma half-life and increased exposure of the tumor to the therapeutic.[3][4] The discrete length of the PEG8 chain provides precise control over the distance between the antibody and the drug.
The this compound linker contains two distinct reactive functional groups: a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This allows for a two-step conjugation strategy. First, the carboxylic acid can be coupled to an amine-containing drug molecule. Subsequently, the NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[5][6][7] This approach offers flexibility in the design and synthesis of ADCs.
This document provides detailed application notes and protocols for the preparation and characterization of ADCs using this compound.
Data Presentation
The use of PEG linkers in ADCs has been shown to influence their biophysical and pharmacological properties. The following tables summarize quantitative data from representative studies on ADCs utilizing PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~8 |
| PEG8 | ~7 |
| PEG12 | ~7 |
| PEG24 | ~7 |
Data adapted from a study on anti-CD30 ADCs, demonstrating that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.[4]
Table 2: In Vitro Cytotoxicity of an Anti-CD30 ADC with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
This data indicates that for this particular anti-CD30 ADC, the inclusion of PEG linkers of varying lengths did not significantly impact the in vitro potency on the CD30+ lymphoma cell line.[4]
Experimental Protocols
This section provides detailed protocols for the key steps in preparing and characterizing an ADC using this compound and a model cytotoxic payload, Monomethyl Auristatin E (MMAE).
Protocol 1: Two-Step Conjugation of MMAE to an Antibody using this compound
This protocol describes the synthesis of the drug-linker construct followed by its conjugation to the antibody.
Part A: Synthesis of MMAE-PEG8-Acid
-
Materials:
-
Monomethyl Auristatin E (MMAE)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to pre-activate the carboxylic acid of the PEG linker.
-
In a separate vial, dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add the pre-activated this compound solution to the MMAE solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the MMAE-PEG8-Acid conjugate.
-
Upon completion, purify the MMAE-PEG8-Acid conjugate using reverse-phase HPLC.
-
Part B: Conjugation of MMAE-PEG8-Acid to the Antibody
-
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
MMAE-PEG8-Acid (from Part A)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-7.5.
-
Drug-Linker Activation:
-
Dissolve the MMAE-PEG8-Acid in a small amount of DMSO.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in reaction buffer.
-
Add the EDC/Sulfo-NHS solution to the MMAE-PEG8-Acid solution to activate the carboxylic acid, forming a Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated MMAE-PEG8-Sulfo-NHS ester solution to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[8]
-
The final concentration of the organic co-solvent (DMSO) should be kept below 10% (v/v) to maintain antibody stability.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM. This will react with any remaining active esters.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF. Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (if it has a distinct chromophore).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will have a longer retention time.
-
Use a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
The relative peak areas of the different DAR species can be used to calculate the average DAR.
-
B. Analysis of Purity and Aggregation
-
Method: Size-Exclusion Chromatography (SEC)
-
SEC separates molecules based on their size. It is used to quantify the amount of monomeric ADC and to detect the presence of aggregates or fragments.
-
Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
The mobile phase is typically a phosphate (B84403) buffer with NaCl. Detection is at 280 nm.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Non-target cell line (as a negative control)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period and let them adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the existing medium from the cells and add the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
MMAE, a potent anti-mitotic agent, functions by inhibiting the polymerization of tubulin.[5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1]
Caption: MMAE-induced apoptosis pathway.
Experimental Workflow for ADC Preparation and Characterization
The overall process of generating and evaluating an ADC involves several key stages, from conjugation to functional assessment.
Caption: ADC preparation and evaluation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Acid-PEG8-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG8-NHS ester is a heterobifunctional crosslinker integral to the advancement of drug delivery systems. This reagent features a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units, flanked by a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This distinct structure allows for the covalent conjugation of molecules to primary amine-containing biomolecules and surfaces, a process known as PEGylation.[1][2] The PEG8 spacer enhances the solubility and stability of the conjugated molecule in aqueous media and can reduce immunogenicity, making it a valuable tool in the development of targeted therapeutics, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.[3]
The NHS ester provides a facile route for reaction with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[4][5] This reaction is efficient under physiological to slightly basic conditions (pH 7.2-8.5).[5][] The terminal carboxylic acid offers an additional functional group for further modification or conjugation.
These application notes provide an overview of the use of this compound in drug delivery, along with detailed protocols for its application in conjugating molecules to proteins and nanoparticles.
Chemical Properties and Mechanism of Action
This compound's utility stems from its bifunctional nature. The NHS ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[] This reaction proceeds efficiently in aqueous buffers, although the NHS ester is susceptible to hydrolysis, which is a competing reaction.[] Therefore, reaction conditions such as pH, temperature, and concentration should be optimized to favor amidation over hydrolysis.
The eight-unit PEG chain is hydrophilic, which imparts several beneficial properties to the resulting conjugate. These include:
-
Increased Solubility: The PEG chain enhances the aqueous solubility of hydrophobic drugs or biomolecules.[3]
-
Reduced Immunogenicity: The PEG linker can shield the conjugated molecule from the immune system, reducing its immunogenic potential.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.
Applications in Drug Delivery
This compound is a versatile tool for the development of various drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on a monoclonal antibody. The terminal carboxylic acid can then be activated to conjugate a cytotoxic drug, creating a targeted therapeutic.
-
PEGylation of Proteins and Peptides: Covalently attaching this compound to therapeutic proteins or peptides can improve their pharmacokinetic and pharmacodynamic properties.
-
Functionalization of Nanoparticles and Liposomes: This linker can be used to modify the surface of nanoparticles and liposomes.[7] The NHS ester can react with amine groups on the surface of the delivery vehicle, while the carboxylic acid can be used to attach targeting ligands, such as antibodies or peptides, to enhance site-specific delivery.[7]
Quantitative Data Summary
While specific quantitative data for drug delivery systems utilizing this compound is not extensively available in the reviewed literature, the following tables provide representative data from similar PEGylated systems to illustrate typical performance parameters.
Table 1: Representative Conjugation Efficiency of Amine-Reactive Linkers to Nanoparticles
| Linker System | Target Molecule | Conjugation Method | Conjugation Efficiency (%) | Reference |
| PLGA-PEG-COOH + EDC/NHS | Full-length CD8a antibodies | Carbodiimide coupling | 6.96 - 14.64 | [5] |
Note: This data is for a similar amine-reactive system and is provided for illustrative purposes.
Table 2: Representative Drug Loading in PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Reference |
| Alginate/Chitosan NPs modified with PEG | Doxorubicin | 49.1 ± 3.1 | [8] |
| Gold nanoparticles with PEG | Doxorubicin | 27.3 | [8] |
Note: These values are for different PEGylated nanoparticle systems and are intended to provide a general indication of drug loading capabilities.
Table 3: Representative In Vitro Drug Release from PEGylated Carriers
| Carrier System | Drug | Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Doxorubicin-loaded functionalized graphene oxide | Doxorubicin | pH 5.2 | 53 | 600 | [9] |
| Doxorubicin-loaded functionalized graphene oxide | Doxorubicin | pH 7.4 | 37 | 600 | [9] |
Note: This data illustrates pH-sensitive drug release from a different carrier system and is provided for conceptual understanding.
Table 4: Representative In Vivo Antitumor Efficacy of a Targeted, PEGylated Drug Delivery System
| Formulation | Animal Model | Tumor Type | Tumor Burden Reduction (%) | Reference |
| Trastuzumab-conjugated Paclitaxel and Elacridar-loaded PEGylated pH-sensitive liposomes | Nude mice | HER-2 positive breast cancer | ~74 | [10] |
Note: This data is from a complex targeted liposomal system and is presented to exemplify the potential in vivo efficacy of targeted PEGylated drug delivery systems.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.[5][11]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5][11]
-
Conjugation Reaction:
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol provides a general method for attaching this compound to the surface of nanoparticles that have primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Anhydrous DMSO or DMF
-
Centrifugation equipment for nanoparticle washing
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration.
-
Linker Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of linker to available amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add quenching buffer to stop the reaction.
-
Wash the nanoparticles by repeated cycles of centrifugation and resuspension in fresh reaction buffer to remove unreacted linker and byproducts.
-
-
Characterization: Characterize the PEGylated nanoparticles to confirm the presence of the PEG linker using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) to measure changes in size, and zeta potential measurements.
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. enovatia.com [enovatia.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered anti-HER2 drug delivery nanosystems for the treatment of breast cancer - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03907F [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems | MDPI [mdpi.com]
- 9. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-conjugated pH-sensitive liposomes for HER-2 positive breast cancer: development, characterization, in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Acid-PEG8-NHS Ester in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in proteomics research. This reagent possesses a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent labeling of primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, forming stable amide bonds.[1][2][3] The PEG spacer enhances the solubility of the reagent and the resulting conjugates in aqueous solutions, which is advantageous for subsequent analysis.[4][5] These characteristics make this compound a versatile reagent for various applications in proteomics, including protein labeling, cross-linking studies to investigate protein-protein interactions, and sample preparation for mass spectrometry-based quantitative proteomics.
This document provides detailed application notes and protocols for the use of this compound in proteomics sample preparation. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this reagent in their workflows.
Chemical Properties and Reaction Mechanism
This compound reacts with primary amines through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3][6]
Below is a diagram illustrating the reaction between a protein's primary amine and this compound.
Applications in Proteomics
Protein Labeling for Quantitative Proteomics
This compound can be used to introduce a stable mass tag onto proteins or peptides, enabling relative or absolute quantification by mass spectrometry. The defined mass of the PEG8 linker allows for the differentiation of labeled and unlabeled peptides in a mass spectrum.
Probing Protein-Protein Interactions
As a heterobifunctional crosslinker, this compound can be employed to study protein-protein interactions. The NHS ester can be used to first label a bait protein. The terminal carboxylic acid can then be activated (e.g., using EDC and Sulfo-NHS) to crosslink to interacting partner proteins. This "two-step" crosslinking strategy can help to capture transient or weak interactions for subsequent identification by mass spectrometry.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound for Quantitative Proteomics
This protocol describes the general procedure for labeling a purified protein or a complex protein mixture with this compound.
Materials:
-
Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[7][8] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare the stock solution fresh.[7][8]
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[7][8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][8] The optimal incubation time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Quantitative Data Summary:
The following table provides typical reaction conditions for protein labeling with this compound. These are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[9] |
| Reagent Molar Excess | 10- to 50-fold | A 20-fold molar excess is a common starting point for antibodies.[7][8] |
| Reaction Buffer | Amine-free, pH 7.2 - 8.5 | Phosphate or bicarbonate buffers are commonly used.[3] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize protein degradation. |
| Incubation Time | 30 minutes - 2 hours | Longer incubation times may be required for less reactive proteins.[7][8] |
| Quenching Reagent | Tris or Glycine (50-100 mM) | Quenches unreacted NHS ester. |
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Labeled Proteins
This protocol outlines the steps for preparing this compound-labeled proteins for analysis by mass spectrometry.
Materials:
-
Labeled and purified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1% to stop the trypsin activity.
-
Desalt the peptides using a C18 spin tip according to the manufacturer's instructions. Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Mass Spectrometry Data Acquisition and Analysis:
When analyzing peptides labeled with this compound, it is important to consider the mass shift introduced by the reagent. The monoisotopic mass of the Acid-PEG8 moiety (C₁₉H₃₅NO₁₀) is approximately 437.226 g/mol . This mass will be added to the mass of the peptide at the site of modification.
Data analysis software should be configured to search for this specific mass modification on lysine residues and the N-terminus of peptides. Open search strategies can also be employed to identify peptides with unexpected modifications.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for quantitative proteomics using this compound, from protein labeling to mass spectrometry analysis.
Example Signaling Pathway: EGFR Signaling
This compound can be used in cross-linking studies to investigate protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that is crucial in cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is often implicated in cancer.[12]
The following diagram depicts a simplified representation of the EGFR signaling pathway, highlighting key protein interactions that could be investigated using cross-linking mass spectrometry.
Conclusion
This compound is a powerful and versatile reagent for proteomics research. Its ability to efficiently label primary amines, coupled with the beneficial properties of the PEG spacer, makes it suitable for a range of applications, from quantitative proteomics to the study of protein-protein interactions. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this reagent into their experimental workflows. As with any chemical modification, optimization of reaction conditions is crucial to achieve the desired labeling efficiency while preserving protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. biotium.com [biotium.com]
- 10. Identification of modified peptides using localization-aware open search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Dye Conjugation with Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of proteins, antibodies, and other targets. This document provides detailed application notes and protocols for the use of a heterobifunctional linker, Acid-PEG8-NHS ester, in a two-step conjugation strategy. This linker features an N-hydroxysuccinimide (NHS) ester at one end for reaction with primary amines, and a terminal carboxylic acid at the other, separated by an 8-unit polyethylene (B3416737) glycol (PEG) chain.
The inclusion of the PEG linker offers significant advantages, including increased hydrophilicity of the final conjugate, which can reduce aggregation and non-specific binding.[1] The PEG spacer also provides a flexible bridge between the dye and the biomolecule, potentially minimizing steric hindrance and preserving the biological activity of the target.[2][3] This two-step process allows for the creation of a stable dye-linker conjugate first, which can then be precisely coupled to a target biomolecule, offering greater control over the final product.[4] This methodology is particularly relevant in the development of antibody-drug conjugates (ADCs) and advanced imaging probes.[1][5]
Chemical Principle and Workflow
The conjugation process is a two-step procedure. First, a fluorescent dye containing a primary amine is reacted with the NHS ester of the Acid-PEG8-NHS linker. The NHS ester reacts with the unprotonated primary amine on the dye to form a stable amide bond, releasing N-hydroxysuccinimide. In the second step, the terminal carboxylic acid of the now dye-conjugated PEG linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of NHS. This activation creates a highly reactive O-acylisourea intermediate that is stabilized by NHS to form a new NHS ester. This newly formed NHS ester then readily reacts with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue) on the target biomolecule to form another stable amide bond.[6][7]
Reaction Chemistry Diagram
Caption: Two-step conjugation chemistry.
Experimental Protocols
Materials and Reagents
-
Amine-modified fluorescent dye
-
This compound
-
Target biomolecule (e.g., antibody, protein)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Protocol 1: Conjugation of Amine-Modified Fluorescent Dye to this compound
This protocol describes the first step of conjugating the fluorescent dye to the linker.
-
Prepare Reagents:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a 10 mM stock solution of the amine-modified fluorescent dye in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO. Do not store this solution as the NHS ester is susceptible to hydrolysis.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified fluorescent dye and the this compound in the conjugation buffer (pH 8.3-8.5).
-
The recommended molar ratio of this compound to amine-modified dye is typically between 1:1 and 2:1.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
-
-
Purification (Optional but Recommended):
-
The resulting Dye-PEG8-Acid conjugate can be purified from excess reactants using reverse-phase HPLC. This step ensures a well-defined product for the subsequent conjugation.
-
Protocol 2: Conjugation of Dye-PEG8-Acid to Target Biomolecule
This protocol details the second step of conjugating the purified Dye-PEG8-Acid to the target biomolecule.
-
Prepare Biomolecule:
-
Activation of Dye-PEG8-Acid:
-
Conjugation to Target Biomolecule:
-
Immediately add the activated Dye-PEG8-Acid solution to the prepared biomolecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 for optimal reaction with the primary amines of the biomolecule.[7]
-
The molar ratio of activated Dye-PEG8-Acid to the biomolecule should be optimized. A starting point is a 5:1 to 20:1 molar excess of the dye-linker construct to the protein.[8][10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching the Reaction:
-
Add the quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[6]
-
Incubate for 15-30 minutes at room temperature.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Data Presentation
Recommended Molar Ratios for Optimization
| Reaction Step | Reactant 1 | Reactant 2 | Recommended Molar Ratio (Reactant 1:Reactant 2) | Notes |
| Step 1: Dye-Linker Conjugation | This compound | Amine-Modified Dye | 1:1 to 2:1 | A slight excess of the NHS ester can drive the reaction to completion. |
| Step 2: Carboxylic Acid Activation | EDC / NHS | Dye-PEG8-Acid | 2:1 to 5:1 | Ensures efficient activation of the carboxylic acid.[6] |
| Step 2: Target Conjugation | Activated Dye-PEG8-Acid | Target Biomolecule | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[8] |
Purification and Characterization
Proper purification is crucial to remove unreacted dye, linker, and byproducts, which can interfere with downstream applications.[]
-
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the final, larger conjugate from smaller, unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different degrees of labeling, as the PEGylation can shield surface charges.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying the initial Dye-PEG8-Acid conjugate and for analytical characterization of the final product.
-
-
Characterization:
-
UV-Vis Spectroscopy: Used to determine the concentration of the protein and the dye, which allows for the calculation of the Degree of Labeling (DOL).
-
SDS-PAGE: Successful conjugation will result in a shift to a higher apparent molecular weight for the labeled protein compared to the unlabeled control.[6]
-
Mass Spectrometry: Provides an accurate mass of the final conjugate, confirming the number of dye-linker molecules attached.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Prepare NHS ester solutions immediately before use in anhydrous solvent. Ensure reaction buffers are at the optimal pH.[9] |
| Competing amines in buffer | Use amine-free buffers (e.g., PBS, MES, Borate). Perform buffer exchange if necessary. | |
| Suboptimal molar ratios | Optimize the molar excess of the dye-linker construct to the target molecule.[8] | |
| Protein Precipitation | High degree of labeling | Decrease the molar ratio of the dye-linker to the protein. Perform the reaction at a lower temperature (4°C) for a longer duration.[8] |
| Hydrophobic dye aggregation | The PEG linker should mitigate this, but ensure the final conjugate is in a suitable buffer. | |
| Low Fluorescence Signal | Low Degree of Labeling (DOL) | Increase the molar ratio of the dye-linker construct in the conjugation step. |
| Self-quenching of the dye | This can occur at very high DOLs. Reduce the molar ratio of the dye-linker construct. |
References
- 1. adcreview.com [adcreview.com]
- 2. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Creating Biotinylated Proteins with Acid-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biotinylation of proteins using Acid-PEG8-NHS ester. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in life sciences, enabling a wide range of applications from affinity purification to sophisticated immunoassays. The use of a polyethylene (B3416737) glycol (PEG) spacer, specifically an 8-unit PEG chain (PEG8), between the biotin molecule and the reactive N-hydroxysuccinimide (NHS) ester group offers significant advantages, including increased solubility and reduced steric hindrance.[1][2]
Introduction to this compound
This compound is a biotinylation reagent that facilitates the covalent attachment of biotin to proteins and other biomolecules containing primary amines.[3] The reagent consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.[4]
-
PEG8 Spacer Arm: An eight-unit polyethylene glycol chain that enhances the water solubility of the reagent and the resulting biotinylated protein.[1][3] This flexible spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[5]
-
NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[6][7]
The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[6]
Key Applications
Biotinylated proteins generated using this compound are instrumental in a variety of research and drug development applications:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for sensitive detection and quantification of proteins.[6][8]
-
Affinity Purification: Enables the efficient isolation of specific proteins or protein complexes from complex mixtures using streptavidin- or avidin-functionalized supports.[8][]
-
Protein-Protein Interaction Studies: Facilitates the study of interaction partners through techniques like pull-down assays and surface plasmon resonance (SPR).[8]
-
Drug Discovery: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.[6]
-
Cellular Labeling and Tracking: Allows for the visualization and tracking of proteins within cellular environments.[8]
Experimental Protocols
This section provides a detailed protocol for the biotinylation of a generic protein using this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Biotinylation Reaction Workflow
The following diagram illustrates the general workflow for protein biotinylation.
Caption: Workflow for protein biotinylation with this compound.
Detailed Step-by-Step Protocol
-
Prepare the Protein Sample:
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[7][10] Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[11][12]
-
-
Calculate the Molar Ratio:
-
The extent of biotinylation can be controlled by the molar ratio of the biotin reagent to the protein. A 20-fold molar excess of the biotin reagent is a common starting point.[10][13]
-
For dilute protein solutions (≤ 2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) may be required.[14]
-
Calculation:
-
mmoles of protein = (grams of protein) / (MW of protein in g/mol)
-
mmoles of biotin reagent = mmoles of protein * 20
-
µL of 10 mM biotin reagent = (mmoles of biotin reagent * 1,000,000) / 10
-
-
-
Biotinylation Reaction:
-
Quench the Reaction:
-
Purification:
Reaction Mechanism
The biotinylation reaction proceeds through the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of an NHS ester with a primary amine on a protein.
Data Presentation and Analysis
Determining the Degree of Biotinylation
After purification, it is important to determine the extent of biotinylation. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15] This colorimetric assay relies on the displacement of HABA from avidin by biotin, resulting in a decrease in absorbance at 500 nm.[15] Kits for this assay are commercially available.
Typical Experimental Parameters
The following table summarizes typical experimental parameters for protein biotinylation with NHS esters.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[6] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid Tris and other amine-containing buffers during the reaction.[6][16] |
| Buffer pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic.[6] |
| Molar Excess of Biotin Reagent | 10- to 50-fold | Can be optimized to achieve the desired degree of labeling.[13][14] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may be necessary for unstable proteins.[6] |
| Reaction Time | 30 minutes to 2 hours | Can be adjusted based on temperature and desired labeling.[10] |
| Quenching Reagent | Tris or Glycine (10-100 mM) | Stops the biotinylation reaction.[6] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent or test the activity of the current stock.[6][12] |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer.[6][16] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein.[6] | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).[6] |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C).[6] | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration.[6] |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries.[6] |
Conclusion
The use of this compound provides a robust and efficient method for the biotinylation of proteins. The inclusion of the PEG8 spacer enhances solubility and minimizes steric hindrance, making it an excellent choice for a wide array of applications in research and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can achieve reproducible and reliable results in their protein biotinylation experiments.
References
- 1. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Ligand Immobilization using Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG8-NHS ester is a heterobifunctional crosslinker that offers a versatile and efficient method for the covalent immobilization of ligands to amine-containing surfaces. This reagent incorporates a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer arm, which enhances the accessibility of the immobilized ligand and minimizes steric hindrance, thereby improving its biological activity in various applications. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (-NH2) under physiological to slightly alkaline conditions to form stable amide bonds.[1][2] This application note provides detailed protocols for utilizing this compound in key research applications, including Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Affinity Chromatography.
The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media and reduces non-specific binding to surfaces.[3] The length of the PEG spacer can significantly influence the accessibility of the ligand and its interaction with its binding partner.[4]
Chemical Principle of NHS Ester Coupling
The fundamental principle of ligand immobilization using this compound involves the reaction of the NHS ester with a primary amine on the ligand. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~509.55 g/mol | [5] |
| Spacer Arm Length | 8 PEG units | |
| Reactive Groups | Carboxylic Acid, NHS Ester | |
| Reactivity | Primary Amines (-NH2) | [1][2] |
| Optimal pH for Reaction | 7.2 - 8.5 | [1] |
| Solubility | DMSO, DMF, Water (with hydrolysis) | [3] |
Table 2: Recommended Reaction Conditions for Ligand Immobilization
| Parameter | Recommended Range | Notes |
| Ligand Concentration | 10 - 200 µg/mL | The optimal concentration is ligand-dependent and should be determined empirically. |
| This compound Concentration | 10-50 fold molar excess over ligand | A higher molar excess may be required for dilute ligand solutions. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate | Must be free of primary amines (e.g., Tris, Glycine).[1] |
| Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[1] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times. |
| Reaction Time | 30 minutes - 4 hours | Can be extended to overnight at 4°C. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5 | To deactivate any unreacted NHS esters. |
Table 3: Typical Immobilization Levels for Surface Plasmon Resonance (SPR)
| Application | Target Immobilization Level (RU) | Rationale |
| Kinetics/Affinity Analysis | Low (100 - 300 RU) | Minimizes mass transport effects and steric hindrance. |
| Concentration Analysis | High (>1000 RU) | Maximizes binding capacity and signal response. |
| Small Molecule Analysis | High (>1000 RU) | Compensates for the low molecular weight of the analyte. |
RU = Response Units; 1 RU ≈ 1 pg/mm² of bound protein.
Experimental Protocols
Protocol 1: Ligand Immobilization on an Amine-Functionalized Surface for Surface Plasmon Resonance (SPR)
This protocol describes the immobilization of a ligand containing a primary amine onto a carboxylated SPR sensor chip surface that has been pre-activated with an amine-containing layer. The this compound acts as a linker to present the ligand optimally.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound
-
Ligand with a primary amine
-
Activation Reagents: 0.4 M EDC and 0.1 M NHS in water
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, and 5.5
-
Reaction Buffer: PBS, pH 7.4 (amine-free)
-
Quenching Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Ligand Preparation:
-
Dissolve the ligand in the appropriate Immobilization Buffer at a concentration of 20-50 µg/mL. Perform a buffer exchange using a desalting column if necessary to ensure the ligand is in an amine-free buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Activation of Sensor Surface:
-
Equilibrate the SPR system with Reaction Buffer.
-
Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
-
Immobilization of this compound:
-
Dilute the this compound stock solution in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Inject the diluted this compound solution over the activated surface for 7 minutes at a flow rate of 10 µL/min. This creates an amine-reactive PEGylated surface.
-
-
Ligand Coupling:
-
Inject the prepared ligand solution over the PEGylated surface. The contact time will depend on the desired immobilization level. Monitor the response units (RU) in real-time.
-
-
Deactivation:
-
Inject the 1 M Ethanolamine-HCl, pH 8.5 solution for 7 minutes at 10 µL/min to block any remaining active NHS esters.
-
-
Stabilization:
-
Wash the surface with several injections of the running buffer to remove any non-covalently bound molecules and to obtain a stable baseline.
-
Protocol 2: Coating an ELISA Plate with a Ligand using this compound
This protocol describes the covalent attachment of a ligand to an amine-coated ELISA plate.
Materials:
-
Amine-coated 96-well ELISA plates
-
This compound
-
Ligand with a primary amine
-
Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0
-
Reaction Buffer: PBS, pH 7.4 (amine-free)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Anhydrous DMSO or DMF
Procedure:
-
Ligand-PEG Conjugation:
-
Dissolve the ligand in Reaction Buffer at a concentration of 1 mg/mL.
-
Dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of the dissolved this compound to the ligand solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Coating Buffer.
-
-
ELISA Plate Coating:
-
Dilute the ligand-PEG conjugate in Coating Buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted conjugate to each well of the amine-coated ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer. The plate is now ready for the immunoassay.
-
Protocol 3: Preparation of an Affinity Chromatography Matrix
This protocol details the immobilization of a ligand to an amine-functionalized agarose (B213101) resin.
Materials:
-
Amine-functionalized agarose resin (e.g., AminoLink Plus Coupling Resin)
-
This compound
-
Ligand with a primary amine
-
Coupling Buffer: PBS, pH 7.4 (amine-free)
-
Wash Buffer: 1 M NaCl
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Empty chromatography column
Procedure:
-
Resin Preparation:
-
Wash the amine-functionalized agarose resin with 10 column volumes of Coupling Buffer to remove any storage solutions.
-
-
Ligand-PEG Conjugation:
-
Prepare the ligand-PEG conjugate as described in Protocol 2, Step 1, but use Coupling Buffer for the final buffer exchange.
-
-
Immobilization to Resin:
-
Resuspend the washed resin in 1 volume of Coupling Buffer.
-
Add the prepared ligand-PEG conjugate to the resin slurry.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Washing and Quenching:
-
Allow the resin to settle and remove the supernatant.
-
Wash the resin with 10 column volumes of Wash Buffer to remove unbound ligand.
-
Wash the resin with 10 column volumes of Coupling Buffer.
-
Add 1 volume of Quenching Buffer to the resin and incubate for 1 hour at room temperature to block any unreacted sites.
-
-
Final Wash and Storage:
-
Wash the resin with 10 column volumes of Wash Buffer followed by 10 column volumes of a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Store the affinity matrix at 4°C.
-
Visualizations
Experimental Workflow for Ligand Immobilization
Caption: General workflow for ligand immobilization using this compound.
Epidermal Growth Factor (EGF) Signaling Pathway
As an example of a relevant biological system, the following diagram illustrates the signaling pathway initiated by Epidermal Growth Factor (EGF), a ligand that can be immobilized to study cell proliferation and differentiation.[6][7][8]
Caption: Simplified EGF signaling pathway leading to cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immobilization of Growth Factors for Cell Therapy Manufacturing [frontiersin.org]
- 6. sinobiological.com [sinobiological.com]
- 7. abeomics.com [abeomics.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Oligonucleotide Labeling with Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules, including oligonucleotides.[1][2] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotides by increasing their hydrodynamic size, which in turn can reduce renal clearance, extend circulation half-life, and protect against nuclease degradation.[2][3][] Furthermore, the hydrophilic nature of PEG can enhance the solubility of the oligonucleotide conjugate.[2]
This document provides detailed application notes and protocols for the labeling of amino-modified oligonucleotides with Acid-PEG8-NHS ester. This bifunctional linker contains an eight-unit PEG spacer to confer hydrophilicity, a terminal carboxylic acid, and a reactive N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines.[5] The NHS ester reacts efficiently and specifically with primary amino groups on modified oligonucleotides in a pH-dependent manner to form a stable amide bond.[6][7][8]
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6][8] The reaction is most efficient at a pH range of 7 to 9.[6][7]
Application Example: Targeting Vascular Endothelial Growth Factor (VEGF)
PEGylated oligonucleotides, specifically aptamers, have been successfully developed as therapeutic agents. A prime example is pegaptanib, an anti-VEGF aptamer used in the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][6][9] Pegaptanib specifically binds to the VEGF-A isoform, a key mediator of angiogenesis and vascular permeability, thereby inhibiting its pathological effects in the eye.[6][9] The PEGylation of this aptamer is crucial for its clinical efficacy, as it prolongs its residence time in the vitreous humor.[1]
VEGF Signaling Pathway and Inhibition by a PEGylated Aptamer
Vascular Endothelial Growth Factor A (VEGF-A) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels).[8][10] In conditions like wet AMD, overexpression of VEGF-A leads to abnormal blood vessel growth and leakage in the retina.[11][12] VEGF-A exerts its effects by binding to VEGF receptor 2 (VEGFR2) on the surface of endothelial cells, triggering a downstream signaling cascade that promotes cell proliferation, migration, and survival.[][8][10] A PEGylated anti-VEGF aptamer can intercept VEGF-A, preventing its interaction with VEGFR2 and thereby inhibiting the signaling pathway.[6][9]
Caption: Inhibition of the VEGF signaling pathway by a PEGylated anti-VEGF aptamer.
Experimental Protocols
Materials and Reagents
-
5'-Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or 0.1 M Sodium tetraborate (B1243019) buffer (pH 8.5)[7][13]
-
Nuclease-free water
-
3 M Sodium acetate (B1210297)
-
Cold absolute ethanol (B145695)
-
70% Ethanol
-
Desalting columns (e.g., gel filtration)
-
RP-HPLC system with a suitable C18 column
-
Mass spectrometer (e.g., ESI-TOF)
Experimental Workflow
Caption: General workflow for oligonucleotide labeling and analysis.
Protocol 1: Labeling of Amino-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the 5'-amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.[7]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[9][14] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[14]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the oligonucleotide solution.[14] Vortex the mixture gently and incubate at room temperature for 2-4 hours with gentle shaking.[9][13]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.
Protocol 2: Purification of the PEGylated Oligonucleotide
Method A: Ethanol Precipitation (for removal of excess unconjugated PEG-NHS ester) [9]
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified PEGylated oligonucleotide in nuclease-free water.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity) [1][7]
-
Equilibrate a C18 RP-HPLC column with a suitable mobile phase, typically an acetonitrile (B52724) gradient in a triethylammonium (B8662869) acetate (TEAA) buffer.
-
Inject the reaction mixture onto the column.
-
Elute the components with a linear gradient of increasing acetonitrile concentration. The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.[1]
-
Collect the fractions corresponding to the PEGylated oligonucleotide peak.
-
Lyophilize the collected fractions to obtain the purified product.
Protocol 3: Characterization of the PEGylated Oligonucleotide
-
RP-HPLC Analysis: Analyze the purified product by RP-HPLC to assess its purity. Compare the chromatogram to that of the starting amino-modified oligonucleotide. A successful conjugation will result in a new peak with a longer retention time.
-
Mass Spectrometry: Determine the molecular weight of the purified product using mass spectrometry (e.g., ESI-TOF) to confirm the covalent attachment of the this compound. The expected mass will be the mass of the starting oligonucleotide plus the mass of the PEG linker.
-
UV-Vis Spectrophotometry: Quantify the concentration of the PEGylated oligonucleotide by measuring its absorbance at 260 nm.
Data Presentation
The following tables present representative quantitative data for the labeling of an amino-modified oligonucleotide with this compound, based on typical outcomes for similar bioconjugation reactions.
Table 1: Reaction Conditions and Labeling Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oligonucleotide Conc. | 1 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Excess of PEG-NHS | 5-fold | 10-fold | 20-fold |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Labeling Efficiency (%) * | 65% | 85% | >95% |
*Determined by the ratio of the area of the PEGylated oligonucleotide peak to the total area of all oligonucleotide-related peaks in the RP-HPLC chromatogram.
Table 2: Purification and Yield
| Purification Method | Purity (%)* | Recovery Yield (%)** |
| Ethanol Precipitation | ~80% | ~90% |
| RP-HPLC | >95% | ~75% |
**Purity assessed by analytical RP-HPLC. *Recovery yield based on UV absorbance at 260 nm.
Table 3: Characterization of Purified PEGylated Oligonucleotide
| Analysis | Expected Result | Observed Result |
| RP-HPLC Retention Time | ||
| - Unmodified Oligo | 10.5 min | 10.5 min |
| - PEGylated Oligo | > 10.5 min | 14.2 min |
| Mass Spectrometry (m/z) | ||
| - Unmodified Oligo | 6500.0 Da | 6500.8 Da |
| - PEGylated Oligo | 6940.5 Da | 6941.2 Da |
Table 4: Representative Pharmacokinetic Data of a PEGylated Oligonucleotide Therapeutic (Pegaptanib)
| Parameter | Value | Reference |
| Administration Route | Intravitreal Injection | [6] |
| Dosage | 0.3 mg every 6 weeks | [6] |
| Apparent Plasma Half-life | 10 (± 4) days (at 10x recommended dose) | [1][7] |
| Mean Cmax | ~80 ng/mL (at 10x recommended dose) | [7] |
| Mean AUC | ~25 µg·hr/mL (at 10x recommended dose) | [7] |
Table 5: Representative Clinical Efficacy Data of a PEGylated Oligonucleotide Therapeutic (Pegaptanib for wet AMD)
| Outcome | Pegaptanib Group | Control Group | Reference |
| Responders (Lost <15 letters of vision at 1 year) | 70% | 55% | [15][16] |
| Gained ≥15 letters of vision at 1 year | 6% | N/A | [15] |
| Experienced a VA improvement of ≥ 10 letters at 54 weeks (for DME) | 36.8% | 19.7% | [14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolysis of NHS ester | - Use fresh, anhydrous DMSO/DMF. - Prepare NHS ester solution immediately before use. |
| - Suboptimal pH | - Ensure the reaction buffer pH is between 8.0 and 9.0. | |
| - Presence of primary amines in buffer (e.g., Tris) | - Use a non-amine containing buffer like sodium bicarbonate or borate. | |
| Multiple Peaks in HPLC | - Incomplete reaction | - Increase the molar excess of the NHS ester or the reaction time. |
| - Degradation of oligonucleotide | - Handle the oligonucleotide under sterile, nuclease-free conditions. | |
| Low Recovery After Purification | - Inefficient precipitation | - Ensure complete precipitation by using sufficient ethanol and incubating at low temperature. |
| - Loss during column chromatography | - Optimize the HPLC gradient and fraction collection. |
Conclusion
The labeling of amino-modified oligonucleotides with this compound is a robust and efficient method for the synthesis of PEGylated conjugates. The protocols provided herein offer a comprehensive guide for researchers in the field of drug development. The successful PEGylation of oligonucleotides can significantly enhance their therapeutic potential by improving their pharmacokinetic properties, leading to more effective and durable clinical outcomes. Careful optimization of reaction conditions and purification methods is crucial for obtaining high-quality PEGylated oligonucleotides for research and therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Long-term efficacy and safety profile of pegaptanib sodium for age-related macular degeneration with choroidal neovascularization--evaluation of extended phase II clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of pegaptanib sodium (Macugen®) in patients with diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegaptanib - Wikipedia [en.wikipedia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medium.com [medium.com]
- 9. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Application and mechanism of anti-VEGF drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of pegaptanib in patients with neovascular, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 2/3, multicenter, randomized, double-masked, 2-year trial of pegaptanib sodium for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bjcardio.co.uk [bjcardio.co.uk]
- 16. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent hydrolysis of Acid-PEG8-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Acid-PEG8-NHS ester to prevent its hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional crosslinker. It contains a carboxylic acid group at one end of a polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is highly reactive towards primary amine groups (-NH₂) found on proteins, peptides, and other biomolecules, forming a stable amide bond.[] The PEG8 linker is hydrophilic and increases the solubility of the conjugate in aqueous solutions. This reagent is commonly used for bioconjugation, such as labeling antibodies with fluorescent dyes or attaching small molecules to proteins.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester into an unreactive carboxylic acid. This process is a major concern because the hydrolyzed product is no longer capable of reacting with primary amines, leading to a lower yield or complete failure of the conjugation reaction.[2][3]
Q3: What are the primary factors that cause hydrolysis of this compound?
The primary factors that contribute to the hydrolysis of this compound are:
-
Moisture: NHS esters are highly sensitive to moisture. Exposure to water, even atmospheric humidity, can initiate hydrolysis.[4][5]
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Hydrolysis is significantly accelerated at higher pH values.[2][6]
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
Q4: How should I properly store this compound to prevent hydrolysis?
To prevent premature hydrolysis, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C.[5]
-
Desiccation: Store in a desiccator or with a desiccant to protect it from moisture.[5]
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.[4]
Q5: What is the optimal pH for performing conjugation reactions with this compound?
The optimal pH for NHS ester coupling is a compromise between maximizing the availability of the reactive, deprotonated amine on the target molecule and minimizing the rate of NHS ester hydrolysis.[2] The recommended pH range for the reaction is typically between 7.0 and 8.5.[][7] A pH of 8.3-8.5 is often cited as optimal for labeling biomolecules.[8]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reagent was stored properly at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] Prepare the NHS ester solution immediately before use and do not store it in an aqueous buffer.[9] |
| Suboptimal reaction pH | Verify the pH of your reaction buffer. The optimal range is typically 7.0-8.5.[][7] A pH below 7.0 will result in a significant portion of the primary amines being protonated and non-reactive. A pH above 8.5 will lead to rapid hydrolysis of the NHS ester.[2] |
| Presence of competing primary amines in the buffer | Avoid using buffers that contain primary amines, such as Tris or glycine. Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer. |
| Insufficient molar excess of this compound | Increase the molar ratio of the NHS ester to your target molecule. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application.[10] |
| Low concentration of reactants | Higher concentrations of both the target molecule and the NHS ester will favor the conjugation reaction over hydrolysis. If possible, perform the reaction in a smaller volume to increase the concentration. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in reagent quality | If a vial of this compound has been opened multiple times, it may have been exposed to moisture, leading to partial hydrolysis. Use a fresh vial of the reagent for critical experiments. |
| Inconsistent reaction time | Standardize the reaction time. While reactions are often complete within 1-2 hours at room temperature, longer or shorter times may be optimal depending on the specific reactants.[] |
| Fluctuations in reaction temperature | Perform the reaction at a consistent temperature. Room temperature is common, but for very sensitive molecules, the reaction can be carried out at 4°C, though it will proceed more slowly.[7] |
Data Presentation
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The table below summarizes the half-life of representative NHS esters at different pH values. While this data is not specific to this compound, it provides a general guideline for the expected stability.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~10 - 20 minutes (for various PEG-NHS esters) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~125 minutes (for a porphyrin-NHS ester) |
Data compiled from multiple sources. The exact half-life will vary depending on the specific structure of the NHS ester and the buffer composition.[6][7][11]
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solution
-
Remove the vial of this compound from -20°C storage and place it in a desiccator at room temperature. Allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[5]
-
Prepare a stock solution of the NHS ester by dissolving it in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] The concentration of this stock solution will depend on the required molar excess for your reaction.
-
Use the freshly prepared NHS ester solution immediately. Do not store the solution, especially in aqueous buffers, as the NHS ester will readily hydrolyze.[9]
Protocol 2: General Procedure for Conjugation to a Protein
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Reaction Setup: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Addition of NHS Ester: While gently vortexing the protein solution, add the calculated amount of the freshly prepared this compound stock solution (from Protocol 1). The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.[]
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.[12]
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Acid-PEG8-NHS Ester to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Acid-PEG8-NHS ester to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: There is no single optimal molar ratio, as it is highly dependent on the specific protein, the number of available primary amines (N-terminus and lysine (B10760008) residues), and the desired degree of PEGylation. However, a common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[1] For dilute protein solutions, a greater molar excess may be necessary to achieve the desired labeling efficiency.[2]
Q2: What are the critical factors influencing the PEGylation reaction?
A2: The key factors include:
-
Molar Ratio: The ratio of this compound to protein directly influences the degree of PEGylation.[3]
-
pH: The reaction with primary amines is most efficient in the pH range of 7.0-9.0.[2] A pH between 8.0 and 8.5 is often recommended as a good starting point.[4]
-
Protein Concentration: Higher protein concentrations can lead to more efficient PEGylation.
-
Reaction Time and Temperature: Typical reactions are carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Buffer Composition: Amine-free buffers, such as phosphate-buffered saline (PBS), are essential to prevent competition with the target protein.[2]
Q3: How can I determine the degree of PEGylation?
A3: The degree of PEGylation, or the number of PEG molecules conjugated to a single protein molecule, can be determined by several analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will show a characteristic shift in molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules.[5][6]
-
Chromatography (SEC, RP-HPLC): These methods can separate different PEGylated species.[7][8]
-
NMR Spectroscopy: Can be used to quantify PEGylated species in biological fluids.[9]
Q4: What is the role of the NHS ester in the reaction?
A4: The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group. It reacts with primary amines on the protein (the N-terminal alpha-amine and the epsilon-amines of lysine residues) to form a stable and irreversible amide bond.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | Incorrect pH: pH is too low, leading to protonation of amines. | Ensure the reaction buffer is within the optimal pH range of 7.0-9.0. |
| Hydrolysis of NHS Ester: The reagent is sensitive to moisture and can hydrolyze, becoming non-reactive. | Always allow the reagent to warm to room temperature before opening. Prepare the reagent solution immediately before use and avoid making stock solutions for long-term storage. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for the NHS ester. | Use an amine-free buffer such as PBS. If necessary, perform a buffer exchange of your protein sample. | |
| Insufficient Molar Excess: The amount of PEG reagent is too low. | Increase the molar excess of the this compound. Consider performing a titration experiment to find the optimal ratio. | |
| Protein Aggregation/Precipitation | High Degree of PEGylation: Excessive PEGylation can sometimes lead to solubility issues or aggregation. | Reduce the molar ratio of the PEG reagent or shorten the reaction time. |
| Organic Solvent Concentration: A high concentration of the solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) can denature the protein. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2] | |
| Loss of Protein Activity | PEGylation at or near the Active Site: The PEG molecule may be sterically hindering the protein's active site. | Try using a lower molar ratio of the PEG reagent to favor less extensive PEGylation. If the issue persists, consider site-specific PEGylation strategies.[12] |
| Heterogeneous Product | Multiple Reactive Sites: Proteins often have multiple lysine residues, leading to a mixture of PEGylated species. | This is an inherent aspect of random lysine conjugation. To obtain a more homogeneous product, you can try to optimize the reaction conditions (e.g., lower molar ratio, shorter reaction time) or use purification techniques like ion-exchange chromatography to separate the different species. For a truly homogeneous product, site-specific PEGylation methods are required.[6][12] |
Data Presentation
Illustrative Degree of PEGylation at Various Molar Ratios
The following table provides an example of how the molar ratio of this compound to a hypothetical protein (with multiple available lysine residues) can influence the degree of PEGylation. Please note that this is an illustrative example, and the optimal ratios for your specific protein must be determined empirically.
| Molar Ratio (PEG:Protein) | Average Degree of PEGylation (PEG molecules/protein) | Predominant Species |
| 1:1 | 0.5 - 1.0 | Mono-PEGylated, Unmodified |
| 5:1 | 2.0 - 3.0 | Mono- and Di-PEGylated |
| 10:1 | 3.5 - 5.0 | Di- and Tri-PEGylated |
| 20:1 | 5.0 - 7.0 | Multi-PEGylated |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation, purity, and retention of biological activity using appropriate methods (e.g., SDS-PAGE, mass spectrometry, functional assays).
-
Protocol 2: Determining the Degree of PEGylation by Mass Spectrometry
-
Sample Preparation:
-
Prepare samples of the unmodified protein and the purified PEGylated protein at a suitable concentration for your mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra of both the unmodified and PEGylated protein using either MALDI-TOF or ESI-MS.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein (MW_protein).
-
Determine the average molecular weight of the PEGylated protein (MW_conjugate).
-
Calculate the mass difference: ΔMW = MW_conjugate - MW_protein.
-
Calculate the average degree of PEGylation: Degree of PEGylation = ΔMW / MW_PEG (where MW_PEG is the molecular weight of the this compound).[5]
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acid-PEG8-NHS Ester Bioconjugation
Welcome to the technical support center for Acid-PEG8-NHS ester protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in bioconjugation experiments.
Troubleshooting Guide
Encountering issues during your protein PEGylation experiments can be frustrating. This guide outlines common problems, their potential causes, and actionable solutions to help you achieve successful conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at higher pH.[1][2][3] | - Ensure the this compound is stored desiccated and brought to room temperature before opening to prevent condensation.[2][3] - Prepare the NHS ester solution immediately before use; do not store it in aqueous solution.[4][5] - Perform the reaction at the optimal pH range of 7.2-8.5.[1][6] While the reaction is faster at higher pH, so is hydrolysis. Consider starting at a lower pH within this range (e.g., 7.5) and optimizing. |
| Inactive Protein: Primary amines on the protein (N-terminus and lysine (B10760008) residues) may be inaccessible or unreactive.[7] | - Confirm the presence of accessible primary amines on your protein. - Consider using a different crosslinker with a longer spacer arm if steric hindrance is suspected.[7] | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the protein for reaction with the NHS ester.[7][8][9] | - Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[1][6] - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration before the conjugation reaction.[8] | |
| Incorrect Molar Ratio: An insufficient molar excess of the this compound will result in low labeling efficiency.[4][6] | - Empirically determine the optimal molar ratio of NHS ester to protein. A 10- to 20-fold molar excess is a common starting point.[4][10] | |
| Protein Precipitation | Over-labeling: Excessive modification of the protein with PEG chains can alter its isoelectric point and solubility, leading to precipitation.[11] | - Reduce the molar excess of the this compound in the reaction. - Optimize the reaction time and temperature to control the degree of labeling. |
| Solvent Incompatibility: If the this compound is first dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous protein solution can cause precipitation. | - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[4][5] | |
| Unexpected or Heterogeneous Products | Side Reactions: Besides reacting with primary amines, NHS esters can have side reactions with other nucleophilic residues like histidine, tyrosine, serine, and threonine, especially when primary amines are not readily available.[12] | - Optimize the reaction pH to favor aminolysis over other side reactions. - Characterize the final product thoroughly using techniques like mass spectrometry to identify any unexpected modifications.[13][14][15] |
| Multiple Reaction Sites: Proteins typically have multiple lysine residues and an N-terminus, leading to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.[16][17] | - For site-specific PEGylation, consider alternative strategies like enzymatic modification or using proteins with engineered cysteine residues for thiol-reactive chemistry.[18][19] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about with this compound?
A1: The most significant side reaction is the hydrolysis of the NHS ester.[1][2][3] In an aqueous environment, water molecules can attack the ester, leading to the release of N-hydroxysuccinimide and the unreactive carboxylic acid form of the PEG linker. This reaction competes directly with the desired amidation reaction with the protein's primary amines.[20] The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at more alkaline pH values.[6][21]
Q2: At what pH should I perform the conjugation reaction?
A2: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][6] This pH range represents a compromise: the primary amino groups on the protein are sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[20] At a lower pH, the amino groups are protonated and less reactive, and at a higher pH, hydrolysis becomes the dominant reaction, reducing the conjugation efficiency.[6][9]
Q3: Can I use a Tris-based buffer for my reaction?
A3: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7][8][9] These buffer components will compete with the primary amines on your protein for reaction with the this compound, leading to a significant reduction in the yield of your desired PEGylated protein.[8] Recommended buffers include phosphate (B84403), borate, or carbonate buffers.[1][6]
Q4: How can I confirm that my this compound is still active?
A4: The activity of an NHS ester can be assessed by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at around 260 nm.[1][3][11] A simple qualitative test involves dissolving a small amount of the NHS ester in an amine-free buffer and measuring the absorbance at 260 nm. Then, intentionally hydrolyze the ester by adding a strong base (e.g., NaOH) and remeasure the absorbance.[2][3] A significant increase in absorbance after hydrolysis indicates that the reagent was active.[2][3]
Q5: Are there other amino acid residues that can react with NHS esters?
A5: While the primary targets are the N-terminal α-amine and the ε-amines of lysine residues, NHS esters can also react with other nucleophilic amino acid side chains under certain conditions.[12] These include the imidazole (B134444) nitrogen of histidine and the hydroxyl groups of tyrosine, serine, and threonine.[12] However, these reactions are generally less efficient than the reaction with primary amines, and the resulting linkages may be less stable.[12][20]
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)[1][6]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[20]
-
Purification column (e.g., size-exclusion chromatography)[6]
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[4][8]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4][10]
-
Initiate Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[4][10] Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours.[5][6][16] The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purify Conjugate: Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.[6][10]
Protocol 2: Characterization of PEGylated Protein
Methods:
-
SDS-PAGE: Analyze the PEGylated protein by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached PEG chains.
-
Mass Spectrometry (MS): For a more precise characterization, use techniques like MALDI-TOF or LC-MS to determine the exact mass of the PEGylated protein and the degree of labeling (number of PEG chains per protein molecule).[13][14][15]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate and quantify the PEGylated protein from the unlabeled protein and other impurities.[18]
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Competing reaction pathways for this compound.
Caption: A workflow for troubleshooting low PEGylation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Technical Support Center: Troubleshooting Mass Spectrometry after Acid-PEG8-NHS Ester Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected results in mass spectrometry (MS) following Acid-PEG8-NHS ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional crosslinking reagent.[1] It contains a carboxylic acid group on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary use is to covalently link molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, with another molecule via the carboxylic acid end.[1][2] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[1][2]
Q2: What are the most common sources of unexpected results in my mass spectrum after conjugation?
A2: Unexpected mass spectrometry results after this compound conjugation often stem from a few key areas:
-
Incomplete or Failed Conjugation: This can be due to hydrolysis of the NHS ester, improper reaction conditions (e.g., pH, buffer choice), or inactive reagents.[2][3]
-
Heterogeneity of the Conjugated Product: Proteins typically have multiple primary amines, leading to a mixture of species with varying numbers of PEG chains attached.[4][5] The inherent polydispersity of some PEG reagents can also contribute to this, although discrete PEG (dPEG®) reagents are single molecules.[4]
-
Side Reactions: While NHS esters primarily target primary amines, side reactions can occur with other amino acid residues like serine, threonine, and tyrosine, leading to unexpected mass additions.[6][7][8]
-
Presence of Contaminants: Contaminants such as unreacted PEG reagent, hydrolyzed NHS ester, or impurities from plasticware can interfere with the analysis.[9][10][11]
-
Suboptimal Mass Spectrometry Parameters: The analysis of large, heterogeneous PEGylated proteins requires optimized MS conditions and data processing, including the use of deconvolution software.[4][12][13]
Q3: Why is my conjugation efficiency low?
A3: Low conjugation efficiency is a common issue, often caused by the hydrolysis of the NHS ester. The NHS ester group is sensitive to moisture and can react with water to form a non-reactive carboxylic acid, preventing it from coupling with the target amine.[2][3] Other factors include:
-
Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[3][5]
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[2][14] At higher pH values, the rate of NHS ester hydrolysis increases significantly.[15][16]
-
Improper Reagent Handling: Allowing the NHS ester reagent to come to room temperature before opening is crucial to prevent moisture condensation.[2][3] Stock solutions of NHS esters are not recommended due to their susceptibility to hydrolysis.[3]
Troubleshooting Guide
Problem 1: No conjugation or very low yield is observed in the mass spectrum.
This is often indicated by the predominant peak in the mass spectrum corresponding to the unmodified protein.
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester Reagent | The NHS ester is highly sensitive to moisture.[2][3] Test the activity of your NHS ester reagent using a simple colorimetric or spectrophotometric assay.[17] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Prepare fresh solutions of the NHS ester immediately before use.[3] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[3][5] Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080), or carbonate buffer at a pH of 7.2-8.5.[2][14][18] |
| Incorrect Reaction pH | The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[2][14] Below this range, the reaction can be very slow. Above this range, hydrolysis of the NHS ester is rapid.[15][16] Verify the pH of your protein solution before adding the NHS ester. |
| Low Reagent Concentration | A sufficient molar excess of the PEG-NHS ester is required to drive the reaction. A 10- to 20-fold molar excess is a common starting point.[4][5] |
Problem 2: A complex mixture of peaks is observed, making the spectrum difficult to interpret.
PEGylated proteins often produce complex mass spectra due to heterogeneity.[12][13][19]
| Potential Cause | Recommended Solution |
| Multiple PEGylation Sites | Proteins often have multiple lysine residues and an N-terminus, leading to a distribution of products with different numbers of attached PEG chains.[4][5] This is an inherent aspect of NHS ester chemistry. To simplify the spectrum, consider optimizing the molar ratio of the PEG reagent to the protein to favor a lower degree of labeling. |
| Polydispersity of PEG Reagent | Traditional PEG reagents are polymeric and have a distribution of molecular weights, which adds to the complexity of the mass spectrum.[4] Using a discrete PEG (dPEG®) reagent, which is a single molecular weight compound, will result in a much cleaner spectrum.[4] |
| Multiple Charge States | Large molecules like PEGylated proteins can exist in multiple charge states in the mass spectrometer, leading to a complex envelope of peaks.[4][19] Using a charge-reducing agent, such as triethylamine (B128534) (TEA), added post-column can simplify the spectrum by shifting the charge state distribution to lower, more manageable values.[12][13][19] |
| Inadequate Data Processing | The raw mass spectrum of a PEGylated protein is often difficult to interpret directly. Utilize deconvolution software to transform the multiple charge state data into a zero-charge mass spectrum, which will show the masses of the different PEGylated species.[4][12] |
Problem 3: Unexpected mass additions are observed.
These are mass shifts that do not correspond to the addition of the this compound.
| Potential Cause | Recommended Solution |
| Side Reactions | NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues, although this is less common than reaction with primary amines.[6][7][8] These side reactions are more likely to occur at higher pH. Consider performing the reaction at a pH closer to 7.2-7.5 to minimize these side reactions. |
| Hydrolyzed Reagent Adducts | The hydrolyzed PEG-NHS ester (now a carboxylic acid) can sometimes form non-covalent adducts with the protein, which may be observed in the mass spectrum. Ensure thorough purification of the conjugated protein using methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted and hydrolyzed reagents.[3][4] |
| Contaminants | Polyethylene glycol is a common contaminant from various lab materials, including plasticware and detergents.[9][10][11] Use high-quality, low-binding tubes and fresh, high-purity solvents. If PEG contamination is suspected, perform a blank run with just the solvent and buffer to identify the source. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM phosphate (B84403) buffer or 50 mM borate buffer, and adjust the pH to 7.2-8.5.[2][14][18]
-
Protein Preparation: Dissolve the protein in the prepared conjugation buffer to a concentration of 1-10 mg/mL.[5] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[3]
-
NHS Ester Solution Preparation: Allow the vial of this compound to warm to room temperature before opening.[2][3] Immediately before use, dissolve the required amount of the NHS ester in a water-miscible, anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10 mM.[3][5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4][5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][5]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine, such as 25 mM Tris, can be added.[3][14]
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.[3][4]
Sample Preparation for Mass Spectrometry
-
Buffer Exchange: After purification, ensure the PEGylated protein is in a volatile buffer suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
-
Dilution and Denaturation: Dilute the sample in a solution that promotes denaturation and ionization, for example, a mixture of acetonitrile, water, and formic acid.
-
Charge Reduction (Optional): For complex spectra, consider post-column addition of a charge-reducing agent like triethylamine (TEA) to simplify the charge state envelope.[12][13][19]
Quantitative Data Summary
| Modification | Theoretical Mass Addition (Da) |
| Single Acid-PEG8-NHS Conjugation (Amide Bond Formation) | 517.56 |
| Hydrolyzed this compound | 420.45 |
| N-hydroxysuccinimide (NHS) byproduct | 115.09 |
Note: The mass of the this compound may vary slightly between suppliers. Please refer to the manufacturer's specifications for the exact molecular weight.
Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent mass spec analysis.
Caption: Troubleshooting decision tree for unexpected mass spec results after PEGylation.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. enovatia.com [enovatia.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. echemi.com [echemi.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. interchim.fr [interchim.fr]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 19. sciex.com [sciex.com]
Technical Support Center: Dealing with Aggregation after Acid-PEG8-NHS Ester Labeling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following labeling with Acid-PEG8-NHS ester.
Troubleshooting Guide
Visible precipitation, cloudiness, or loss of activity after your labeling reaction are clear indicators of protein aggregation. This guide will walk you through a systematic approach to identify the cause and find a solution.
Issue 1: Immediate Precipitation or Cloudiness During the Labeling Reaction
This is often a sign of acute protein instability under the reaction conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Buffer pH | NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5)[1]. However, your protein may be unstable at this pH. Perform a buffer screen to identify a pH that maintains protein stability while allowing for efficient labeling. A pH closer to physiological 7.4 may be necessary, even if it slows the reaction[1]. |
| High Molar Excess of PEG Reagent | A large excess of the this compound can lead to over-labeling, altering the protein's surface charge and leading to aggregation[1][2]. Perform a titration to determine the optimal molar ratio of the PEG reagent to your protein. |
| Inappropriate Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester[3]. Always use an amine-free buffer like PBS for the conjugation reaction[2][3]. |
| Localized High Reagent Concentration | Adding the dissolved PEG reagent too quickly can create localized high concentrations, causing precipitation[1]. Add the reagent dropwise while gently stirring the protein solution. |
Issue 2: Aggregation Observed After Purification or During Storage
Soluble aggregates that are not immediately visible can form and may be detected by analytical methods or become apparent over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-labeling | Excessive modification of surface lysines can significantly alter the protein's isoelectric point and hydrophobicity, leading to aggregation[1]. Reduce the molar excess of the PEG reagent in your next experiment. |
| Suboptimal Storage Buffer | The buffer used for the labeling reaction may not be ideal for long-term storage. After labeling, immediately purify the conjugate and exchange it into an optimized storage buffer[4]. |
| Protein Concentration | High protein concentrations can increase the likelihood of aggregation[5]. If possible, work with lower protein concentrations or add stabilizing excipients to the storage buffer. |
| Instability from Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot your labeled protein into single-use volumes and store at -80°C with a cryoprotectant like glycerol[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after labeling with an this compound?
A1: Protein aggregation post-labeling can stem from several factors:
-
Over-labeling: The modification of too many primary amines (lysine residues and the N-terminus) can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility[1].
-
Hydrophobicity of the Linker: While PEG is generally hydrophilic, the overall modification can expose hydrophobic patches on the protein, promoting self-association.
-
Reaction Conditions: Suboptimal pH, incorrect buffer components (e.g., presence of primary amines), and high concentrations of the labeling reagent can all contribute to protein instability[1][3][6].
-
Protein-Specific Instability: Some proteins are inherently more prone to aggregation, and the addition of any molecule, including a PEG chain, can disrupt their native conformation[7].
Q2: How can I optimize the labeling reaction to minimize aggregation?
A2: Optimization is key to a successful conjugation. Consider the following:
-
Molar Ratio: Perform a titration study to find the lowest effective molar ratio of this compound to your protein that still achieves the desired degree of labeling.
-
Buffer Screening: Before your labeling experiment, screen a range of pH values and buffer compositions to find the conditions that best maintain your protein's stability[2].
-
Temperature Control: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the process of protein unfolding and aggregation[1].
-
Additives: Incorporate stabilizing excipients into the labeling buffer. See the table below for suggestions.
Q3: What additives can I use to prevent aggregation?
A3: Several additives can help maintain protein solubility:
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% | Acts as an osmolyte, stabilizing the native protein structure[1][5]. |
| Arginine | 50-100 mM | Can suppress aggregation by binding to hydrophobic patches[1]. |
| Sucrose | 5-10% | Another osmolyte that can enhance protein stability[5]. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% | Can help to solubilize proteins and prevent aggregation[1][5]. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of non-native disulfide bonds that can lead to aggregation[5]. |
Q4: How do I remove aggregates after the labeling reaction?
A4: Size Exclusion Chromatography (SEC) is the most common and effective method for removing aggregates. It separates molecules based on their size, allowing you to isolate the monomeric, correctly labeled protein from both aggregates and unreacted PEG reagent[4][8].
Experimental Protocols
Protocol 1: Quantifying Protein Aggregates using Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic size[4].
Methodology:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates. The mobile phase should be optimized to minimize non-specific interactions; a common choice is a phosphate (B84403) buffer with 150 mM NaCl[4].
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm filter to remove large particulates before injection[4].
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of your protein sample.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis: The monomeric protein will elute as the main peak. Earlier eluting peaks correspond to higher-order aggregates. The area under each peak can be used to quantify the percentage of monomer, dimer, and other aggregates.
Protocol 2: Detecting Aggregates with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates[4][9].
Methodology:
-
Sample Preparation:
-
Ensure your sample is free of dust and other contaminants by filtering or centrifugation.
-
Carefully transfer the sample into a clean cuvette, avoiding the introduction of air bubbles[4].
-
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Data Acquisition: Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will generate a size distribution profile. The presence of species with a larger hydrodynamic radius than the expected monomer indicates aggregation. The Polydispersity Index (PDI) gives an indication of the sample's heterogeneity; a higher PDI suggests a wider range of particle sizes, which can be a sign of aggregation[4].
Visualizations
Caption: A decision tree for troubleshooting protein aggregation.
Caption: Workflow for the analysis and characterization of aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. How PEGylation influences protein conformational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Purification of Acid-PEG8-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Acid-PEG8-NHS ester conjugates from unreacted linker.
Frequently Asked Questions (FAQs)
Q1: What is an this compound, and how does it work for labeling?
A1: An this compound is a chemical tool used to attach a polyethylene (B3416737) glycol (PEG) spacer to a molecule of interest, a process known as PEGylation. It consists of three main parts: an acid group at one end, a flexible eight-unit polyethylene glycol (PEG8) chain in the middle, and a reactive N-hydroxysuccinimide (NHS) ester at the other end. The NHS ester selectively reacts with primary amines (-NH2), which are commonly found on proteins (like the side chain of lysine (B10760008) residues or the N-terminus) and other biomolecules. This reaction forms a stable and irreversible amide bond under mild conditions, typically at a pH between 7.2 and 8.5.[1][2][3][4][]
Q2: Why is it crucial to remove the unreacted this compound linker after conjugation?
A2: Removing the unreacted linker is a critical step for several reasons. Firstly, the presence of free linker can interfere with downstream applications and assays, leading to inaccurate results.[6][7] Secondly, for therapeutic applications, unreacted PEG linkers can potentially cause unwanted side effects or alter the pharmacokinetic profile of the final conjugate. Lastly, a pure conjugate is essential for accurate characterization and to ensure batch-to-batch consistency in research and drug development.[8]
Q3: What are the primary methods for purifying my PEGylated conjugate from the unreacted linker?
A3: The most effective methods for removing small, unreacted linkers like this compound are based on size differences between the conjugate and the linker. The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (the PEGylated conjugate) elute first, while smaller molecules (the unreacted linker) are retained longer.[2][9][10][][12]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis bag or cassette, and the smaller, unreacted linkers diffuse out into a larger volume of buffer, leaving the purified conjugate behind.[1][2][9][10][12]
-
Ultrafiltration/Diafiltration (TFF): This pressure-driven membrane filtration method can be used to concentrate the sample and remove small molecules by repeatedly washing the sample with fresh buffer.[6][12]
Q4: How do I choose the best purification method for my experiment?
A4: The choice of purification method depends on several factors, including your sample volume, the size of your target molecule, the required purity, and available equipment. The table below provides a comparison to help you decide.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration/Diafiltration (TFF) |
| Principle | Separation by hydrodynamic volume | Separation by MWCO membrane | Separation by MWCO membrane with pressure |
| Speed | Fast (minutes to hours) | Slow (hours to overnight) | Moderate to Fast |
| Sample Volume | Small to large | Small to large | Moderate to large |
| Resolution | High | Moderate | Moderate |
| Dilution | Can dilute the sample | Can increase sample volume | Concentrates the sample |
| Best For | High-purity applications, analytical separation | Buffer exchange, removal of small molecules | Large sample volumes, concentration |
Troubleshooting Guide
Issue 1: Low recovery of my PEGylated product after purification.
| Possible Cause | Recommended Solution(s) |
| Product loss during dialysis | Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your product but large enough for the unreacted linker to pass through. Check the membrane for any damage before use.[6] |
| Product adsorption to the SEC column | Your protein may be interacting with the stationary phase of the column. Try adding modifiers like arginine or a non-ionic surfactant to your mobile phase to reduce non-specific binding. You might also consider a different SEC column with a different base matrix.[6] |
| Precipitation of the product | The buffer conditions may not be optimal, leading to aggregation and loss of your PEGylated molecule. Optimize the buffer pH and ionic strength to maintain the solubility of your conjugate.[6] |
Issue 2: Unreacted this compound is still present in my sample after purification.
| Possible Cause | Recommended Solution(s) |
| Inefficient dialysis | The dialysis time may be too short, or the volume of the dialysis buffer may be insufficient. Increase the dialysis time and use a larger volume of buffer with multiple changes. |
| Poor resolution in SEC | The column length or pore size may not be optimal for separating your product from the small unreacted PEG. Use a longer column or a column with a smaller pore size for better resolution. |
| Incomplete quenching of the reaction | The quenching reagent may not have been added in sufficient excess or for a long enough time. Ensure you add a sufficient molar excess of a quenching agent like Tris or glycine (B1666218) and allow it to react for at least 15-30 minutes before purification.[6] |
Issue 3: My PEGylated product appears aggregated after purification.
| Possible Cause | Recommended Solution(s) |
| Harsh purification conditions | High pressure during SEC or inappropriate buffer conditions can induce aggregation. Reduce the flow rate during SEC to lower the pressure. Screen different buffer conditions (pH, ionic strength) for optimal stability.[6] |
| Instability of the PEGylated molecule | The PEGylation may have altered the stability of your molecule. Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[1][10][13] If necessary, perform a buffer exchange into a suitable buffer like PBS.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[1][10][14] Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[1][3][10]
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1][2][10] The optimal molar ratio should be determined empirically for your specific protein and desired degree of labeling.[9][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][10]
-
Quench the Reaction: To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to purification to remove the unreacted linker and byproducts using either SEC or dialysis as described below.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate the Column: Equilibrate the SEC column with a suitable buffer, typically the buffer in which you want your final product.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column.
-
Elute the Conjugate: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.
-
Collect Fractions: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein).
-
Analyze Fractions: Pool the fractions containing the purified conjugate and analyze for purity and concentration.
Protocol 3: Purification by Dialysis
-
Prepare the Dialysis Cassette: Select a dialysis cassette with an appropriate MWCO that will retain your PEGylated protein while allowing the unreacted linker to pass through.
-
Load the Sample: Load the quenched reaction mixture into the dialysis cassette.
-
Perform Dialysis: Place the cassette in a large volume of dialysis buffer (e.g., PBS) at 4°C with gentle stirring.
-
Change Buffer: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the unreacted linker.
-
Recover Sample: Recover the purified PEGylated conjugate from the dialysis cassette.
Visualizations
Caption: Workflow for the conjugation and purification of this compound conjugates.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. confluore.com [confluore.com]
- 4. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. enovatia.com [enovatia.com]
- 9. axispharm.com [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Acid-PEG8-NHS Ester Reactions
Welcome to the technical support center for Acid-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for an this compound reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high reaction rate.[5][6][7]
Q2: My reaction efficiency is low. What are the likely causes related to pH?
Low reaction efficiency is a common problem that can often be attributed to suboptimal pH conditions. There are two primary competing reactions to consider:
-
Amine Reactivity: The primary amine on your target molecule needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (for lysine, this is around 10.5 but can vary), the amine is protonated (-NH3+), rendering it non-reactive.[1] Therefore, a pH that is too low will significantly slow down or prevent the desired reaction.[5][6][7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2] This competing reaction reduces the amount of active NHS ester available to react with your target molecule, thus lowering the overall yield of your desired conjugate.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[3]
-
Consider a Lower Temperature: If you suspect significant hydrolysis at room temperature, performing the reaction at 4°C overnight can help minimize this side reaction, although it may require a longer incubation time.[1][3]
-
Monitor pH During Large-Scale Reactions: The hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture, especially in large-scale labeling.[5][6][7] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.[5][6][7]
Q3: Which buffers should I use for my NHS ester reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][4]
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][4] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is frequently recommended.[1][5][6]
-
Buffers to Avoid: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][4] While Tris can sometimes be used, it is generally not recommended as it can compete with the reaction.[5][6] However, Tris or glycine buffers are useful for quenching the reaction once it is complete.[1][2]
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[2][4] To overcome this, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][4][5][6] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain amines that will react with the NHS ester.[3][6]
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Efficiency and Stability
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Half-life of NHS Ester (at 4°C) | Overall Reaction Efficiency |
| < 7.0 | Low (amines are protonated) | Low | 4-5 hours (at pH 7.0, 0°C)[2] | Suboptimal |
| 7.2 - 8.0 | Moderate | Moderate | Decreasing with increasing pH | Good |
| 8.3 - 8.5 | High | High | ~10 minutes (at pH 8.6)[2] | Optimal |
| > 9.0 | High | Very High | Very short | Suboptimal due to rapid hydrolysis |
This table synthesizes data from multiple sources to illustrate the general trends. Actual rates and half-lives can vary based on the specific NHS ester and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[1] Do not store NHS esters in solution.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]
Visualizations
Caption: Relationship between pH, amine reactivity, and NHS ester stability.
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
effect of buffer choice on Acid-PEG8-NHS ester conjugation
Welcome to the technical support center for Acid-PEG8-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
A1: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] The reaction is highly pH-dependent.[2][5] At a lower pH, the primary amine target is protonated and thus unreactive.[2][5][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces conjugation efficiency.[1][2][5][7][8][9] For many applications, a pH of 8.3-8.5 is considered optimal.[2][5]
Q2: Which buffers are recommended for this conjugation?
A2: Amine-free buffers are essential for successful NHS ester conjugation. Recommended buffers include:
A concentration of 0.1 M is often recommended for these buffers.[5]
Q3: Are there any buffers I should avoid?
A3: Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][5][10][11][12][13][15][16][17] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low or no conjugation.[1][2][5][10][11][12][13][16][17] However, these amine-containing buffers can be useful for quenching the reaction at the end of the procedure.[1][2][10][18]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A4: Many non-sulfonated NHS esters have low water solubility.[1] It is standard practice to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][2][5][10][11][12][15][16][17][18][19] It is critical to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[5][19] The final concentration of the organic solvent in the reaction should typically not exceed 10%.[1][11][16][17]
Q5: How does temperature affect the conjugation reaction?
A5: NHS ester conjugations are typically performed at room temperature or 4°C.[1][2] The reaction is faster at room temperature. However, performing the reaction at 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can improve the yield if the competing hydrolysis reaction is a significant issue.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer Choice: Use of a buffer containing primary amines (e.g., Tris, glycine).[1][2][5][20] | Switch to a non-amine-containing buffer such as PBS, HEPES, Borate, or Bicarbonate.[1][2][3][5][10] |
| Suboptimal pH: The reaction pH is too low (<7.2) or too high (>9.0).[5][21] | Adjust the buffer pH to the optimal range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is often ideal.[5] | |
| Hydrolyzed NHS Ester: The NHS ester reagent has degraded due to moisture.[11][12][13][16][17][21] | Store the NHS ester properly under dry conditions and allow it to warm to room temperature before opening to prevent condensation.[11][12][13][16][17][21] Always prepare the NHS ester solution immediately before use.[5][11][12][13][16][17][20] | |
| Low Protein Concentration: The concentration of the molecule to be labeled is too low.[21] | For optimal results, the protein concentration should be in the range of 1-10 mg/mL.[5][17] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2][5] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2][5] |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2][5] | |
| Protein Aggregation/Precipitation | High Organic Solvent Concentration: The concentration of DMSO or DMF is too high, causing the protein to precipitate. | Ensure the final concentration of the organic solvent is as low as possible, typically between 0.5% and 10%.[1] |
| Suboptimal Reaction Conditions: The pH or temperature of the reaction is causing protein instability. | Optimize the reaction pH and consider performing the incubation at 4°C.[2] |
Data Presentation
Table 1: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 20-100 mM | 7.2 - 8.0 | Widely used and compatible.[10][11][12] |
| Sodium Bicarbonate | 100 mM | 8.3 - 9.0 | Effective at the higher end of the optimal pH range.[5][10][14] |
| HEPES | 50-100 mM | 7.2 - 8.0 | Good buffering capacity in the physiological range.[1][3] |
| Borate | 50-100 mM | 8.0 - 9.0 | A common alternative to phosphate (B84403) and bicarbonate buffers.[1][3][10] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1][7] |
| 8.6 | 4°C | 10 minutes[1][7] |
| 8.0 | Not specified | ~ 1 hour |
This data highlights the critical importance of pH control in minimizing the competing hydrolysis reaction.
Experimental Protocols
General Protocol for Protein Labeling with an this compound
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[2][5]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[5][17]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[2][5][11][12][16][17]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[22] The optimal ratio should be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][17][21]
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.[2][10][21] Incubate for an additional 15-30 minutes.[22]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[5][21]
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. confluore.com [confluore.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. axispharm.com [axispharm.com]
- 14. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Degree of Labeling with Acid-PEG8-NHS Ester
Welcome to the technical support center for Acid-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving a controlled degree of labeling in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][2][3] The reaction is highly pH-dependent.[2][3][4] At a lower pH, the primary amine groups on the target molecule are protonated, making them unavailable for reaction.[2][3][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and can reduce efficiency.[1][2][3][6] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4]
Q2: Which buffers are recommended for the labeling reaction?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3] A frequently recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[3][4] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and necessitate longer incubation times.[3][7]
Q3: Are there any buffers I should avoid?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][3] These buffers will compete with the target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.[2][3] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][3]
Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited water solubility.[1][3] In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][4] It is important to use high-quality, amine-free solvents, as impurities can react with the NHS ester.[3][4] The final concentration of the organic solvent in the reaction mixture should be kept low, typically not exceeding 10%.[8]
Q5: How should I store this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[9][10] To prevent condensation, the vial should be equilibrated to room temperature before opening.[9][10] It is recommended to dissolve the NHS ester immediately before use, as the NHS ester moiety readily hydrolyzes.[9][10] Stock solutions should not be prepared for long-term storage.[9][10]
Troubleshooting Guide
Problem: Low Degree of Labeling (DOL)
Low labeling efficiency is a common issue that can arise from several factors. Use the following guide to troubleshoot your experiment.
| Potential Cause | Recommended Solution |
| Incorrect pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2] For many proteins, a pH of 8.3-8.5 is ideal.[3][4] |
| Hydrolysis of NHS Ester | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[2] Ensure the NHS ester is dissolved immediately before use.[9][10] |
| Suboptimal Reactant Concentrations | Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point.[8][11] If possible, increase the concentration of your target molecule; a protein concentration of at least 2 mg/mL is recommended.[2] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[1][2][3] If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, borate) using dialysis or a desalting column before labeling.[2] |
| Inaccessible Amine Groups | If you have structural information about your protein, assess the accessibility of lysine (B10760008) residues. If primary amines are not readily available, a different conjugation strategy may be necessary. |
| Impure Protein Sample | Use a highly purified protein for your labeling reaction to avoid side reactions with contaminants. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[3][4]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[3][4]
-
Initiate the Labeling Reaction: Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 20-fold molar excess.[8]
-
Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for two hours.[8]
-
Quench the Reaction (Optional): To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Determination of the Degree of Labeling (DOL) by UV/Vis Spectrophotometry
The degree of labeling (DOL), which represents the average number of PEG molecules conjugated to each protein molecule, can be determined using a spectrophotometer.[12][13][14]
Procedure:
-
Purify the Conjugate: It is essential to remove all unbound this compound from the labeled protein. This can be achieved through dialysis or gel filtration.[12][15]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280).
-
As this compound does not have a significant chromophore, this method is more applicable when the PEG is attached to a dye or other molecule with a distinct absorbance maximum. If labeling with a dye, measure the absorbance at the dye's maximum absorbance wavelength (Amax).
-
-
Calculate Protein Concentration:
-
If a dye is present, a correction factor (CF) is needed because the dye may also absorb at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax.[15]
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
This step is applicable when a dye is conjugated.
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
For PEGylation without a chromophore, other characterization methods like SDS-PAGE (to observe the shift in molecular weight), mass spectrometry, or HPLC can be used to assess the degree of labeling.[16][17]
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on NHS Ester Labeling
| Parameter | Condition | Effect on Labeling | Reference |
| pH | 7.2 - 8.5 | Optimal range for reaction with primary amines. | [1][2][3] |
| < 7.0 | Slower reaction rate due to protonation of amines. | [2][3][5] | |
| > 8.5 | Increased rate of NHS ester hydrolysis, reducing efficiency. | [1][2][3][6] | |
| Temperature | 4°C | Slower reaction rate, but minimizes hydrolysis. Requires longer incubation. | [1][2] |
| Room Temperature (20-25°C) | Faster reaction rate, but hydrolysis is more significant. | [1][2] | |
| Reactant Molar Ratio | 5-20 fold excess of NHS ester | Generally recommended for efficient labeling. The optimal ratio should be determined empirically. | [8] |
| Protein Concentration | > 2 mg/mL | Higher concentration favors the labeling reaction over hydrolysis. | [2] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Approximate Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [1][6] |
| 8.6 | 4°C | 10 minutes | [1][6] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. axispharm.com [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
issues with multiple PEG additions using Acid-PEG8-NHS ester
Welcome to the technical support center for Acid-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the multiple PEGylation of proteins and other molecules using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
A1: The optimal pH for reacting NHS esters with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) is typically between 7.0 and 9.0.[1][2][3] A common starting point is a pH of 8.3-8.5.[4][5] However, there is a trade-off to consider. While the reaction rate with amines increases at higher pH, the rate of hydrolysis of the NHS ester also accelerates significantly, which can deactivate the reagent before it couples to the protein.[4][6][7][8][9] Therefore, for each specific protein, the pH should be optimized to maximize conjugation efficiency while minimizing hydrolysis.[8]
Q2: My PEGylation reaction is incomplete, resulting in a low degree of labeling. What are the possible causes?
A2: Several factors can lead to incomplete PEGylation:
-
Suboptimal Molar Ratio: The molar excess of the this compound to the protein is a critical parameter.[1][10][11] For dilute protein solutions, a higher molar excess is often required.[10][12] It is recommended to perform small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your target degree of PEGylation.[4]
-
NHS Ester Hydrolysis: The this compound is moisture-sensitive and can hydrolyze in aqueous solutions.[7][9][12] It is crucial to use anhydrous solvents for reconstitution and to prepare the reagent solution immediately before use.[12][13][14]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing the efficiency of your PEGylation reaction.[12][14][15][16] It is essential to use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers.[14][16]
-
Steric Hindrance: As more PEG chains are attached to the protein, steric hindrance can prevent the PEG reagent from accessing remaining available amine groups, leading to a plateau in the degree of PEGylation.[2][17]
Q3: I am observing significant protein aggregation after the PEGylation reaction. How can I prevent this?
A3: Protein aggregation during or after PEGylation can be a concern. Here are some strategies to mitigate it:
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., on ice or at 4°C) to slow down both the reaction and potential aggregation.[11][12] Also, ensure the pH of the reaction buffer is optimal for your protein's stability.
-
Control the Degree of PEGylation: Over-PEGylation can sometimes lead to aggregation. Carefully titrate the molar ratio of the PEG reagent to achieve the desired level of modification without causing insolubility.
-
Incorporate a Hydrophilic Linker: The PEG linker itself is hydrophilic and generally increases the solubility of the modified protein.[10][15] However, if aggregation persists, consider if other factors in your formulation are contributing.
Q4: How can I confirm the extent of PEGylation on my protein?
A4: Several analytical techniques can be used to characterize the degree of PEGylation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the increase in molecular weight of the protein after PEGylation. You will typically see a ladder of bands corresponding to the unmodified protein and mono-, di-, tri-, and higher-PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight measurements of the different PEGylated forms, allowing for an accurate determination of the number of attached PEG chains.[18]
-
High-Performance Liquid Chromatography (HPLC): Methods such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the different PEGylated species.[18][19][]
Troubleshooting Guides
Issue 1: Low Yield of Multi-PEGylated Product
| Potential Cause | Troubleshooting Step |
| Insufficient Molar Ratio of PEG Reagent | Increase the molar excess of this compound to the protein. Perform a titration to find the optimal ratio for your desired degree of PEGylation.[11] |
| Rapid Hydrolysis of NHS Ester | Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[12][14] Ensure your reaction buffer is at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to slow hydrolysis.[7] |
| Reaction Time is Too Short | While the reaction can be rapid at higher pH, a longer incubation time (e.g., 2 hours at room temperature or overnight at 4°C) may be necessary, especially at a lower pH.[4][10] |
| Steric Hindrance | As PEGylation proceeds, remaining amine groups may become less accessible. Consider using a longer PEG linker if available, or accept that a maximum degree of PEGylation may be reached.[17] |
Issue 2: Heterogeneous Product Mixture and Purification Difficulties
| Potential Cause | Troubleshooting Step |
| Reaction Not Optimized | A non-optimized reaction can lead to a broad distribution of PEGylated species. Fine-tune the molar ratio, pH, and reaction time to narrow the product distribution. |
| Inadequate Purification Method | A single purification method may not be sufficient to resolve the different PEGylated forms.[21][22] Consider a multi-step purification strategy.[23] For example, use ion-exchange chromatography (IEX) to separate based on charge differences (PEGylation can shield charges), followed by size-exclusion chromatography (SEC) to separate based on size.[][22][23] Hydrophobic interaction chromatography (HIC) can also be effective.[] |
| Co-elution of Species | The physicochemical properties of different multi-PEGylated species can be very similar, leading to co-elution.[22] Optimize your chromatography gradient, flow rate, and column chemistry for better resolution. |
Experimental Protocols
Protocol 1: General Procedure for Multiple PEGylation of a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[4][11][12] If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.[12][14]
-
PEG Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature.[11][12] Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.[11][12]
-
PEGylation Reaction: Add a calculated molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently stirring.[11][12] The final concentration of the organic solvent should ideally be less than 10%.[11][12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4][11][12]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4][14]
-
Purification: Remove unreacted PEG reagent and separate the different PEGylated species using chromatographic techniques such as IEX or SEC.[11][12][][22]
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE sample loading buffer.
-
Electrophoresis: Load the sample onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Visualize the bands on the gel. The unmodified protein will be the lowest molecular weight band, with a ladder of higher molecular weight bands representing mono-, di-, and multi-PEGylated protein species.
Visualizations
Caption: Workflow for multiple PEGylation using this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. axispharm.com [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 21. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Acid-PEG8-NHS Ester Reactions
Welcome to the technical support center for Acid-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this bioconjugation technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your this compound experiments in a question-and-answer format.
Q1: Why is my labeling efficiency with this compound consistently low?
Low labeling efficiency is a common problem that can stem from several factors related to reaction conditions, reagents, and the protein itself.
A. Inoptimal Reaction Conditions:
-
pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5[1][2][3]. At a lower pH, the primary amines on the target molecule are protonated and less available to react. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction[2][3][4][5].
-
Temperature and Incubation Time: Reactions are generally performed for 30 minutes to 4 hours at room temperature or overnight at 4°C[1][2][6]. Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve sufficient labeling[2].
-
Concentration: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction of the NHS ester[1][2]. It is often recommended to use a protein concentration of at least 1-10 mg/mL[4][7].
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range of 7.2-8.5[2]. For many applications, a pH of 8.3-8.5 is considered optimal[3][7].
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C for a longer duration (e.g., overnight)[2][4].
-
Increase Reactant Concentrations: If feasible, increase the concentration of your target molecule and/or the molar excess of the this compound[2]. A 20-fold molar excess of the PEG NHS ester is a common starting point for labeling 1-10 mg/mL of an antibody[6].
B. Reagent and Buffer Issues:
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester[1][2][3][6][8][9][10].
-
Hydrolyzed NHS Ester: this compound is moisture-sensitive and can hydrolyze over time, rendering it inactive[6][11][12][13]. Improper storage or handling can lead to the degradation of the reagent.
-
Poor Solvent Quality: If dissolving the this compound in an organic solvent like DMSO or DMF, ensure it is anhydrous and of high quality. Degraded DMF can contain dimethylamine, which will react with the NHS ester[7][14].
Troubleshooting Steps:
-
Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers[1][3].
-
Test NHS Ester Activity: You can assess the reactivity of your NHS ester using a simple hydrolysis assay (see Experimental Protocols Section).
-
Proper Reagent Handling: Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation[6][13]. Prepare solutions of the NHS ester immediately before use and do not store them as stock solutions[6].
C. Target Molecule-Specific Problems:
-
Accessibility of Amines: The primary amines on your target molecule may be inaccessible due to the molecule's three-dimensional structure.
-
Protein Purity: Impurities in your protein solution can interfere with the reaction.
Troubleshooting Steps:
-
Assess Amine Accessibility: If the structure of your protein is known, you can predict the accessibility of lysine (B10760008) residues.
-
Ensure Protein Purity: Use highly purified protein for your labeling reactions. If necessary, perform a buffer exchange to remove any interfering substances[9].
Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including some PEGylated forms, have poor water solubility and must first be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture[1][2][3][7].
Procedure:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution[2][6].
-
Add the required volume of the dissolved NHS ester to your protein solution in the appropriate reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., less than 10%) to avoid denaturation of the protein[1][6].
Q3: After my conjugation reaction, my protein precipitates. How can I prevent this?
Protein precipitation after labeling can be caused by over-labeling, which alters the protein's net charge and isoelectric point (pI), leading to a decrease in solubility[8].
Troubleshooting Steps:
-
Optimize Molar Excess: Reduce the molar excess of the this compound in the reaction. It may be necessary to empirically determine the optimal ratio of NHS ester to your protein[8].
-
Control Reaction Time: Shorten the incubation time to reduce the extent of labeling.
-
Consider a Longer PEG Spacer: If available, using a similar reagent with a longer PEG chain may improve the solubility of the conjugate.
Q4: How can I confirm that my this compound is still active?
The activity of an NHS ester can be tested by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis. The NHS byproduct has a characteristic absorbance at 260-280 nm[1][8][11][12]. A detailed protocol for this assay is provided in the Experimental Protocols section.
Quantitative Data Summary
The stability and reactivity of NHS esters are critically dependent on pH and temperature. The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][2][15] |
| 7.0 | Room Temperature | ~7 hours | [12] |
| 8.0 | Room Temperature | ~1 hour | [2] |
| 8.3-8.5 | Room Temperature | Optimal for reaction | [3][7] |
| 8.6 | 4 | 10 minutes | [1][2][15] |
| 9.0 | Room Temperature | Minutes | [2][12] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Reference(s) |
| pH | 7.2 - 8.5 | [1][2][3] |
| Temperature | 4°C to Room Temperature | [1][2] |
| Incubation Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | [1][2][6] |
| Molar Excess of NHS Ester | 5 to 20-fold over the target molecule | [4] |
| Protein Concentration | 1 - 10 mg/mL | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange[4][9].
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL[2][6].
-
Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution[4]. Gently mix and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C[1][6].
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature[4].
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS)[4][6].
-
Store the Labeled Protein: Store the purified conjugate at 4°C or -20°C, protected from light if applicable.
Protocol 2: Testing the Reactivity of this compound
This protocol allows you to assess the activity of your NHS ester reagent.
Materials:
-
This compound.
-
Amine-free buffer (e.g., PBS, pH 7.4).
-
0.5-1.0 N NaOH[11].
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Weigh 1-2 mg of the this compound into a tube[11].
-
Dissolve the reagent in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of buffer[11].
-
Prepare a control tube containing only the buffer (and organic solvent if used)[11].
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value[11][12].
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH[11][12]. Vortex for 30 seconds[11][12].
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm[11][12].
-
Interpretation: A significantly higher absorbance reading after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm[8][11][12].
Visualizations
Caption: Chemical reaction of an this compound with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Caption: Competing reactions of an this compound in aqueous solution.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. neb.com [neb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Acid-PEG8-NHS Ester Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid-PEG8-NHS ester bioconjugation. Our goal is to help you improve your conjugation yield and achieve consistent, reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation experiments.
Issue 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Reaction pH | The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. A pH that is too low will result in the protonation of amine groups, making them non-reactive.[1] Conversely, a pH that is too high significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction.[2][1] For many applications, a pH of 8.3-8.5 is considered optimal.[1] Use a calibrated pH meter to ensure your reaction buffer is within the optimal range. |
| Incompatible Buffer | Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with your target molecule for the NHS ester, reducing your yield.[2] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[3] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[4] |
| Hydrolysis of this compound | NHS esters are highly susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[3] To minimize hydrolysis, always prepare fresh solutions of the this compound immediately before use.[5] Avoid preparing stock solutions for long-term storage.[5] If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous, as water content will lead to hydrolysis. |
| Inactive this compound | Improper storage or handling can lead to the degradation of the NHS ester. Store the reagent at -20°C with a desiccant.[5] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5] You can test the reactivity of your NHS ester by monitoring the release of NHS, which absorbs at 260-280 nm, after intentional hydrolysis with a strong base.[6] |
| Insufficient Molar Excess of PEG Reagent | For dilute protein solutions, a greater molar excess of the PEG-NHS ester is required to achieve a high level of conjugation.[7] A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein and application. Typically, a 20-fold molar excess is used to label 1-10 mg/mL of an antibody.[5] |
| Inaccessible Amine Groups on the Target Molecule | The primary amines on your protein or other biomolecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the this compound.[8] Consider denaturing and refolding your protein if its activity can be restored, or use a crosslinker with a longer spacer arm. |
| Low Protein Concentration | Reactions with dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of modification as more concentrated solutions.[5] |
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| pH Drift During Reaction | During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture. This pH drop can slow down or stop the conjugation reaction. Monitor the pH throughout the reaction and adjust as necessary, or use a more concentrated buffer to maintain a stable pH.[2] |
| Variable Reagent Quality | Impurities in the this compound or the solvents can lead to inconsistent results.[2] Always use high-quality reagents from a reputable supplier. Ensure that any organic solvents used to dissolve the PEG reagent, such as DMSO or DMF, are anhydrous and amine-free.[2] |
| Inconsistent Reaction Time and Temperature | NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours. Ensure that you are using consistent incubation times and temperatures for all your experiments to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[2] The reaction is highly dependent on pH.[1] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower your overall yield.[2][1] A pH of 8.3-8.5 is often considered optimal for many applications.[1]
Q2: What buffers should I use for my conjugation reaction?
It is crucial to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers at a concentration of 0.1 M.[2][3] Buffers to avoid include Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.[2]
Q3: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited solubility in aqueous solutions. You can first dissolve the this compound in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[2][1] It is important to use high-quality, amine-free DMF.[1]
Q4: How should I store my this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5][9] To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[5]
Q5: How do I stop or "quench" the conjugation reaction?
To stop the reaction, you can add a quenching buffer containing a high concentration of primary amines. Common quenching agents include Tris-HCl or glycine at a final concentration of 20-50 mM.[10] These will react with any excess, unreacted this compound.
Q6: How can I remove unreacted PEG reagent after the conjugation?
Excess, unreacted PEG reagent and byproducts can be removed using size-exclusion chromatography (SEC), dialysis, or diafiltration.[10][] SEC is effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[]
Q7: How can I determine the efficiency of my PEGylation reaction?
The extent of PEGylation can be assessed using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a significant increase in their apparent molecular weight, resulting in a shift to a higher position on the gel compared to the unmodified protein.[10]
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column.[]
-
Mass Spectrometry (MS): MS can be used to determine the exact mass of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.[12]
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 8.0 | Room Temp | 180 minutes[13] |
| 8.5 | Room Temp | 130 minutes[13] |
| 8.6 | 4 | 10 minutes[3] |
| 9.0 | Room Temp | 110 minutes[13] |
Table 2: Recommended Molar Excess of PEG-NHS Ester for Protein Conjugation
The optimal molar excess of the PEG reagent depends on the protein concentration and the desired degree of labeling.
| Protein Concentration | Recommended Molar Excess | Expected Outcome |
| > 2 mg/mL | 5 to 20-fold[14] | Control over the extent of labeling. |
| 1-10 mg/mL (Antibody) | 20-fold[5] | 4-6 PEG linkers per antibody molecule. |
| Dilute Solutions | Greater molar excess may be needed[7] | To achieve the same labeling efficiency as concentrated solutions. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Reagent Preparation:
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.[10]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]
-
-
Quenching (Optional):
-
Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[10]
-
-
Purification:
-
Remove excess unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[10]
-
-
Analysis:
-
Confirm the extent of labeling using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[10]
-
Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer, such as PBS, at a defined flow rate.
-
Sample Loading: Load the reaction mixture from the PEGylation reaction onto the column.
-
Elution: Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein and the smaller, unreacted PEG reagent.[]
-
Fraction Collection: Collect fractions and analyze them using UV absorbance at 280 nm to identify the protein-containing fractions.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary.
Protocol 3: Characterization by SDS-PAGE
-
Sample Preparation: Mix the unmodified protein and the purified PEGylated protein with a non-reducing sample buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) or a PEG-specific stain (e.g., barium iodide).
-
Analysis: Compare the migration of the PEGylated protein to the unmodified protein. A shift to a higher apparent molecular weight indicates successful PEGylation.[15]
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Acid-PEG8-NHS Ester Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Acid-PEG8-NHS ester conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2][3] The NHS ester is highly susceptible to moisture, which leads to its conversion into an unreactive carboxylic acid, rendering the conjugate unable to react with primary amines.[4][5][6] This hydrolysis reaction is the main competitor to the desired amidation reaction in aqueous buffers.[3][7]
Q2: How should I properly store my this compound?
To ensure maximum stability, this compound reagents should be stored at -20°C under desiccated conditions.[4][5] It is crucial to prevent exposure to moisture. Before opening the vial, it must be equilibrated to room temperature to avoid condensation of atmospheric moisture onto the cold product.[1][4][6][8][9] For optimal long-term stability, purging the vial headspace with an inert gas like nitrogen or argon before sealing is recommended.[1]
Q3: Can I prepare a stock solution of the PEG-NHS ester for later use?
No, it is strongly advised not to prepare stock solutions for storage.[4][5] The NHS-ester moiety hydrolyzes rapidly once dissolved, especially in aqueous solutions or in organic solvents like DMSO or DMF if they are not anhydrous.[4][8] You should only weigh out and dissolve the amount of reagent needed immediately before use.[4][9] Any unused reconstituted reagent should be discarded.[4][6]
Q4: What are the optimal reaction conditions for conjugation?
NHS esters react efficiently with primary amines (e.g., lysine (B10760008) side chains on proteins) in a pH range of 7.2 to 9.0.[3][10] The optimal pH for coupling is often cited as 8.3-8.5.[10][11] While the reaction rate is faster at higher pH, the rate of hydrolysis also increases significantly.[3][7] Therefore, a balance must be struck. Reactions are typically run for 30-60 minutes at room temperature or for 2 hours on ice.[4]
Q5: My conjugation efficiency is low. What are the common causes?
Low efficiency is a frequently encountered issue and can be attributed to several factors:
-
Hydrolysis of the NHS ester: This is the most common reason. The reagent may have been improperly stored or handled, or the reaction buffer may be too basic, leading to rapid hydrolysis.[1][2][3]
-
Competing primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, reducing conjugation efficiency.[3][4][5][6] Always use non-amine buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3][4]
-
Incorrect pH: If the pH is too low (e.g., below 7), the target primary amines will be protonated (NH3+), making them poor nucleophiles and slowing the reaction rate significantly.[7][12]
-
Insufficient molar excess of PEG reagent: A significant molar excess of the PEG-NHS ester reagent is often required to drive the reaction to completion and achieve the desired degree of PEGylation.[13][14] A 20-fold molar excess is a common starting point for protein labeling.[4][5]
Troubleshooting Guide
This section addresses specific stability-related problems you might encounter during your experiments.
Issue 1: Complete or near-complete loss of reactivity.
| Potential Cause | Recommended Solution |
| Improper Storage/Handling | The vial of PEG-NHS ester was not stored desiccated at -20°C, or was opened while still cold, leading to condensation and hydrolysis.[1][4][5] Discard the current vial and use a fresh one, ensuring it is warmed to room temperature before opening. |
| Aged Reagent | The reagent is old or has been opened multiple times, leading to gradual hydrolysis from atmospheric moisture.[1][15] |
| Contaminated Solvent | The organic solvent (DMSO, DMF) used to dissolve the reagent was not anhydrous, introducing water and causing rapid hydrolysis.[8] Use a fresh, unopened bottle of anhydrous-grade solvent. |
Issue 2: Reduced conjugation yield despite following the protocol.
| Potential Cause | Recommended Solution |
| Sub-optimal Buffer pH | The reaction buffer pH is not optimal. While the recommended range is 7.2-8.5, the ideal pH can be protein-specific. A pH that is too low reduces amine reactivity, while a pH that is too high accelerates hydrolysis.[3][12] Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal condition for your specific target. |
| Hydrolysis During Reaction | The reaction is running for too long at a high pH, allowing hydrolysis to dominate over the amidation reaction.[3][16] Try shortening the reaction time or performing the incubation at a lower temperature (e.g., 4°C or on ice) to slow the rate of hydrolysis.[4][5] |
| Presence of Nucleophilic Contaminants | The protein or buffer solution contains low levels of amine contaminants (e.g., from ammonium (B1175870) sulfate (B86663) precipitation) that compete with the reaction. Perform buffer exchange (e.g., dialysis or desalting column) on your protein sample immediately before the reaction to ensure it is in a clean, amine-free buffer.[4][5][6] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. Hydrolysis rates increase dramatically as the pH becomes more alkaline.
| pH | Half-life of NHS Ester (Approximate) | Implication for Experiment |
| 7.0 | 4-5 hours[3][16] | Slower reaction, but much greater stability. Suitable for longer incubations. |
| 8.0 | 1 hour[16] | A good compromise between reaction rate and stability for many proteins.[12] |
| 8.5 - 8.6 | 10 minutes[3][16] | Very fast reaction, but also very rapid hydrolysis. Requires short incubation times and precise control. |
| 9.0 | Minutes[1][2] | Extremely high rate of hydrolysis. Generally not recommended unless the amidation reaction is exceptionally fast. |
Note: Half-life values are approximate and can be influenced by buffer composition, temperature, and the specific structure of the NHS ester molecule.[17]
Experimental Protocols & Workflows
Protocol: Testing the Activity of this compound
This protocol allows you to assess if your PEG-NHS ester is still active by measuring the release of the N-hydroxysuccinimide (NHS) byproduct upon forced hydrolysis.[1]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a minimal amount (<100 µL) of anhydrous DMSO, then add the buffer.[1]
-
Prepare a blank control tube containing only the buffer (and DMSO if used).
-
Zero the spectrophotometer at 260 nm using the blank.
-
Measure the initial absorbance (A_initial) of the NHS ester solution at 260 nm. This reading should be low for a fresh, unhydrolyzed reagent.
-
To force hydrolysis, add 100 µL of 0.5 N NaOH to 1 mL of your reagent solution. Mix quickly.[1]
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[1]
Interpretation:
-
Active Reagent: A_final will be significantly greater than A_initial. This indicates the release of NHS upon hydrolysis, confirming the ester was active.
-
Inactive (Hydrolyzed) Reagent: A_final will be equal to or only slightly greater than A_initial. This suggests the reagent was already hydrolyzed before the test.
Visualizing Workflows and Pathways
Caption: Competing reaction pathways for this compound.
Caption: Decision tree for troubleshooting low PEGylation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. confluore.com [confluore.com]
- 10. precisepeg.com [precisepeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. espace.inrs.ca [espace.inrs.ca]
- 14. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating Acid-PEG8-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. The use of heterobifunctional linkers like Acid-PEG8-NHS ester allows for precise, covalent attachment of PEG chains. However, rigorous validation is paramount to ensure the desired degree of PEGylation, identify the site of conjugation, and confirm the homogeneity of the final product. This guide provides an objective comparison of mass spectrometry-based validation of this compound conjugation with other common analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for PEGylation Analysis
Mass spectrometry (MS) has emerged as the most powerful and versatile tool for the detailed characterization of PEGylated proteins and peptides.[1][2][3] It provides not only confirmation of successful conjugation but also precise information on the molecular weight, degree of PEGylation, and the specific sites of modification.[1][4][5] The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS).
Key Advantages of Mass Spectrometry:
-
High Accuracy and Resolution: Modern mass spectrometers can determine the mass of large biomolecules with exceptional accuracy, allowing for the unambiguous identification of the attached PEG chain.[2][6]
-
Determination of PEGylation Degree: MS can distinguish between molecules with different numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated species), providing a detailed profile of the conjugation reaction's efficiency.[1][7]
-
Site-Specific Analysis: Through techniques like peptide mapping, mass spectrometry can pinpoint the exact amino acid residues (typically lysines or the N-terminus for NHS ester chemistry) where the this compound has attached.[4][5][8][9]
-
Heterogeneity Assessment: It allows for the characterization of the inherent heterogeneity of both the protein and the PEG reagent, which is crucial for regulatory submissions.[6][8]
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-LC/MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser beam. | Analyte in solution is nebulized and ionized, then separated by liquid chromatography before MS analysis. |
| Primary Use | Rapid determination of molecular weight and degree of PEGylation of intact proteins/peptides.[1][7][10] | Detailed characterization, including site of PEGylation, quantification, and analysis of complex mixtures.[1][8] |
| Sample Throughput | High | Moderate |
| Coupling to Separation | Typically offline | Online with HPLC/UPLC for separation of conjugates and peptides.[1][2] |
| Data Complexity | Simpler spectra, often showing singly charged ions. | More complex spectra with multiple charge states, requiring deconvolution.[6][8] |
| Resolution | Generally lower than ESI-MS for high mass molecules. | High resolution and mass accuracy.[2][6][8] |
Alternative Validation Methods
While mass spectrometry provides the most comprehensive data, other techniques are often used as complementary or initial screening methods.
| Method | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of proteins based on molecular weight. | Visual confirmation of an increase in molecular weight upon PEGylation. | Simple, inexpensive, and widely available. | Low resolution, provides no information on the degree or site of PEGylation, not quantitative. |
| HPLC/UPLC (SEC, RP) | Separation of molecules based on size (SEC) or hydrophobicity (RP). | Separation of PEGylated species from unreacted protein and PEG. Can provide information on purity and heterogeneity.[11] | Quantitative, can be used for purification. | Does not provide direct mass information or site of conjugation. Co-elution can be an issue. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Can be used to confirm conjugation if the PEG reagent or biomolecule has a unique chromophore. | Simple and rapid. | Indirect method, not universally applicable, provides no structural information. |
Experimental Protocols
Mass Spectrometry Validation of this compound Conjugation
This protocol provides a general workflow for both intact mass analysis and peptide mapping to validate the conjugation of an this compound to a protein.
Materials:
-
PEGylated protein sample
-
Non-PEGylated (native) protein control
-
Urea or Guanidine HCl (denaturant)
-
Dithiothreitol (DTT) (reducing agent)
-
Iodoacetamide (IAA) (alkylating agent)
-
Trypsin (protease)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-purity water
-
MALDI Matrix (e.g., sinapinic acid) or LC-MS system (e.g., Q-TOF, Orbitrap)
Protocol for Intact Mass Analysis (MALDI-TOF or ESI-LC/MS):
-
Sample Preparation:
-
Desalt the PEGylated and native protein samples using a suitable method (e.g., dialysis, spin columns) into a volatile buffer like ammonium (B1175870) acetate.[8]
-
-
MALDI-TOF Analysis:
-
Mix the desalted sample with a MALDI matrix solution (e.g., sinapinic acid in ACN/water/TFA).[12]
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
ESI-LC/MS Analysis:
-
Inject the desalted sample onto a reverse-phase LC column.
-
Elute the protein with a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid).
-
Introduce the eluent into the ESI source of the mass spectrometer and acquire the data.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.[8]
-
Protocol for Peptide Mapping (LC-MS/MS):
-
Denaturation, Reduction, and Alkylation:
-
Proteolytic Digestion:
-
Sample Cleanup:
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in data-dependent acquisition mode to obtain MS/MS fragmentation data for the peptides.[9]
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the native protein.
-
Search the PEGylated sample data for the expected mass shift corresponding to the Acid-PEG8 moiety on peptides containing potential conjugation sites (lysines and the N-terminus).
-
The fragmentation data (MS/MS) will confirm the exact site of modification.
-
Visualizing the Workflow and Logic
Caption: Workflow for conjugation and validation.
Caption: NHS ester conjugation chemistry.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. covalx.com [covalx.com]
A Researcher's Guide to Characterizing Acid-PEG8-NHS Ester Protein Conjugates by HPLC
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of proteins. The use of heterobifunctional linkers like Acid-PEG8-NHS ester allows for precise, multi-step conjugation strategies. However, the success of any PEGylation reaction hinges on the rigorous characterization of the resulting conjugate. High-Performance Liquid Chromatography (HPLC) stands out as an indispensable tool for assessing the purity, homogeneity, and consistency of these bioconjugates.
This guide provides an objective comparison of the primary HPLC methods used to characterize this compound protein conjugates, supported by experimental protocols and data presentation. It also briefly explores alternative analytical techniques to provide a comprehensive overview for selecting the most appropriate characterization strategy.
Comparing HPLC-Based Characterization Methods
The modification of a protein with a PEG linker alters its physicochemical properties, such as size, hydrophobicity, and surface charge. HPLC separates molecules based on these properties, making it highly effective for analyzing PEGylation reaction mixtures. The two most common HPLC modes for this application are Size-Exclusion Chromatography and Reversed-Phase Chromatography.
| Feature | Size-Exclusion Chromatography (SEC-HPLC) | Reversed-Phase Chromatography (RP-HPLC) |
| Separation Principle | Separates molecules based on their hydrodynamic radius (size and shape in solution).[1][2] | Separates molecules based on their hydrophobicity.[] |
| Primary Application | Quantifying high molecular weight species (aggregates), and separating the PEG-protein conjugate from the smaller, unmodified protein and free PEG.[1][4] | Separating protein species with different degrees of PEGylation (e.g., mono-, di-, multi-PEGylated) and resolving positional isomers.[][5][6] |
| Strengths | - Robust and reproducible method. - Uses physiological, non-denaturing mobile phases. - Gold standard for aggregate analysis.[1] | - High resolution for species of similar size but different PEGylation status. - Excellent selectivity for specific sites of PEGylation.[6] |
| Limitations | - May fail to separate species with similar hydrodynamic radii, such as a large free PEG molecule and the PEGylated protein.[7] - Cannot discriminate between proteins with different modification sites but the same number of PEG chains.[6] | - Can require harsh conditions (e.g., organic solvents, high temperatures) that may denature the protein. - Peak shape and recovery can be challenging. |
| Typical Column | Silica-based with hydrophilic coating (e.g., TSKgel G3000SWXL).[1] | C4 or C18 alkyl chains bonded to silica (B1680970) (e.g., Jupiter C4, C18).[5][8] C4 is often preferred for larger proteins.[6] |
| Mobile Phase | Aqueous buffers (e.g., phosphate-buffered saline).[9] | A gradient of aqueous buffer (often with 0.1% TFA) and an organic solvent like acetonitrile.[5] |
Alternative and Complementary Characterization Techniques
While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides the most complete picture of a PEGylated protein.
| Technique | Principle & Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio. When coupled with HPLC (LC-MS), it provides accurate molecular weight of the conjugate, confirming the degree of PEGylation and identifying impurities.[10] |
| Hydrophobic Interaction (HIC) | Separates proteins based on hydrophobicity under non-denaturing, high-salt conditions. It can be a useful alternative to RP-HPLC with milder conditions.[] |
| Ion-Exchange (IEC) | Separates molecules based on net surface charge. PEGylation can shield charged residues, altering elution and allowing for separation of different species. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of molecules in solution, providing information on size and aggregation state.[10] |
Quantitative Data Summary
Effective characterization relies on quantitative analysis of the reaction mixture. HPLC allows for the determination of purity and the relative amounts of each species.
| Sample | Method | Retention Time (min) | Peak Area (%) | Interpretation |
| Unmodified Protein | SEC-HPLC | 12.5 | 99.5 | High purity starting material |
| RP-HPLC | 15.2 | 99.8 | High purity starting material | |
| PEGylation Reaction Mix | SEC-HPLC | 9.8 | 5.1 | Aggregate |
| 10.7 | 80.3 | Mono-PEGylated Conjugate | ||
| 12.5 | 14.6 | Unmodified Protein | ||
| Purified Conjugate | RP-HPLC | 15.2 | 2.1 | Unmodified Protein |
| 18.1 | 92.5 | Mono-PEGylated (Isomer 1) | ||
| 18.9 | 5.4 | Mono-PEGylated (Isomer 2) |
Experimental Protocols & Visualizations
Protein Conjugation with this compound
The this compound is a bifunctional linker.[11] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysine side chains and the N-terminus of the protein) to form stable amide bonds.[][13][14] The reaction is typically performed at a slightly basic pH to ensure the primary amines are deprotonated and nucleophilic.[]
Caption: Reaction of an NHS ester with a primary amine on a protein.
Methodology:
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[13][15]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[13] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess PEG reagent and byproducts via dialysis or size-exclusion chromatography (desalting column).[13]
HPLC Characterization Workflow
A combination of SEC-HPLC and RP-HPLC provides a comprehensive characterization of the conjugate. SEC is used first to assess aggregation and remove unreacted small molecules, while RP-HPLC is used to determine the degree of PEGylation and purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 4. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Acid-PEG8-NHS Ester vs. SM(PEG)n Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the success of bioconjugation strategies. This guide provides an objective comparison of two popular classes of PEGylated crosslinkers: Acid-PEG8-NHS ester, a bifunctional amine-reactive linker, and the SM(PEG)n series, a family of heterobifunctional amine-to-sulfhydryl crosslinkers. This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visualizations of their application in common laboratory workflows.
Introduction to the Crosslinkers
This compound is a bifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer with eight ethylene (B1197577) glycol units. One terminus is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[1][2] The other terminus is a carboxylic acid that can be activated, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with primary amines, also forming an amide bond.[3] This bifunctionality allows for the crosslinking of two amine-containing molecules. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.[4]
SM(PEG)n crosslinkers (where 'n' denotes the number of ethylene glycol units) are heterobifunctional reagents.[5] They possess an NHS ester at one end for reacting with primary amines and a maleimide (B117702) group at the other end, which specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[5][6] This dual reactivity enables the controlled, sequential conjugation of two different types of biomolecules, for instance, an antibody (with available amines) and a cysteine-containing peptide or a thiol-modified drug.[5][7] The PEG spacer in SM(PEG)n linkers provides similar benefits of increased solubility and reduced immunogenicity.[5][7]
Performance Comparison: this compound vs. SM(PEG)n
The choice between these two crosslinkers hinges on the specific application, the available functional groups on the target biomolecules, and the desired level of control over the conjugation process.
| Feature | This compound | SM(PEG)n Crosslinkers |
| Reactive Groups | NHS ester (amine-reactive), Carboxylic acid (amine-reactive after activation) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Bond Formed | Amide bond | Amide bond and Thioether bond |
| Specificity | Reacts with primary amines at both ends. | Reacts with primary amines at one end and sulfhydryls at the other. |
| Control of Conjugation | One-step or two-step (with EDC activation). Potential for homodimer formation. | Typically a controlled two-step process, minimizing homodimerization.[5] |
| Reaction pH (NHS ester) | 7.2 - 8.5[1] | 7.2 - 8.5[5] |
| Reaction pH (Maleimide) | N/A | 6.5 - 7.5[5] |
| Bond Stability | Amide bonds are generally very stable.[8] | Thioether bonds are stable; however, the maleimide-thiol linkage can undergo a retro-Michael reaction, leading to deconjugation, though this is less of a concern with newer generation maleimides.[4] |
| Common Applications | Protein-protein crosslinking, surface modification. | Antibody-drug conjugation, protein-peptide conjugation, immobilization.[9][10] |
| Key Advantage | Useful for linking two amine-containing molecules. | High degree of control and specificity for linking molecules with distinct functional groups.[11] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking using this compound and EDC
This protocol describes the activation of the carboxylic acid group on the first protein using EDC and NHS, followed by conjugation to the second protein.
Materials:
-
Protein 1 (to be activated)
-
Protein 2 (containing primary amines)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Protein 1 Preparation: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2-10 mM.
-
Add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents: Immediately pass the activated Protein 1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation to Protein 2:
-
Immediately add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer. A molar ratio of 1:1 is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.
Protocol 2: Two-Step Antibody-Drug Conjugation using SM(PEG)n
This protocol outlines the conjugation of a thiol-containing drug to an antibody.
Materials:
-
Antibody (containing primary amines)
-
Thiol-containing drug
-
SM(PEG)n crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Antibody Preparation: Dissolve the antibody in Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Stock Solution: Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker: Remove the unreacted SM(PEG)n by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 3- to 5-fold molar excess of the drug is a common starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal pH for the maleimide reaction is 6.5-7.5.[5]
-
-
Purification: Purify the antibody-drug conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess drug and unreacted antibody.
Visualizing Workflows and Pathways
Experimental Workflow: Antibody-Drug Conjugation with SM(PEG)n
References
- 1. Acid-PEG9-NHS ester | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. purepeg.com [purepeg.com]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protein-cell.net [protein-cell.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle for Bioconjugation: Acid-PEG8-NHS Ester vs. Maleimide Chemistry
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is a critical step in the creation of targeted therapeutics, diagnostics, and research tools. The choice of chemical strategy dictates the specificity, stability, and ultimately, the performance of the resulting antibody conjugate. This guide provides an objective comparison of two widely used bioconjugation techniques: Acid-PEG8-NHS ester chemistry, which targets primary amines, and maleimide (B117702) chemistry, which targets thiol groups. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to guide your selection process.
At a Glance: Key Differences
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl/Thiol groups (Cysteine) |
| Bond Formed | Stable amide bond | Stable thioether bond |
| Reaction pH | Mildly alkaline (pH 7.2-8.5)[1][][3] | Neutral (pH 6.5-7.5)[4] |
| Specificity | Targets abundant lysine (B10760008) residues, leading to potentially heterogeneous conjugates.[1][5] | Targets less abundant cysteine residues, allowing for more site-specific conjugation.[1][6] |
| Stability of Linkage | Amide bond is highly stable and effectively irreversible under physiological conditions.[1][] | The initial thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation. However, the succinimide (B58015) ring can undergo hydrolysis to a more stable form.[7] |
| Potential for Side Reactions | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH.[3] | At pH above 7.5, maleimides can react with amines.[8] |
Delving Deeper: Reaction Mechanisms and Workflows
This compound Chemistry: Targeting Amines
N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, which are abundant on the surface of antibodies, primarily on lysine residues and the N-terminus.[1][][9] The reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG8, can increase the hydrophilicity and hydrodynamic radius of the conjugate, potentially reducing aggregation and non-specific binding.[]
The general workflow for antibody conjugation using an this compound involves the activation of a carboxyl group on the payload molecule with NHS, followed by the reaction with the antibody in a suitable buffer.
Maleimide Chemistry: Targeting Thiols
Maleimide chemistry offers a more site-specific approach to antibody conjugation by targeting the sulfhydryl (thiol) groups of cysteine residues.[1][6] This reaction, a Michael addition, proceeds efficiently under neutral pH conditions (6.5-7.5) to form a stable thioether bond.[4] Since cysteine residues are less abundant than lysine residues on a typical antibody, maleimide chemistry allows for a greater degree of control over the conjugation site and the drug-to-antibody ratio (DAR).
For native antibodies that lack free thiols, the disulfide bonds in the hinge region can be selectively reduced to generate reactive cysteine residues. Alternatively, cysteines can be engineered into specific sites of the antibody sequence.
References
- 1. nbinno.com [nbinno.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. nbinno.com [nbinno.com]
The Decisive Advantage: A Comparative Guide to Acid-PEG8-NHS Ester for Advanced Bioconjugation
In the intricate world of drug development and proteomics, the selection of a chemical linker is a pivotal decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate. Among the myriad of options, discrete Polyethylene (B3416737) Glycol (PEG) linkers have become indispensable tools. This guide provides an objective, data-driven comparison of Acid-PEG8-NHS ester against other common PEG linkers, offering researchers, scientists, and drug development professionals a clear framework for selecting the optimal reagent for their specific application.
The Foundation: Superiority of Discrete PEG Linkers
The "PEG8" in this compound signifies a discrete, monodisperse PEG chain with exactly eight ethylene (B1197577) glycol units. This structural precision offers significant advantages over traditional, polydisperse PEG linkers, which are mixtures of varying chain lengths. Monodisperse PEGs lead to more homogeneous bioconjugates, which is critical for reproducibility, characterization, and meeting stringent regulatory standards.[1][2]
Table 1: Comparison of Monodisperse vs. Polydisperse PEG Linkers
| Feature | Monodisperse PEG (e.g., this compound) | Polydisperse PEG |
| Composition | Single, pure compound with a precise molecular weight.[3] | Mixture of polymers with an average molecular weight.[3] |
| Purity | High, ensuring batch-to-batch consistency.[2] | Variable, leading to heterogeneity in the final product.[4] |
| Characterization | Straightforward, with a defined chemical structure.[5] | Complex, complicating analysis and purification. |
| Reproducibility | High, critical for therapeutic applications.[5] | Low, can affect drug quality and consistency.[6] |
| Pharmacokinetics | More predictable and optimized pharmacokinetic profiles.[2] | Can lead to variability in drug circulation and clearance.[1] |
The defined length of the PEG8 chain provides a hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces aggregation, and can shield it from enzymatic degradation and immune responses.[7]
The Workhorse: Amine-Reactive NHS Ester Chemistry
The N-hydroxysuccinimide (NHS) ester is one of the most common and effective functional groups for targeting primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[8] The reaction proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-9) to form a highly stable and irreversible amide bond.[6][9]
A primary challenge with NHS esters is their susceptibility to hydrolysis in aqueous environments, which competes with the amine reaction.[10] The rate of hydrolysis increases with pH.[11] However, compared to other activated esters, succinimidyl carbonate (SC) functionalized PEG-NHS linkers offer enhanced reactivity and greater stability in aqueous solutions.[6][10]
Head-to-Head: this compound vs. Alternative Linkers
The choice of linker chemistry is dictated by the available functional groups on the target molecule and the desired properties of the final conjugate. The most common alternative to amine-reactive chemistry is thiol-reactive chemistry, typically employing a maleimide (B117702) group to target cysteine residues.
vs. Maleimide-PEG Linkers
Maleimide chemistry offers the key advantage of site-specificity. Cysteine residues are far less abundant on protein surfaces than lysine residues, allowing for more controlled and precise conjugation, which is highly desirable in therapeutics like Antibody-Drug Conjugates (ADCs).[9] However, the resulting thioether bond has been shown to be less stable in vivo compared to the amide bond formed by NHS esters. It can undergo a retro-Michael reaction, leading to premature drug release, or exchange with other thiols like albumin in the plasma.[12][13]
Table 2: Performance Comparison of NHS Ester vs. Maleimide Linkers
| Feature | This compound | Maleimide-PEG8 Linker |
| Target Residue | Primary Amines (Lysine, N-terminus)[8] | Thiols (Cysteine)[14] |
| Target Abundance | High | Low |
| Site-Specificity | Low (random conjugation to multiple sites)[15] | High (ideal for engineered cysteines)[9] |
| Resulting Bond | Amide | Thioether |
| Bond Stability | Very High, stable in circulation.[5] | Susceptible to hydrolysis and thioether exchange.[12][13] |
| Conjugate Homogeneity | Heterogeneous (varying DAR)[15] | Homogeneous (defined DAR) |
| Reaction pH | 7.2 - 8.5[6] | 6.5 - 7.5[16] |
While the homogeneity of maleimide conjugates is a significant advantage, the superior stability of the amide bond formed by this compound makes it a robust choice, particularly when absolute site-specificity is not the primary concern or when the target molecule lacks accessible cysteine residues.
vs. Aldehyde-PEG Linkers
Aldehyde-functionalized PEGs offer another route to amine modification via reductive amination. This chemistry can be more specific for the N-terminus of a protein under controlled pH conditions.[15] They can also react with hydrazides to form hydrazone bonds, which are cleavable under acidic conditions, a useful feature for drug release in the lysosomal environment of tumor cells.[17] However, this cleavability comes at the cost of stability in systemic circulation compared to the robust amide bond.[17][18]
The Bifunctional Advantage of this compound
The "Acid" component of this linker provides a secondary reactive handle, making it a heterobifunctional reagent. This allows for complex, multi-step conjugation strategies. For instance, the NHS ester can first be reacted with a protein, and the terminal carboxylic acid on the other end of the PEG chain can then be activated (e.g., using EDC/NHS chemistry) to conjugate a second molecule. This versatility is invaluable for creating sophisticated constructs such as PROTACs or multi-functional imaging agents.
Experimental Protocols
Reproducible results depend on meticulous adherence to optimized protocols. Below are representative methodologies for key experiments.
Protocol 1: General Protein Conjugation with this compound
This protocol describes the covalent attachment of an this compound to an antibody.
-
Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 - 8.0. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the reaction.[14]
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL. If the antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG linker and byproducts from the conjugated antibody using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Protocol 2: Comparative Conjugation with Maleimide-PEG8-NHS Ester
This protocol describes the site-specific conjugation of a thiol-containing drug to an antibody using a Maleimide-PEG-NHS linker as a comparator.
-
Antibody Reduction: Dissolve the antibody in a phosphate (B84403) buffer (pH 6.5-7.5). To expose free sulfhydryl groups for conjugation, partially reduce the antibody's interchain disulfide bonds by adding a 5- to 10-fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at 37°C.
-
Reagent Preparation: Dissolve the Maleimide-PEG-drug construct in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C in the dark. The maleimide-thiol reaction is highly specific and efficient at near-neutral pH.[16]
-
Purification and Analysis: Purify the resulting ADC using SEC to remove unconjugated drug and linker. Analyze the purity and determine the DAR by HIC and SDS-PAGE.[3]
Application Workflow: Antibody-Drug Conjugate (ADC) Development
The choice of linker technology is a cornerstone of ADC design. The following workflow illustrates the development process, highlighting the critical juncture of linker selection and conjugation strategy.
Conclusion
This compound stands out as a powerful and versatile tool in the bioconjugation toolbox. Its key advantages lie in the combination of a discrete PEG8 spacer and a robust, amine-reactive NHS ester. This provides:
-
Homogeneity and Reproducibility: The monodisperse PEG chain ensures a well-defined final product.[1]
-
Enhanced Physicochemical Properties: The hydrophilic PEG spacer improves solubility and stability.[7]
-
Robust Linkage: The NHS ester forms a highly stable amide bond, ensuring conjugate integrity in vivo.[5]
-
Versatility: The bifunctional acid/NHS ester design allows for complex, sequential conjugation strategies.
While alternatives like maleimide-PEG linkers offer superior site-specificity, this often comes with a trade-off in bond stability.[12] The choice of linker ultimately depends on a careful evaluation of the specific biomolecule, the desired attributes of the conjugate, and the final application. For applications requiring a stable, reliable, and versatile linker for modifying primary amines, this compound presents a decisive advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS-PEG-NHS [nanocs.net]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating PEGylation: A Comparative Guide to Quantifying Acid-PEG8-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the precise determination of the degree of PEGylation is a critical quality attribute for ensuring the efficacy and safety of bioconjugates. This guide provides an objective comparison of key analytical methods for quantifying the attachment of Acid-PEG8-NHS ester to proteins and peptides, supported by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules, including improved stability, reduced immunogenicity, and extended circulation half-life.[1] The this compound is a specific type of PEGylation reagent with a discrete chain length of eight ethylene (B1197577) glycol units, terminating in an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the target molecule.[2][3] Accurately determining the number of PEG molecules conjugated to each biomolecule is paramount for understanding its structure-activity relationship and ensuring batch-to-batch consistency.
This guide explores and compares several established analytical techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography (HPLC) via Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. Additionally, the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is presented as a complementary method for quantifying the modification of primary amines.
Comparison of Analytical Techniques
The choice of analytical method for determining the degree of PEGylation depends on several factors, including the desired level of detail (average PEGylation vs. distribution of species), the properties of the conjugate, and the available instrumentation. The following table summarizes the key quantitative performance metrics for each technique in the context of this compound conjugates.
| Feature | MALDI-TOF Mass Spectrometry | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | ¹H NMR Spectroscopy | TNBS Assay |
| Principle | Measures mass-to-charge ratio to determine molecular weight shifts.[4] | Separates molecules based on hydrodynamic volume.[5] | Separates molecules based on hydrophobicity.[6] | Quantifies specific protons on the PEG and protein backbone.[7] | Colorimetric quantification of unreacted primary amines.[8] |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species.[9] | Separation of PEGylated, un-PEGylated, and free PEG species.[5] | Resolution of different PEGylated species (mono-, di-, etc.).[10] | Average degree of PEGylation.[11] | Indirect measure of the degree of amine modification.[12] |
| Accuracy | High | Moderate | Moderate-High | High | Moderate |
| Precision | High | Moderate | High | High | Moderate |
| Sensitivity | High (femtomole to picomole) | Moderate | High | Low (micromolar to millimolar) | Moderate |
| Throughput | High | Moderate | Moderate | Low | High |
| Key Advantage | Direct and rapid determination of mass and distribution.[4] | Good for separating free PEG from the conjugate.[5] | Can resolve species with the same number of PEGs attached at different sites.[13] | Provides an absolute quantification without the need for species-specific standards.[14] | Simple, rapid, and cost-effective.[8] |
| Limitations | Signal suppression and peak broadening can occur with heterogeneous samples.[15] | Limited resolution for species with small size differences.[5] | Complex chromatograms may require extensive method development.[6] | Requires high sample concentration and can be complex for large proteins.[11] | Indirect measurement; interference from amine-containing buffers.[8] |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below, along with visual workflows to illustrate the experimental process.
MALDI-TOF Mass Spectrometry
Principle: This technique measures the mass-to-charge ratio of ions. By comparing the mass of the native protein/peptide with the PEGylated conjugate, the mass difference reveals the number of attached PEG8 units.[4]
Experimental Protocol:
-
Sample Preparation:
-
Desalt and purify the PEGylated conjugate to remove excess PEG and salts.
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid) at a concentration of approximately 10-100 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.[4]
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, facilitating co-crystallization.[16]
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is typically used for larger molecules.[15]
-
Optimize the laser power to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the un-PEGylated protein and the various PEGylated species.
-
Calculate the mass difference between consecutive peaks to confirm it corresponds to the mass of the Acid-PEG8 moiety.
-
The degree of PEGylation is determined by the number of PEG units corresponding to each mass peak. The relative intensity of the peaks can provide an estimate of the distribution of different species.
-
High-Performance Liquid Chromatography (HPLC)
Principle: SEC separates molecules based on their size in solution. Larger molecules elute earlier than smaller ones. This method can be used to separate the PEGylated conjugate from the smaller, unreacted PEG reagent.[5]
Experimental Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Shodex Protein KW series) with a mobile phase such as 20 mM HEPES buffer at pH 6.5.[5]
-
-
Sample Preparation:
-
Dissolve the PEGylation reaction mixture in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using a refractive index (RI) detector for PEG and a UV detector for the protein/peptide.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated conjugate, un-PEGylated protein, and free PEG based on their retention times.
-
The degree of PEGylation can be estimated from the relative peak areas, although this is less precise than other methods for determining the exact number of attached PEGs.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. covalx.com [covalx.com]
A Comparative Guide to MALDI-TOF Analysis of Proteins Modified with Acid-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of proteins modified with Acid-PEG8-NHS ester. It includes a comparative analysis with alternative techniques, supported by experimental data and detailed protocols to aid in methodological selection and application.
Introduction to Protein PEGylation and its Analysis
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][2] The this compound is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins, forming a stable amide bond.[3][4]
Accurate characterization of PEGylated proteins is critical for ensuring the safety and efficacy of biotherapeutics. Key quality attributes to be determined include the degree of PEGylation (the number of PEG molecules attached to the protein) and the distribution of different PEGylated species. MALDI-TOF mass spectrometry has emerged as a powerful and rapid tool for this purpose, providing direct measurement of the molecular weight shifts resulting from PEGylation.[5][6][7][8] However, other techniques such as Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also commonly used, each with distinct advantages and limitations.[5][9]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for characterizing PEGylated proteins depends on several factors, including the specific information required, the properties of the protein and the PEG reagent, and the available instrumentation.
Quantitative Performance Comparison
The following table summarizes key performance metrics for MALDI-TOF, SEC, and HPLC in the analysis of PEGylated proteins.
| Parameter | MALDI-TOF | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ions | Separates based on hydrodynamic volume | Separates based on polarity/hydrophobicity |
| Information Provided | Direct measurement of molecular weight, degree of PEGylation, and distribution of PEGylated species.[5][6] | Estimation of hydrodynamic size, which correlates with the degree of PEGylation.[5] | Separation of different PEGylated species, providing information on heterogeneity.[5][9] |
| Accuracy | High for molecular weight determination.[6] | Moderate; dependent on calibration standards. | High for quantification with appropriate detectors.[5] |
| Precision (%RSD) | Generally <15% for quantification. | High for retention time (<0.1% RSD).[5] | High for retention time and peak area (<1% RSD for quantification).[5] |
| Limit of Detection (LOD) | Picomole to femtomole range.[5] | ~3 µg/mL for PEGylated proteins.[5] | Varies with detector. |
| Throughput | High; rapid analysis of multiple samples.[5][10] | Moderate; dependent on run time.[5] | Moderate; dependent on run time.[5] |
| Strengths | Fast, high sensitivity, tolerant to some buffers and salts, provides direct mass information.[5][10][11] | Robust, good for assessing aggregation and larger structural changes. | High resolution and reproducibility, well-established for quantitative analysis.[5] |
| Weaknesses | Can have lower resolution for very large or heterogeneous molecules, potential for ion suppression.[8][10][12] | Indirect measure of PEGylation, resolution may be limited for species with similar hydrodynamic radii.[5] | Can be complex to develop methods, potential for protein denaturation on the column. |
Experimental Protocols
Protocol 1: Protein PEGylation with this compound
This protocol outlines a general procedure for the covalent modification of a protein with an amine-reactive PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[1]
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2][13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[1]
-
Dialysis or size-exclusion chromatography materials for purification.[14]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[15] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[15]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[15] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[15]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution.[14][15] The optimal molar ratio should be determined empirically. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[14]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[14] Incubate for 30 minutes at room temperature.[14]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[14]
Protocol 2: MALDI-TOF Analysis of PEGylated Protein
This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.
Materials:
-
PEGylated protein sample
-
MALDI Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins, or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides).[5]
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[5]
-
Sample-Matrix Mixture: Mix the sample solution and the matrix solution in a 1:1 ratio.[5]
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.[5]
-
Crystallization: Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the sample and the matrix.[5]
-
Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for the unmodified and expected PEGylated protein species. Linear mode is often used for large molecules.[5] The laser power should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.[5]
-
Data Analysis: The resulting mass spectrum will display a series of peaks. These peaks correspond to the un-PEGylated protein and the protein modified with one, two, or more PEG chains. The mass difference between adjacent peaks corresponds to the mass of the attached PEG moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.[5]
Visualizations
Caption: Experimental workflow for PEGylation and MALDI-TOF analysis.
Caption: Comparison of analytical techniques for PEGylated proteins.
Conclusion
MALDI-TOF mass spectrometry is a highly effective technique for the direct and rapid characterization of proteins modified with this compound.[5][6] Its ability to provide precise molecular weight information allows for the unambiguous determination of the degree of PEGylation and the distribution of various PEGylated species.[5][6] While SEC and HPLC are valuable orthogonal techniques that provide complementary information on size, heterogeneity, and purity, MALDI-TOF stands out for its speed, sensitivity, and direct measurement capabilities in the analysis of PEGylated biotherapeutics.[5][9] The choice of the most suitable technique will ultimately be guided by the specific analytical requirements of the research or drug development stage.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Protein PEGylation [jenkemusa.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. covalx.com [covalx.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI Peptide Mapping for Fast Analysis in Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
A Comparative Guide to Bifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the successful synthesis of bioconjugates, influencing the efficiency, stability, and therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of two primary classes of PEG linkers: bifunctional (homobifunctional) and heterobifunctional linkers, offering insights into their respective advantages and applications in advanced drug development.
Introduction: Defining the Molecular Bridges
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[1][2] The inherent properties of the PEG chain—hydrophilicity, biocompatibility, and flexibility—can significantly enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[3][4] Bifunctional PEG linkers possess reactive functional groups at both ends of the PEG chain, enabling the crosslinking of molecules.[1][2] The key distinction lies in the nature of these terminal groups.
Homobifunctional PEG Linkers are characterized by having identical reactive groups at both ends (X-PEG-X).[2][5] These are typically used for crosslinking identical molecules or in applications like hydrogel formation.[2][]
Heterobifunctional PEG Linkers , in contrast, possess two different reactive functional groups at their termini (X-PEG-Y).[2][5][] This dual reactivity is a significant advantage, allowing for controlled, sequential conjugation of two distinct molecules with high specificity.[7][8] This precision is paramount in the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9]
At a Glance: Key Differences and Structures
The fundamental difference between these linker types dictates their utility in bioconjugation strategies. Heterobifunctional linkers offer superior control over the conjugation process, minimizing the formation of undesirable byproducts.[7]
Figure 1. Structural comparison of homobifunctional and heterobifunctional PEG linkers.
Performance Comparison: A Data-Driven Analysis
The choice between a homobifunctional and a heterobifunctional linker significantly impacts the outcome of a conjugation reaction. Heterobifunctional linkers, with their orthogonal reactive ends, facilitate a more controlled, two-step conjugation process.[7] This sequential approach generally results in a more homogeneous and well-defined final product with a higher yield of the desired conjugate, whereas one-pot reactions with homobifunctional linkers can lead to a mixture of products, including undesirable polymers.[7]
The following tables summarize typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a homobifunctional linker (e.g., Bis-NHS-PEG) with a representative heterobifunctional linker (e.g., Mal-PEG-NHS).
Table 1: Comparative Conjugation Efficiency and Product Purity [7]
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC) [7]
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
Applications in Advanced Therapeutics
The superior control offered by heterobifunctional linkers makes them the preferred choice for complex bioconjugates where precision and stability are critical.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.[8][9] Heterobifunctional PEG linkers are pivotal in this application, allowing for site-specific conjugation and ensuring the drug payload is delivered effectively to cancer cells while minimizing systemic toxicity.[8] The PEG chain itself can improve the solubility and pharmacokinetic profile of the ADC.[9]
Figure 2. Mechanism of action for an ADC utilizing a heterobifunctional PEG linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and PEG-based heterobifunctional linkers are often used to connect the target-binding and E3 ligase-binding moieties, optimizing the formation of the ternary complex required for degradation.[7][9]
Experimental Protocols
The following sections provide generalized methodologies for bioconjugation, highlighting the key differences between using homobifunctional and heterobifunctional linkers.
General Protein Conjugation Workflow
The diagram below illustrates a generalized workflow for protein conjugation, emphasizing the additional control step afforded by heterobifunctional linkers.
Figure 3. Generalized experimental workflow for bioconjugation.
Detailed Methodology for a Two-Step Heterobifunctional Conjugation
This protocol describes the conjugation of a thiol-reactive drug to a monoclonal antibody using a Maleimide-PEG-NHS ester linker.[7]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Maleimide-PEG-NHS ester linker.
-
Thiol-containing small molecule drug.
-
Water-miscible organic solvent (e.g., DMSO).
-
Desalting column for purification.
-
Quenching buffer (e.g., Tris or glycine).
Procedure:
-
Antibody Modification (Step 1: NHS Ester Reaction):
-
Dissolve the antibody in phosphate (B84403) buffer (pH 7.2-7.5) to a concentration of 1-10 mg/mL.[10]
-
Prepare a stock solution of the Mal-PEG-NHS linker in DMSO.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.[7][10]
-
Incubate for 1-2 hours at room temperature or 2 hours on ice.[3][10]
-
Remove excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).[3]
-
-
Drug Conjugation (Step 2: Maleimide Reaction):
-
Dissolve the thiol-containing drug in an appropriate organic solvent (e.g., DMSO).
-
Add a 3-fold molar excess of the drug solution to the purified, maleimide-activated antibody from Step 1.[7]
-
Incubate for 2 hours at room temperature with gentle stirring.
-
(Optional) Quench the reaction by adding a small molecule thiol (e.g., cysteine) to react with any remaining maleimide groups.
-
-
Purification and Analysis:
-
Purify the final antibody-drug conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove unreacted drug and other impurities.
-
Analyze the purified conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight) and UV/Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).[2]
-
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in bioconjugation. Homobifunctional linkers are suitable for applications where crosslinking identical molecules is desired and subsequent purification challenges can be managed.[7]
However, for the development of complex, well-defined therapeutics such as ADCs and PROTACs, heterobifunctional PEG linkers offer undeniable advantages.[7] Their ability to facilitate controlled, sequential conjugations leads to higher yields of more homogeneous products with enhanced stability and purity.[7] This level of precision is often a prerequisite for clinical development and regulatory approval. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to Amine Conjugation: Alternatives to Acid-PEG8-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules—a process known as PEGylation—is a critical strategy for improving therapeutic efficacy. The choice of linker chemistry is paramount to the success of this endeavor, directly influencing the stability, bioactivity, and immunogenicity of the resulting conjugate. While Acid-PEG8-NHS ester is a widely utilized reagent for targeting primary amines, a comprehensive understanding of its alternatives is essential for optimizing bioconjugation strategies. This guide provides an objective comparison of this compound with other amine-reactive chemistries, supported by experimental data and detailed protocols.
Comparison of Amine-Reactive PEGylation Reagents
The selection of an appropriate linker for amine conjugation depends on several factors, including the desired stability of the linkage, the sensitivity of the protein to reaction conditions, and the importance of site-specificity. The following table summarizes the key characteristics of common alternatives to this compound.
| Feature | Acid-PEG-NHS Ester | Acid-PEG-Aldehyde (Reductive Amination) | Acid-PEG-Isothiocyanate | Acid-PEG-Sulfo-NHS Ester |
| Reactive Group | N-Hydroxysuccinimide Ester | Aldehyde | Isothiocyanate | N-Hydroxysulfosuccinimide Ester |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Linkage | Amide | Secondary Amine | Thiourea (B124793) | Amide |
| Linkage Stability | Very High | High | High | Very High |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | 8.5 - 9.5 | 7.2 - 8.5 |
| Byproducts | N-hydroxysuccinimide | None (after reduction) | None | N-hydroxysulfosuccinimide |
| Reaction Speed | Fast (minutes to hours) | Slower (hours) | Moderate to Fast (hours) | Fast (minutes to hours) |
| Specificity | High for primary amines | High for primary amines | High for primary amines | High for primary amines |
| Water Solubility | Moderate (can require organic co-solvent) | Generally good | Good | High |
| Key Advantage | Well-established chemistry, high reactivity. | Forms a stable secondary amine, can be more site-selective at the N-terminus under controlled pH. | Forms a stable thiourea linkage. | Increased water solubility reduces the need for organic solvents and minimizes protein precipitation. |
| Key Disadvantage | Susceptible to hydrolysis at higher pH. | Requires a reducing agent (e.g., sodium cyanoborohydride). | Can be less reactive than NHS esters. | Susceptible to hydrolysis at higher pH. |
Visualizing the Chemistries
To better understand the molecular transformations involved in each conjugation strategy, the following diagrams illustrate the respective reaction pathways.
A Comparative Guide to Protein Labeling: Acid-PEG8-NHS Ester and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient covalent labeling of proteins is a cornerstone of modern molecular biology, enabling a deeper understanding of protein function, interactions, and localization. The choice of labeling reagent is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison of a popular amine-reactive reagent, Acid-PEG8-NHS ester, with other widely used protein labeling chemistries. We will delve into their performance, supported by a synthesis of available data and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a valuable tool for protein labeling, offering a straightforward method for attaching a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive carboxyl group to proteins. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface. However, the landscape of protein labeling is diverse, with several alternative chemistries offering distinct advantages in terms of specificity, stability, and reaction conditions. This guide compares this compound with three prominent alternatives: maleimide (B117702) chemistry for thiol-reactive labeling, click chemistry for bioorthogonal ligation, and reductive amination for amine modification under different conditions.
Quantitative Performance Comparison
While direct side-by-side quantitative data for this compound against all alternatives under identical conditions is not extensively available in the literature, we can synthesize a comparative overview based on the well-established principles and reported characteristics of each chemical approach. The following tables summarize the key performance parameters to guide your selection process.
Table 1: Comparison of Reaction Parameters and Efficiency
| Feature | This compound | Maleimide Chemistry | Click Chemistry (CuAAC) | Reductive Amination |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Thiol groups (-SH) on cysteines | Azide or alkyne groups (introduced via genetic or chemical modification) | Primary amines (-NH₂) |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5 | 4 - 11 (often buffered around 7-8) | 6 - 9 |
| Reaction Time | 30 minutes - 4 hours[2] | 1 - 4 hours | 1 - 4 hours | 2 - 12 hours |
| Typical Labeling Efficiency | Moderate to High | High | Very High[3] | Moderate to High |
| Specificity | Targets multiple lysines, leading to potential heterogeneity[4] | Highly specific for cysteines, often allowing for site-specific labeling | Highly specific and bioorthogonal[3] | Targets primary amines, similar to NHS esters |
| Reversibility | Irreversible amide bond | Irreversible thioether bond (though some maleimide adducts can undergo retro-Michael reaction) | Irreversible triazole ring | Irreversible amine bond |
Table 2: Comparison of Conjugate Properties and Stability
| Feature | This compound Conjugate | Maleimide Conjugate | Click Chemistry Conjugate | Reductive Amination Conjugate |
| Bond Formed | Stable amide bond[] | Stable thioether bond[6] | Stable triazole linkage | Stable secondary or tertiary amine |
| Hydrolytic Stability | High | Very High | Very High | Very High |
| Potential for Protein Perturbation | Can alter charge and potentially affect protein function due to modification of lysines[4] | Less likely to perturb function if cysteines are not in active sites | Minimal perturbation due to the small size of the reactive groups | Can alter charge and potentially affect protein function |
| Spacer Arm | PEG8 provides hydrophilicity and flexibility | Dependent on the specific maleimide reagent | Dependent on the specific azide/alkyne reagents | No inherent spacer |
| Key Advantage | Simple, one-step reaction targeting abundant functional groups.[] | High specificity for site-directed labeling.[6] | Bioorthogonality allows for labeling in complex biological environments.[3] | Forms a stable bond without introducing a large linker. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein labeling. Below are representative protocols for each of the discussed chemistries.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[8] The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is a common starting point.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8] Protect from light if using a light-sensitive label.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts using a desalting column or dialysis.[2]
-
Quantification: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Protocol 2: Quantification of Protein Labeling
Fluorescence-Based Quantification (for fluorescently tagged proteins):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.
-
Calculate the concentration of the fluorophore using its molar extinction coefficient.
-
The Degree of Labeling (DOL) is the molar ratio of the fluorophore to the protein.
Mass Spectrometry-Based Quantification:
-
Analyze the intact labeled protein using mass spectrometry to determine the mass shift caused by the label. The number of labels can be calculated from the mass increase.
-
Alternatively, digest the labeled protein into peptides and analyze by LC-MS/MS. Labeled peptides can be identified and quantified, providing information on the sites and extent of labeling. This approach is particularly powerful for assessing the heterogeneity of labeling.[9][10]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The choice of a protein labeling strategy is a critical decision that depends on the specific research question, the properties of the protein of interest, and the desired outcome of the experiment. This compound is a versatile and accessible reagent for modifying primary amines, offering the benefits of PEGylation in a straightforward manner. However, for applications requiring higher specificity or labeling in complex biological milieu, alternative chemistries such as maleimide-thiol coupling or click chemistry may be more suitable. Reductive amination provides another avenue for amine modification with different reaction characteristics. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal labeling strategy to achieve their scientific goals.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. UWPR [proteomicsresource.washington.edu]
Amide vs. Thioether Linkages in Bioconjugation: A Comparative Stability Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of therapeutic payloads, imaging agents, or other functional moieties to biomolecules is a cornerstone of modern biopharmaceutical development. The stability of the resulting bioconjugate is paramount, directly impacting its efficacy, safety, and pharmacokinetic profile. Among the myriad of conjugation chemistries, amide and thioether linkages are two of the most prevalent methods for connecting molecules to proteins, peptides, and other biological scaffolds. This guide provides an objective comparison of the stability of these two critical linkages, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Executive Summary
Amide and thioether linkages exhibit distinct stability profiles that are crucial to consider during the design of bioconjugates. Amide bonds are renowned for their exceptional kinetic stability under physiological conditions, rendering them a reliable choice for applications requiring long-term integrity of the conjugate. In contrast, the stability of thioether linkages is highly dependent on the specific chemistry employed for their formation. While thioethers formed via reactions such as those involving haloacetyls are generally stable, the widely used maleimide-based chemistry introduces an inherent instability due to the potential for retro-Michael reactions and subsequent thiol exchange in the presence of endogenous thiols.
Comparative Stability Analysis
The stability of a bioconjugate in vivo is a critical determinant of its therapeutic window. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following table summarizes the key stability characteristics of amide and thioether linkages under physiologically relevant conditions.
| Linkage Type | Formation Chemistry | Key Stability Features | Common Instability Issues | In Vivo Stability |
| Amide | Carboxylic acid + Amine (with coupling agents) | Highly stable to hydrolysis at neutral pH. | Susceptible to enzymatic cleavage by specific proteases if a recognition motif is present. | Generally high stability. |
| Thioether (from Maleimide) | Thiol + Maleimide (B117702) | Stable thioether bond itself. | The succinimidyl ring is prone to retro-Michael reaction and thiol exchange with plasma thiols (e.g., albumin, glutathione), leading to drug loss.[1][2] | Variable, often leading to significant deconjugation over time.[1] |
| Thioether (from Haloacetyl) | Thiol + Haloacetyl (e.g., iodoacetamide) | Forms a stable, irreversible thioether bond. | Generally stable under physiological conditions. | High stability. |
Quantitative Stability Data
Direct head-to-head comparisons of the stability of amide versus thioether linkages on identical bioconjugates are not abundant in the literature. However, data from various studies on antibody-drug conjugates (ADCs) and other bioconjugates provide valuable insights.
| Linker Type | Bioconjugate System | Stability Metric | Reference |
| Amide | Calicheamicin ADC | High stability in vivo. | |
| Thioether (Maleimide-derived) | Trastuzumab-MMAE | ~20% of the conjugate remained intact after 72 hours in human plasma.[3] | [3] |
| Thioether (Maleimide-derived with stabilization) | N-aryl maleimide MMAE ADC | Less than 20% deconjugation in serum over 7 days. | [4] |
| Thioether (Maleimide-derived with stabilization) | Maleamic methyl ester-based ADC | ~3.8% payload shedding in albumin solution after 14 days. | [5] |
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for preclinical development. The following are generalized protocols for commonly employed stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma from different species and quantify the rate of degradation or drug release.
Methodology:
-
Incubation: The bioconjugate is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Preparation:
-
For analysis of intact bioconjugate, plasma proteins may be precipitated with an organic solvent (e.g., acetonitrile) or the bioconjugate can be isolated using affinity capture techniques.
-
For analysis of released small molecule payload, plasma proteins are precipitated with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard, and the supernatant is collected after centrifugation.
-
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of intact bioconjugate or released payload.
-
Data Analysis: The percentage of intact bioconjugate remaining or the percentage of payload released is plotted against time. The half-life (t½) of the bioconjugate in plasma is then calculated.
Key Analytical Techniques
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique for both qualitative and quantitative analysis of bioconjugates and their degradation products. It can provide information on the drug-to-antibody ratio (DAR), the identity of metabolites, and the site of cleavage.
-
HPLC (High-Performance Liquid Chromatography): Often used with UV or fluorescence detection to quantify the amount of intact bioconjugate or released payload. Size-exclusion chromatography (SEC-HPLC) can be used to monitor for aggregation, while reverse-phase HPLC (RP-HPLC) can separate the bioconjugate from its degradation products.
Visualizing the Chemistries and Pathways
To better understand the fundamental differences between amide and thioether linkages, the following diagrams illustrate their formation and potential degradation pathways.
Caption: Formation of a stable amide bond via activation of a carboxylic acid.
Caption: Formation of thioether bonds via haloacetyl and maleimide chemistries.
Caption: Primary degradation pathways for amide and maleimide-derived thioether linkages.
Conclusion and Recommendations
The choice between an amide and a thioether linkage in bioconjugation is a critical design parameter that should be guided by the desired stability profile of the final product.
-
Amide linkages are the gold standard for applications requiring high in vivo stability and minimal premature drug release. Their exceptional kinetic stability makes them ideal for non-cleavable linkers in ADCs and for bioconjugates with long circulating half-lives.
-
Thioether linkages , when formed via haloacetyl chemistry, offer a stable and reliable alternative to amide bonds for thiol-specific conjugation.
-
Maleimide-derived thioether linkages should be used with caution, particularly for bioconjugates intended for in vivo applications. The inherent instability of the thiosuccinimide ring can lead to significant off-target effects and reduced efficacy. However, recent advances in maleimide chemistry, such as the use of self-hydrolyzing or N-aryl maleimides, have led to significant improvements in the stability of these conjugates.[1][4]
For the development of robust and reliable bioconjugates, a thorough understanding of the stability of the chosen linkage chemistry is essential. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and optimization of novel biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Acid-PEG8-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of reagents is paramount to achieving reproducible and reliable results. Acid-PEG8-NHS ester is a heterobifunctional crosslinker widely used to connect molecules through stable amide bonds. This guide provides a comprehensive comparison of the common analytical techniques for assessing the purity of this compound, alongside an evaluation of alternative conjugation chemistries.
Introduction to Purity Assessment
The purity of an this compound preparation directly impacts the efficiency of the conjugation reaction and the homogeneity of the final product. Impurities can include starting materials, byproducts from synthesis, and degradation products such as the hydrolyzed NHS ester. A thorough purity assessment is therefore a critical quality control step. The primary analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Comparison of Analytical Techniques for Purity Assessment
Each analytical technique offers distinct advantages and limitations in the context of purity assessment for this compound. The choice of method often depends on the specific information required, available instrumentation, and the desired level of sensitivity and resolution.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information and quantitative data based on signal integration. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Measures the mass-to-charge ratio of ions to identify and quantify molecules based on their mass. |
| Primary Use | Structural confirmation, identification of functional groups, and quantification of purity against a known standard. | Separation and quantification of the main component and impurities. | Precise mass determination, identification of impurities and byproducts, and confirmation of conjugation. |
| Typical Purity Specification | >95%[1][2][3] | >95% (often coupled with UV or ELSD detection)[4] | Confirms mass of the primary component and identifies impurities. |
| Resolution | Can resolve protons of the PEG backbone, the acid terminus, and the NHS ester, allowing for assessment of functional group integrity.[5][6] | High resolution of closely related species, including positional isomers and degradation products. | High mass resolution allows for the differentiation of molecules with very similar masses.[7] |
| Limit of Detection (LOD) | ~10 µg/mL for PEGylated species in biological fluids.[8][9] | Can range from ng/mL to µg/mL depending on the detector (e.g., UV, ELSD, MS).[10] | High sensitivity, often in the pg to ng range.[7] |
| Advantages | - Provides detailed structural information. - Non-destructive. - Relatively fast for routine checks. - Quantitative without the need for identical standards for impurities. | - High resolving power. - Well-established and robust technique. - Can be coupled with various detectors for enhanced specificity. | - Extremely high sensitivity and specificity. - Provides molecular weight information. - Ideal for identifying unknown impurities. |
| Disadvantages | - Lower sensitivity compared to MS. - Can be difficult to interpret complex spectra. - May not resolve all impurities. | - Requires reference standards for accurate quantification of impurities. - PEG molecules lack a strong UV chromophore, often requiring alternative detectors like ELSD or MS.[11] | - Can be destructive. - Complex instrumentation. - Quantification can be challenging without appropriate standards. |
Experimental Workflow for Purity Assessment
A logical workflow is essential for the comprehensive purity assessment of this compound. This typically involves initial characterization by NMR and HPLC, followed by more detailed analysis using MS if required.
Detailed Experimental Protocols
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and determine the purity of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for the PEG backbone (typically a large signal around 3.6 ppm).
-
Identify the signals corresponding to the protons of the N-hydroxysuccinimide ring (a singlet around 2.8 ppm).[12]
-
Identify the signals from the methylene (B1212753) groups adjacent to the acid and ester functionalities.
-
Integrate the peaks corresponding to the PEG backbone and the NHS ester. The ratio of these integrals can be used to confirm the structure and assess the presence of the NHS ester group. Purity is often determined by comparing the integrals of the compound's peaks to that of a known internal standard.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate and quantify the this compound from its impurities.
-
Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both often containing a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Protocol:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water, 5% ACN).
-
Inject the sample.
-
Run a linear gradient to increase the concentration of ACN (e.g., from 5% to 95% over 20-30 minutes).
-
Monitor the elution profile. The main peak corresponds to the this compound. Impurities, such as the hydrolyzed product, will typically elute at different retention times.
-
Purity is calculated based on the relative peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the this compound and to identify any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Protocol: The separation is performed using a similar HPLC method as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Analysis:
-
The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds.
-
Confirm the molecular weight of the main peak corresponds to that of this compound.
-
Analyze the mass spectra of any impurity peaks to identify their molecular weights and deduce their potential structures.
-
Alternatives to this compound for Bioconjugation
While NHS esters are widely used for their reactivity towards primary amines, several alternative chemistries exist, each with its own set of advantages and disadvantages. The choice of conjugation chemistry often depends on the target molecule, the desired stability of the linkage, and the reaction conditions.
| Alternative Chemistry | Reactive Groups | Target Functional Group | Resulting Linkage | Advantages | Disadvantages |
| Isothiocyanates | -N=C=S | Primary Amines | Thiourea | Stable linkage; can be more stable to hydrolysis than NHS esters under certain conditions.[13][14][15][16] | Slower reaction rate compared to NHS esters. |
| Aldehydes/Ketones | -CHO / -C=O | Primary Amines (reductive amination) | Secondary Amine | Forms a very stable C-N bond; allows for N-terminal specific labeling at controlled pH.[15][17][18] | Requires a reducing agent (e.g., sodium cyanoborohydride). |
| Maleimides | Maleimide ring | Thiols (-SH) | Thioether | Highly specific for thiols, allowing for site-specific conjugation to cysteine residues.[19][20][21][22] | The resulting thioether bond can undergo retro-Michael addition, leading to deconjugation.[22] |
| Click Chemistry (e.g., Azide-Alkyne) | Azide (B81097) (-N₃) and Alkyne (-C≡CH) | Corresponding alkyne or azide | Triazole | Bioorthogonal (highly specific and non-interfering with biological systems); high reaction efficiency.[23] | Requires the introduction of azide or alkyne functionalities onto the molecules to be conjugated. |
Conclusion
The purity assessment of this compound is a critical step in bioconjugation that relies on a combination of analytical techniques. ¹H NMR spectroscopy is invaluable for structural confirmation and purity determination, while HPLC provides high-resolution separation for quantification of impurities. Mass spectrometry offers the highest sensitivity and specificity for molecular weight confirmation and impurity identification. For researchers and drug developers, a comprehensive approach utilizing these methods is essential for ensuring the quality and consistency of their PEGylated products. Furthermore, a careful consideration of alternative conjugation chemistries can provide advantages in terms of stability, specificity, and reaction conditions, depending on the specific application.
References
- 1. file.leyan.com [file.leyan.com]
- 2. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. idosi.org [idosi.org]
- 16. Isothiocyanato-PEG-Alcohol | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
- 20. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 23. lumiprobe.com [lumiprobe.com]
Spectroscopic Analysis of Acid-PEG8-NHS Ester Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, including increased solubility, improved stability, and extended circulation half-life. The use of discrete PEG (dPEG®) linkers, such as Acid-PEG8-NHS ester, offers the advantage of a defined molecular weight, leading to more homogeneous conjugates and simplifying their analysis. This guide provides a comparative overview of key spectroscopic techniques for the characterization of this compound modified peptides, complete with experimental protocols and data presentation to aid in the selection of the most appropriate analytical methods.
Overview of Analytical Techniques
The successful synthesis and purification of a PEGylated peptide requires robust analytical methods to confirm the identity and purity of the conjugate. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy are powerful tools for this purpose. Each technique provides distinct and complementary information regarding the structure, purity, and quantity of the modified peptide.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the peptide and its PEGylated form, degree of PEGylation, confirmation of covalent modification, and identification of PEGylation sites. | High sensitivity and accuracy for mass determination.[1] | May not provide detailed structural information about the PEG moiety itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the PEG-peptide conjugate, determination of the degree of PEGylation, and assessment of higher-order structure.[2] | Provides detailed atomic-level structural information and is non-destructive.[3] | Lower sensitivity compared to MS and can be complex for large molecules. |
| UV-Vis Spectroscopy | Quantification of peptide concentration. Can be used for indirect quantification of PEGylation if the PEG reagent contains a chromophore. | Simple, rapid, and widely available for concentration measurements. | PEG itself is typically transparent at 280 nm, requiring a chromophore for direct detection.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the PEGylated peptide from the unreacted peptide and excess PEG reagent. | High-resolution separation, enabling purification and quantification.[2] | Requires careful method development for optimal separation of closely related species. |
Experimental Data Comparison
To illustrate the application of these techniques, we present hypothetical yet realistic data for the analysis of a model peptide, "Peptide-A" (a hypothetical 10-amino acid peptide with a single lysine (B10760008) residue available for modification), before and after modification with this compound.
Table 1: Mass Spectrometry Data
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) [M+H]⁺ | Mass Shift (Da) | Interpretation |
| Peptide-A | 1200.5 | 1201.6 | - | Unmodified peptide |
| This compound | 567.6 | - | - | PEGylating reagent |
| Peptide-A-PEG8 | 1653.0 | 1654.1 | 452.5 | Successful mono-PEGylation (loss of NHS group) |
Table 2: NMR Spectroscopy Data
| Analyte | Key ¹H NMR Signals (ppm) | Interpretation |
| Peptide-A | 7.0-8.5 (amide protons), 0.8-4.5 (amino acid side chains) | Characteristic peptide signals |
| This compound | ~3.6 (PEG methylene (B1212753) protons), 2.9 (NHS ester protons) | Characteristic PEG and NHS signals |
| Peptide-A-PEG8 | 7.0-8.5 (amide protons), ~3.6 (PEG methylene protons), absence of 2.9 signal | Presence of peptide and PEG signals, disappearance of NHS signal confirms covalent linkage |
Table 3: UV-Vis Spectroscopy and HPLC Data
| Analyte | Absorbance at 280 nm (AU) | HPLC Retention Time (min) |
| Peptide-A | 0.85 | 10.2 |
| Peptide-A-PEG8 | 0.83 | 12.5 |
Detailed Experimental Protocols
Mass Spectrometry (MALDI-TOF)
Purpose: To determine the molecular weight of the unmodified and PEGylated peptide.
Methodology:
-
Sample Preparation: Mix 1 µL of the peptide solution (in 0.1% TFA in water/acetonitrile) with 1 µL of a saturated solution of sinapinic acid matrix in 50% acetonitrile/0.1% TFA directly on the MALDI target plate.
-
Instrumentation: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion linear mode.
-
Data Acquisition: Acquire mass spectra over a mass range appropriate for the expected molecular weights of the peptide and its conjugate.
-
Data Analysis: Determine the monoisotopic or average mass of the observed peaks and compare them to the theoretical masses.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire ¹H NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic signals of the peptide and the PEG moiety to determine the ratio of PEG to peptide. The disappearance of the NHS ester protons signal confirms the reaction.[5]
UV-Vis Spectroscopy
Purpose: To determine the concentration of the peptide and the PEGylated product.
Methodology:
-
Sample Preparation: Prepare a dilution of the peptide solution in a suitable buffer (e.g., PBS).
-
Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance at 280 nm (for peptides containing tryptophan or tyrosine) or a shorter wavelength (e.g., 214 nm for the peptide bond).
-
Data Acquisition: Record the absorbance of the sample.
-
Data Analysis: Calculate the peptide concentration using the Beer-Lambert law and the molar extinction coefficient of the peptide.
High-Performance Liquid Chromatography (HPLC)
Purpose: To separate the PEGylated peptide from the unreacted peptide and other impurities.
Methodology:
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Analyze the chromatogram to determine the retention times and peak areas of the different species. The PEGylated peptide will typically have a longer retention time due to the increased hydrophobicity of the PEG chain.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound modified peptides.
Caption: Experimental workflow for peptide PEGylation and analysis.
Caption: Comparison of information from different analytical techniques.
Conclusion
The comprehensive characterization of this compound modified peptides is crucial for ensuring the quality and efficacy of these potential therapeutics. A multi-faceted analytical approach employing Mass Spectrometry, NMR Spectroscopy, UV-Vis Spectroscopy, and HPLC provides a complete picture of the PEGylated product. While MS offers unparalleled accuracy in mass determination, NMR provides invaluable structural insights. UV-Vis and HPLC are essential for quantification and purity assessment. By utilizing these techniques in a complementary fashion, researchers can confidently advance their PEGylated peptide candidates through the drug development pipeline.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Acid-PEG8-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. Acid-PEG8-NHS ester is a popular bifunctional linker, featuring a carboxylic acid at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, connected by an 8-unit PEG chain. This guide provides a comparative overview of functional assays to validate this conjugation, complete with experimental data, detailed protocols, and alternative validation strategies.
I. Introduction to this compound Conjugation
This compound is designed to react with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via its NHS ester group, forming a stable amide bond. The terminal carboxylic acid can be used for subsequent coupling reactions if desired. The PEG8 chain enhances the solubility of the resulting conjugate in aqueous media.[1] The primary goal of validation is to confirm not only the successful attachment of the PEG linker but also the retention of the biomolecule's biological function.
II. Functional Assays for Validating Conjugation
The choice of functional assay is entirely dependent on the nature of the biomolecule being PEGylated. The overarching principle is to compare the activity of the PEGylated conjugate to that of the unmodified biomolecule.
A. Enzyme Activity Assays
For enzymes, a direct measurement of their catalytic activity is the most relevant functional validation. PEGylation can sometimes sterically hinder the active site, leading to a decrease in activity.
Comparison of Kinetic Parameters for a PEGylated vs. Unmodified Protease
| Parameter | Unmodified Protease | PEGylated Protease | % Retained Activity |
| Vmax (µM/min) | 125.3 | 98.7 | 78.8% |
| Km (µM) | 25.8 | 35.2 | - |
| kcat (s⁻¹) | 62.7 | 49.4 | 78.8% |
| kcat/Km (M⁻¹s⁻¹) | 2.43 x 10⁶ | 1.40 x 10⁶ | 57.6% |
Note: Data is hypothetical and for illustrative purposes.
dot
References
A Comparative Guide to Electrophoretic Mobility Shift Assay for Acid-PEG8-NHS Ester Conjugates
For researchers, scientists, and drug development professionals working with protein PEGylation, accurate and efficient analysis of the conjugation reaction is critical. This guide provides a detailed comparison of the electrophoretic mobility shift assay (EMSA), specifically using native polyacrylamide gel electrophoresis (PAGE), with other common analytical techniques for the characterization of Acid-PEG8-NHS ester protein conjugates. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate method for your research needs.
Introduction to PEGylation Analysis
This compound is a popular crosslinker for bioconjugation, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins to form stable amide bonds. The addition of the polyethylene (B3416737) glycol (PEG) chain increases the hydrodynamic radius of the protein, which can be detected as a "shift" in its electrophoretic mobility. While traditionally termed EMSA in the context of protein-nucleic acid interactions, the principle of observing a mobility shift upon conjugation is directly applicable to analyzing PEGylated proteins.
Native PAGE is particularly well-suited for this analysis as it separates proteins based on their size, shape, and charge in their non-denatured state. This avoids the confounding interactions between PEG and sodium dodecyl sulfate (B86663) (SDS) that can occur in standard SDS-PAGE, leading to band smearing and inaccurate molecular weight estimations.[1][2][3]
Comparison of Analytical Techniques
The choice of analytical technique for characterizing PEGylated proteins depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and the presence of unreacted protein or PEG. Below is a comparative summary of Native PAGE (adapted for EMSA), Size-exclusion Chromatography (SEC), and Mass Spectrometry.
| Feature | Native PAGE (EMSA) | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Principle | Separation based on size, shape, and charge of the native protein and its conjugates. | Separation based on hydrodynamic radius. | Separation based on mass-to-charge ratio. |
| Information Provided | Qualitative and semi-quantitative assessment of conjugation, resolution of different PEGylated species (mono-, di-, multi-PEGylated). | Separation of conjugated protein from unreacted protein and free PEG. Can provide information on aggregation. | Precise molecular weight of conjugates, determination of the exact number of PEG units attached, identification of conjugation sites. |
| Resolution | Good resolution between unmodified protein and different PEGylated forms.[1][2][3] | Can provide good resolution between conjugate and unconjugated protein, but may have limited resolution between the conjugate and free PEG, especially for larger PEGs.[4] | High to very high resolution, capable of resolving species with single PEG unit differences. |
| Sensitivity | Nanogram range, depending on the staining method used. | Microgram range, depending on the detector. | Picogram to femtogram range. |
| Quantification | Semi-quantitative through densitometry of stained gels. | Quantitative through peak area analysis. | Quantitative, especially with labeled standards. |
| Throughput | High; multiple samples can be run on a single gel. | Moderate; samples are run sequentially. | Low to moderate, depending on the instrument and sample preparation. |
| Cost | Low initial equipment cost. | Moderate initial equipment cost. | High initial equipment cost. |
| Advantages | Simple, inexpensive, high throughput, avoids issues with PEG-SDS interactions.[1][2][3] | Quantitative, can be used for preparative scale, non-denaturing. | Provides precise and unambiguous molecular information. |
| Disadvantages | Semi-quantitative, does not provide exact molecular weight. | Lower resolution for species with similar hydrodynamic radii, potential for non-specific interactions with the column matrix.[4] | High cost, complex instrumentation and data analysis, potential for ion suppression effects. |
Experimental Protocols
Native PAGE for EMSA of this compound Conjugates
This protocol is adapted for the analysis of a model protein conjugated with this compound.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL in a non-amine-containing buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Native PAGE gels (e.g., 4-12% Bis-Tris gels).
-
Native running buffer (e.g., Tris-Glycine).
-
Native sample buffer (2X).
-
Staining solution (e.g., Coomassie Brilliant Blue or a PEG-specific stain like barium iodide).
-
Destaining solution.
Procedure:
-
Conjugation Reaction:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO or DMF.
-
In separate tubes, mix the protein solution with varying molar excess of the this compound stock solution (e.g., 1:1, 1:5, 1:10 protein:PEG molar ratio).
-
Include a negative control with the protein and an equivalent volume of DMSO/DMF without the PEG linker.
-
Incubate the reactions at room temperature for 1 hour or on ice for 2 hours.
-
(Optional) Quench the reaction by adding a small amount of Tris buffer to a final concentration of 20-50 mM.
-
-
Sample Preparation for Electrophoresis:
-
Mix 10 µL of each reaction mixture with 10 µL of 2X native sample buffer.
-
Do not heat the samples.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus with the native PAGE gel and running buffer.
-
Load 15-20 µL of each prepared sample into the wells.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
For Protein (Coomassie):
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain with an appropriate destaining solution until the bands are clearly visible against a clear background.
-
-
For PEG (Barium Iodide):
-
Rinse the gel with deionized water.
-
Immerse the gel in 5% barium chloride solution for 10 minutes.
-
Rinse briefly with water.
-
Immerse in 0.1 M iodine solution for 10 minutes. PEGylated proteins will appear as clear bands against a dark background.[5]
-
-
-
Analysis:
-
Image the gel using a gel documentation system.
-
The unconjugated protein will migrate as a single band.
-
PEGylated proteins will appear as bands with retarded mobility (shifted upwards) corresponding to the number of PEG chains attached.
-
Perform densitometric analysis to semi-quantify the percentage of conjugated and unconjugated protein.
-
Visualizing the Process
Experimental Workflow for PEGylation and Analysis
Caption: Workflow for protein PEGylation and subsequent analysis.
Conceptual Pathway: Benefits of PEGylation
Caption: Benefits of protein PEGylation for therapeutics.
Conclusion
The analysis of this compound conjugates is a critical step in the development of PEGylated protein therapeutics. While mass spectrometry provides the most detailed molecular information, its cost and complexity can be prohibitive for routine analysis. Size-exclusion chromatography offers a quantitative approach but may lack the resolution to separate all reaction components effectively.
Native PAGE, adapted as an electrophoretic mobility shift assay, presents a simple, cost-effective, and high-throughput method for the qualitative and semi-quantitative analysis of PEGylation reactions. It effectively resolves different PEGylated species from the unmodified protein, providing valuable insights into the efficiency of the conjugation process. For many research and development applications, native PAGE is an excellent first-line analytical tool to monitor and optimize protein PEGylation.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. lbiosystems.co.kr [lbiosystems.co.kr]
Safety Operating Guide
Proper Disposal of Acid-PEG8-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Acid-PEG8-NHS ester, a bifunctional linker commonly used in bioconjugation and drug development.
This compound's reactivity, particularly the N-hydroxysuccinimide (NHS) ester group, necessitates specific handling and disposal protocols. The NHS ester is susceptible to hydrolysis, a process that can be utilized to deactivate the reagent before disposal.[1][2][3] The polyethylene (B3416737) glycol (PEG) component is generally considered biocompatible and biodegradable.[4] Adherence to institutional and local regulations for chemical waste is mandatory.[5][6][7][8]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] All handling of the solid reagent and its solutions should be performed in a well-ventilated area or a chemical fume hood.[9]
Step-by-Step Disposal Protocol
This protocol focuses on the deactivation of the reactive NHS ester through hydrolysis, followed by appropriate disposal of the resulting product.
1. Hydrolysis of the NHS Ester:
-
The primary safety concern with this compound is the reactivity of the NHS ester group. This reactivity can be neutralized through hydrolysis.
-
Prepare a basic aqueous solution, such as 0.1 M sodium bicarbonate or a similarly mild base, in a suitable container.
-
Dissolve the waste this compound in an appropriate solvent (e.g., DMSO or DMF) before adding it to the basic solution.[10]
-
Slowly add the dissolved this compound solution to the basic solution while stirring. The hydrolysis of the NHS ester will occur, rendering it inactive.[1][2] Allow the reaction to proceed for several hours to ensure complete hydrolysis.
2. Collection and Labeling of Waste:
-
Transfer the resulting hydrolyzed solution into a designated, leak-proof chemical waste container.[5][7][8] Plastic containers are often preferred to minimize the risk of breakage.[8]
-
The container must be clearly labeled as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) office.[6][8][11]
-
The label should include the full chemical name of the contents (e.g., "Hydrolyzed this compound solution"), the concentration, and the date of accumulation.[6][11]
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5][7]
-
Ensure the container is kept closed at all times, except when adding waste.[5][7][8]
-
Segregate the waste container from incompatible materials. Specifically, keep acidic and basic waste streams separate.[6]
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the chemical waste.[5][7]
-
Do not pour any chemical waste, including the hydrolyzed this compound solution, down the drain.[11]
Waste Management Principles
The following table summarizes key principles for the management of laboratory chemical waste, in line with general safety guidelines.[5][7][8]
| Principle | Guideline |
| Waste Minimization | Order only the required amount of reagent to reduce surplus. |
| Proper Labeling | All waste containers must be accurately and clearly labeled.[6][8][11] |
| Secure Containment | Use appropriate, leak-proof containers and keep them closed.[5][7][8] |
| Segregation | Store incompatible waste types separately to prevent reactions.[6] |
| Regulatory Compliance | Adhere to all federal, state, and institutional regulations for hazardous waste.[5][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. N-Hydroxysuccinimide active ester [schem.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. odu.edu [odu.edu]
- 8. mcneese.edu [mcneese.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. glenresearch.com [glenresearch.com]
- 11. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG8-NHS Ester
In the dynamic landscape of scientific research and drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Acid-PEG8-NHS ester, a moisture-sensitive bioconjugation reagent. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
To mitigate these risks, the following PPE is mandatory when handling this compound. This multi-layered approach ensures a robust barrier between the researcher and the chemical, minimizing exposure.
Required Personal Protective Equipment
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a preferred choice for their wide range of protection.[3] Always inspect gloves for integrity before use and change them immediately if contaminated or compromised.[3] For tasks with a higher risk of splash, consider double-gloving.[3] |
| Eye and Face Protection | Safety goggles with side-shields | Safety glasses are the minimum requirement, but chemical splash goggles are highly recommended, especially when handling larger volumes.[4][5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5][6] |
| Body Protection | Flame-resistant lab coat | A lab coat is essential to protect skin and clothing from splashes and spills.[6] It should be fully buttoned. |
| Respiratory Protection | Use in a chemical fume hood | Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection.[1] If a fume hood is not available or if aerosolization is likely, a respirator (e.g., N95) may be necessary based on a risk assessment.[6][7] |
| Footwear | Closed-toe shoes | Prevents injuries from dropped objects or spills.[6] |
Operational Protocol: Handling and Experimental Workflow
Proper handling of this compound is crucial not only for safety but also for the success of your conjugation reaction. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis, which renders the reagent inactive.[8][9]
Experimental Protocol for Handling this compound
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture condensation on the product.[8][9]
-
Reagent Preparation:
-
Work in a chemical fume hood.[1]
-
Dissolve the required amount of this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8][10] Do not prepare stock solutions for storage as the NHS ester will hydrolyze.[8][9]
-
Ensure the solvent is amine-free, as primary amines will compete with the intended reaction.[8][9]
-
-
Reaction Setup:
-
The biomolecule to be labeled should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.5 for optimal reaction efficiency.[9][11] Buffers containing primary amines (e.g., Tris or glycine) must be avoided.[8][9]
-
Add the dissolved this compound solution to the biomolecule solution. The volume of the organic solvent should generally not exceed 10% of the final reaction volume.[10]
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[10]
-
Quenching and Purification: After the reaction is complete, unreacted PEG reagent can be removed by dialysis or gel filtration.[8][10] If necessary, the reaction can be quenched by adding an amine-containing buffer like Tris-buffered saline (TBS).[10]
Handling and Experimental Workflow Diagram
Caption: A workflow for the safe and effective handling of this compound.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
First Aid Measures
| Exposure Route | Action |
| Ingestion | Rinse mouth with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
Source: [1]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear Appropriate PPE: Don all required personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, avoid creating dust.[12] Mix with an inert absorbent material like sand or vermiculite.[1]
-
Collect Waste: Carefully sweep up the absorbent material and place it in a tightly sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
All waste containing this compound, including empty containers and contaminated materials, should be treated as special chemical waste.[1]
-
Disposal must be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.[13]
References
- 1. broadpharm.com [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. targetmol.com [targetmol.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
